Product packaging for Boc-3-iodo-L-phenylalanine(Cat. No.:CAS No. 273221-75-3)

Boc-3-iodo-L-phenylalanine

Cat. No.: B558245
CAS No.: 273221-75-3
M. Wt: 391,19 g/mole
InChI Key: MPTBEGFNTNOLNZ-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boc-3-iodo-L-phenylalanine, also known as this compound, is a useful research compound. Its molecular formula is C14H18INO4 and its molecular weight is 391,19 g/mole. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18INO4 B558245 Boc-3-iodo-L-phenylalanine CAS No. 273221-75-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(3-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTBEGFNTNOLNZ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20471233
Record name N-(tert-Butoxycarbonyl)-3-iodo-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273221-75-3
Record name N-(tert-Butoxycarbonyl)-3-iodo-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-((tert-butoxycarbonyl)amino)-3-(3-iodophenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Boc-3-iodo-L-phenylalanine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-3-iodo-L-phenylalanine is a synthetically modified amino acid that serves as a crucial building block in peptide synthesis and drug development. The incorporation of an iodine atom onto the phenyl ring of phenylalanine provides a versatile functional handle for a variety of chemical modifications, including radiolabeling and cross-coupling reactions. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group allows for its controlled and sequential incorporation into peptide chains using well-established solid-phase peptide synthesis (SPPS) methodologies. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 273221-75-3[1]
Molecular Weight 391.20 g/mol
Molecular Formula C₁₄H₁₈INO₄
Appearance White to off-white powder
Purity Typically ≥98% (HPLC)
Storage Store at 2-8°C, protected from light

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from L-phenylalanine. The first step involves the protection of the α-amino group with a Boc group, followed by regioselective iodination of the phenyl ring.

Experimental Protocol: Synthesis of Boc-L-phenylalanine
  • Dissolution: Dissolve L-phenylalanine in a 1:1 mixture of 1,4-dioxane and water.

  • Basification: Add sodium hydroxide to the solution and stir until the L-phenylalanine is fully dissolved.

  • Boc Protection: Cool the reaction mixture in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O) dropwise while maintaining the temperature between 0-10°C.

  • Reaction: Allow the reaction to proceed overnight at room temperature with continuous stirring.

  • Work-up: Acidify the reaction mixture with a cold aqueous solution of potassium bisulfate to a pH of 2-3.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-L-phenylalanine.

Experimental Protocol: Regioselective Iodination
  • Dissolution: Dissolve Boc-L-phenylalanine in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Iodination: Add an iodinating reagent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) to the solution. The choice of reagent and reaction conditions can influence the regioselectivity.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, monitoring by TLC or HPLC.

  • Work-up and Purification: Quench the reaction, perform an aqueous work-up, and purify the product by column chromatography to isolate the desired this compound isomer.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is well-suited for Boc-chemistry SPPS. The general workflow for incorporating this amino acid into a peptide chain is outlined below.

Experimental Workflow: Boc-SPPS Cycle

spips_workflow resin Resin Swelling (DCM or DMF) deprotection Boc Deprotection (50% TFA in DCM) resin->deprotection wash1 Wash (DCM) deprotection->wash1 neutralization Neutralization (10% DIEA in DCM) wash2 Wash (DCM) neutralization->wash2 coupling Amino Acid Coupling (Boc-3-iodo-L-Phe, DCC/HOBt or HBTU) wash3 Wash (DMF/DCM) coupling->wash3 wash1->neutralization wash2->coupling wash3->deprotection Next Cycle final_deprotection Final Deprotection & Cleavage (HF or TFMSA) wash3->final_deprotection Final Cycle purification Purification (RP-HPLC) final_deprotection->purification

A generalized workflow for a single coupling cycle in Boc-based solid-phase peptide synthesis.
Quantitative Data for SPPS

The efficiency of SPPS can be monitored at various stages. The following table provides typical quantitative data expected during the synthesis of peptides using Boc-protected amino acids.

ParameterTypical ValueMethod of Determination
Single Coupling Efficiency >99%Kaiser Test / Quantitative Ninhydrin Assay[2]
Crude Peptide Purity >70%RP-HPLC[2]
Final Purified Peptide Yield 5-20%UV-Vis Spectroscopy, Gravimetric Analysis[2]

Bioconjugation via Sonogashira Coupling

The iodine atom on the phenyl ring of this compound provides a reactive site for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This allows for the site-specific introduction of alkyne-containing molecules, such as fluorescent dyes, chelating agents, or other bioactive moieties, onto a peptide.[3][4][5][6]

Experimental Protocol: Sonogashira Coupling on a Resin-Bound Peptide
  • Peptide Synthesis: Synthesize the peptide containing the 3-iodo-L-phenylalanine residue on a solid support using standard Boc-SPPS.

  • Resin Preparation: Swell the peptide-resin in a suitable solvent like DMF.

  • Reaction Mixture: In a separate flask, prepare a solution of the terminal alkyne (1.5-3 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., DIEA or Et₃N) in DMF.

  • Coupling Reaction: Add the reaction mixture to the peptide-resin and agitate under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 2-24 hours.

  • Washing: After the reaction is complete, wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents and byproducts.

  • Cleavage and Purification: Cleave the modified peptide from the resin and purify by RP-HPLC.

Signaling Pathway Involvement: Neurokinin Receptors

Peptides containing modified phenylalanine residues are often explored for their interaction with G-protein coupled receptors (GPCRs). The tachykinin family of peptides, which includes Substance P and Neurokinin B (NKB), are known to interact with neurokinin receptors (NKRs).[7][8][9][10][11] The incorporation of 3-iodo-L-phenylalanine can be used to probe these interactions or to develop analogs with altered binding affinities or signaling properties. The signaling pathway of Neurokinin B through its preferred receptor, NK3R, is a relevant area of investigation for peptides containing this modified amino acid.

Neurokinin B Signaling Pathway

nkb_signaling nkb Neurokinin B (NKB) nk3r Neurokinin 3 Receptor (NK3R) (GPCR) nkb->nk3r Binds gq11 Gαq/11 nk3r->gq11 Activates plc Phospholipase C (PLC) gq11->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 ca2->pkc Co-activates downstream Downstream Cellular Responses (e.g., GnRH secretion regulation) pkc->downstream

Simplified signaling cascade initiated by Neurokinin B binding to the NK3R.

Conclusion

This compound is a highly valuable synthetic amino acid for chemical biology and drug discovery. Its utility in standard Boc-SPPS, combined with the potential for post-synthetic modification via the iodo moiety, makes it a versatile tool for creating novel peptides with tailored properties. The ability to introduce functionalities through Sonogashira coupling opens up avenues for developing peptide-based probes, imaging agents, and therapeutics. Furthermore, its application in studying peptide-receptor interactions, such as those in the neurokinin system, highlights its importance in fundamental research. This guide provides a foundational understanding and practical protocols for the effective utilization of this compound in a research setting.

References

Synthesis and characterization of Boc-3-iodo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis and Characterization of Boc-3-iodo-L-phenylalanine

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of N-α-(tert-butoxycarbonyl)-3-iodo-L-phenylalanine (this compound). This valuable synthetic amino acid serves as a critical building block in medicinal chemistry and chemical biology, offering a unique combination of a sterically demanding side chain and a versatile functional handle for further chemical modification.

The incorporation of an iodine atom onto the phenyl ring facilitates its use in developing peptide-based drugs, where it can enhance pharmacokinetic properties or enable imaging applications.[1] Furthermore, the iodine can be replaced through various cross-coupling reactions, making this compound a key precursor for creating novel, non-canonical amino acids. Its applications extend to radiolabeling for PET scans in cancer diagnostics and research in neuroscience.[1] This document details a reliable synthetic route and the rigorous analytical methods required to validate the final product's identity, purity, and stereochemical integrity.

Strategic Approach to Synthesis

The synthesis of this compound is most strategically approached via a two-step process: first, the protection of the α-amino group of L-phenylalanine with a tert-butoxycarbonyl (Boc) group, followed by the regioselective electrophilic iodination of the aromatic ring.

This sequence is preferred over the alternative (iodination followed by Boc protection) for several key reasons:

  • Solubility: The intermediate, Boc-L-phenylalanine, exhibits improved solubility in organic solvents commonly used for electrophilic aromatic substitution reactions.

  • Reaction Control: The Boc protecting group is stable under a wide range of iodination conditions, simplifying the overall process.[2]

  • Amine Reactivity: Protecting the primary amine prevents it from reacting with the electrophilic iodine source, avoiding potential side reactions.

The primary challenge in this synthesis is achieving regioselectivity. The N-acyl group is an ortho-, para-director, which statistically favors the formation of 4-iodo and 2-iodo isomers. The synthesis of the 3-iodo (meta) isomer, therefore, requires carefully controlled conditions to influence the substitution pattern, followed by meticulous purification to isolate the desired product.

Synthetic_Strategy cluster_0 Step 1: Amine Protection cluster_1 Step 2: Electrophilic Iodination cluster_2 Purification L_Phe L-Phenylalanine Boc_Phe Boc-L-Phenylalanine L_Phe->Boc_Phe Boc Anhydride, Base Boc_3I_Phe This compound Boc_Phe->Boc_3I_Phe Iodinating Agent (e.g., NIS) Purification Column Chromatography Boc_3I_Phe->Purification

Figure 1: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocols

The protocols described below are designed to be self-validating, with clear checkpoints for assessing reaction completion and product purity.

Synthesis of N-α-(tert-butoxycarbonyl)-L-phenylalanine (Boc-L-Phe)

This initial step protects the α-amino group, rendering it unreactive for the subsequent iodination. The use of di-tert-butyl dicarbonate (Boc anhydride) is a standard, high-yielding method for this transformation.[3]

Protocol:

  • Dissolution: Dissolve L-phenylalanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1N sodium hydroxide solution. Stir vigorously in an ice bath for 15-20 minutes until a clear solution is obtained.

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (1.1 eq) dropwise to the cold solution while maintaining vigorous stirring.[3]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting L-phenylalanine spot is no longer visible by ninhydrin staining.[4]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Wash the remaining aqueous solution with diethyl ether (2 x volumes) to remove unreacted Boc anhydride and byproducts.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold 1M potassium hydrogen sulfate solution. A white precipitate should form.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-phenylalanine as a white solid. The product is typically of high purity and can be used in the next step without further purification.

Synthesis of this compound

This step introduces the iodine atom onto the phenyl ring via electrophilic aromatic substitution. N-Iodosuccinimide (NIS) is a suitable reagent for this purpose, offering milder reaction conditions compared to harsher alternatives.[5]

Protocol:

  • Setup: To a solution of Boc-L-phenylalanine (1.0 eq) in anhydrous acetonitrile in a flask protected from light, add N-Iodosuccinimide (1.2 eq).

  • Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction progress should be monitored by TLC and/or LC-MS to track the consumption of starting material and the formation of product isomers.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NIS.

  • Extraction: Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2 x volumes).

  • Washing and Drying: Combine the organic layers, wash successively with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude mixture of iodinated products.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes containing 1% acetic acid. The desired 3-iodo isomer must be carefully separated from the more prevalent 4-iodo and 2-iodo isomers. Collect and combine the fractions containing the pure 3-iodo product, and concentrate under reduced pressure to yield this compound as a white powder.

Comprehensive Characterization

Rigorous characterization is essential to confirm the structure and purity of the final product. A combination of spectroscopic and chromatographic techniques provides a complete analytical profile.

Characterization_Workflow Start Synthesized Product TLC TLC (Purity Check) Start->TLC MS Mass Spectrometry (MW Confirmation) Start->MS NMR NMR (¹H, ¹³C) (Structure Elucidation) Start->NMR HPLC HPLC (Purity & Enantiomeric Excess) NMR->HPLC Optical_Rotation Optical Rotation (Stereochemistry) HPLC->Optical_Rotation Final Validated Product Optical_Rotation->Final

Figure 2: Logical workflow for the analytical characterization of the final product.
Summary of Analytical Data

The following table summarizes the expected analytical data for this compound.

Parameter Technique Expected Value / Observation Reference
Molecular Formula -C₁₄H₁₈INO₄[1][6]
Molecular Weight -391.20 g/mol [1][6]
Appearance VisualWhite to off-white powder[1]
Melting Point Melting Point Apparatus111-120 °C[1]
Optical Rotation Polarimetry[α]D25 = +18 ± 2º (c=1 in MeOH)[1]
Purity HPLC≥ 98%[1]
¹H NMR NMR SpectroscopySignals for Boc (~1.4 ppm), CH₂ (~3.0 ppm), CH (~4.5 ppm), and distinct aromatic protons confirming 1,3-substitution.[7]
Mass Mass Spectrometrym/z for [M+Na]⁺ ≈ 414.0
Interpretation of Characterization Data
  • Nuclear Magnetic Resonance (NMR): ¹H NMR is the most powerful tool for confirming the 3-iodo substitution pattern. The aromatic region will show a complex splitting pattern distinct from the symmetrical AA'BB' system of a 4-substituted ring or the pattern of a 2-substituted ring. The presence of a singlet at ~1.4 ppm integrating to 9 protons confirms the Boc group. ¹³C NMR will show the expected number of carbon signals, including the characteristic signal for the carbon bearing the iodine atom (C-I) at approximately 95 ppm.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The observed mass should match the calculated mass for C₁₄H₁₈INO₄ within a narrow tolerance (e.g., ± 5 ppm).[7]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is used to determine the chemical purity of the compound by measuring the area percentage of the main product peak.[8] Chiral HPLC is crucial to confirm that no racemization has occurred during the synthesis, ensuring the product is the L-enantiomer.[8][9]

  • Optical Rotation: A positive specific rotation value confirms the retention of the L-stereochemistry, consistent with commercially available standards.[1]

Conclusion and Outlook

This guide outlines a robust and verifiable pathway for the synthesis and characterization of this compound. The successful execution of these protocols relies on careful control of reaction conditions—particularly during the iodination step to manage regioselectivity—and meticulous purification. The multi-technique characterization workflow provides the necessary validation to ensure the final product meets the high standards required for its use in peptide synthesis, drug discovery, and other advanced research applications.[1][5] The ability to reliably produce this versatile building block empowers chemists to explore novel chemical space and develop next-generation therapeutics and molecular probes.

References

An In-Depth Technical Guide to the Stability and Storage of Boc-3-iodo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary & Compound Profile

Boc-3-iodo-L-phenylalanine is a cornerstone synthetic building block for researchers in peptide synthesis, medicinal chemistry, and drug development. The incorporation of an iodine atom onto the phenyl ring offers a unique handle for cross-coupling reactions, radiolabeling, and introducing conformational constraints or enhancing binding interactions within a peptide sequence. However, the molecule's utility is intrinsically linked to its stability. This guide provides a comprehensive analysis of the chemical liabilities of this compound, outlining its primary degradation pathways and establishing a framework for its proper storage and handling. We will delve into the mechanistic underpinnings of its instability and provide field-proven protocols for assessing its purity and long-term viability.

The core structure contains two key moieties whose stabilities must be considered independently and synergistically: the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the comparatively weak aryl-iodide bond. Understanding the vulnerabilities of each is critical to preventing lot-to-lot variability and ensuring the integrity of complex synthetic projects.

Property Specification Source(s)
Chemical Name N-(tert-Butoxycarbonyl)-3-iodo-L-phenylalanine[1]
Synonyms Boc-L-Phe(3-I)-OH, Boc-3-iodo-L-Phe-OH[1]
CAS Number 273221-75-3[1]
Molecular Formula C₁₄H₁₈INO₄[1][2]
Molecular Weight 391.20 g/mol [1][3]
Appearance White to off-white powder/crystalline solid[1][2]
Melting Point 111-120 °C[1]
Purity (Typical) ≥98% (HPLC)[1][3]
Optical Rotation [α]D25 = +18 ± 2º (c=1 in MeOH)[1]

Fundamental Stability & Recommended Storage Protocols

The long-term stability of this compound hinges on mitigating the two primary risks: acid-catalyzed deprotection of the Boc group and the degradation of the carbon-iodine bond. The recommended storage conditions are a direct consequence of these inherent chemical liabilities.

Causality Behind Storage Recommendations

Simply stating "store at 2-8 °C" is insufficient for a research setting. Understanding the rationale empowers scientists to make informed decisions during handling and experimental setup. The following table outlines the optimal storage conditions and the scientific reasoning behind each parameter.

Parameter Condition Scientific Rationale & Field Insights
Temperature 2–8 °C (Refrigerated) The primary reason for refrigerated storage is to minimize the rate of both thermal decomposition and potential de-iodination.[4] The C-I bond is the weakest of the aryl-halogen bonds, making it susceptible to thermal cleavage.[5] While stable at room temperature for short periods, long-term storage at ambient temperatures increases the risk of slow degradation, leading to a gradual decrease in purity.
Atmosphere Inert Gas (Argon/Nitrogen) The phenyl ring and the iodide itself can be susceptible to oxidation, especially in the presence of light or trace metal catalysts.[4][6] Storing under an inert atmosphere displaces oxygen and minimizes the risk of oxidative side reactions over time. For maximum long-term stability, backfilling the container with argon or nitrogen after each use is best practice.
Moisture Dry / Desiccated The Boc protecting group is susceptible to hydrolysis, a reaction catalyzed by acid.[4] While the solid material is generally stable, adsorbed moisture can, over time and in conjunction with acidic impurities (or CO₂ from the air), create micro-environments that facilitate slow hydrolysis. Therefore, storage in a desiccator or in a well-sealed container with a desiccant is crucial.[4]
Light Protect from Light (Amber Vial) This is a critical parameter. Aryl iodides are known to be light-sensitive.[5][7] UV radiation possesses sufficient energy to induce homolytic cleavage of the weak C-I bond, generating radical species. These radicals can lead to de-iodination (replacement of iodine with hydrogen) or other undesired side reactions, directly impacting the compound's integrity.[5][8]

Primary Degradation Pathways & Mechanisms

There are two well-defined degradation pathways for this compound. The most common is the loss of the Boc group under acidic conditions. A secondary, but equally important, pathway is the cleavage of the carbon-iodine bond, particularly under photolytic stress.

Pathway 1: Acid-Catalyzed Boc Deprotection

The Boc group is notoriously labile to acid, which is a feature exploited in peptide synthesis.[1][9] However, unintentional exposure to acidic conditions during storage or workup can lead to premature deprotection, yielding 3-iodo-L-phenylalanine as the primary degradant.

Mechanism: The reaction is initiated by protonation of the carbonyl oxygen of the Boc group.[4][6] This is followed by a fragmentation step that releases the free amine (as its conjugate acid), carbon dioxide, and a highly stable tert-butyl cation.[4][9] This cation is typically scavenged by the solvent or deprotonates to form isobutylene gas. The stability of this tertiary carbocation is the thermodynamic driving force for the reaction's facility.[1]

cluster_0 Acid-Catalyzed Boc Deprotection Start This compound Protonated Protonated Carbamate Intermediate Start->Protonated H⁺ (e.g., TFA, HCl) CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Fragmentation tButyl tert-Butyl Cation (Stable) Protonated->tButyl Products 3-iodo-L-phenylalanine (Degradant) CarbamicAcid->Products Decarboxylation CO2 CO₂ (gas) CarbamicAcid->CO2 Isobutylene Isobutylene (gas) tButyl->Isobutylene -H⁺

Figure 1: Mechanism of acid-catalyzed Boc deprotection.
Pathway 2: Photolytic Carbon-Iodine Bond Cleavage

The C-I bond on the aromatic ring is susceptible to cleavage upon exposure to UV light.[5][8] This is a critical consideration for any experiment involving this compound, as ambient lab lighting over extended periods can be sufficient to cause measurable degradation.

Mechanism: The energy from photons can induce homolytic cleavage of the C-I bond, resulting in an aryl radical and an iodine radical. The aryl radical can then abstract a hydrogen atom from the solvent or another molecule to form Boc-L-phenylalanine, the de-iodinated impurity. This pathway compromises the very feature for which the compound is often selected.

cluster_1 Potential Photolytic De-iodination Start This compound Radicals Aryl Radical + Iodine Radical Start->Radicals UV Light (hν) Deiodinated Boc-L-phenylalanine (De-iodinated Impurity) Radicals->Deiodinated H• Abstraction Source Hydrogen Source (e.g., Solvent) Source->Deiodinated

Figure 2: Potential pathway for photolytic C-I bond cleavage.

Self-Validating Experimental Protocols for Stability Assessment

To ensure the integrity of this compound for critical applications, a robust stability assessment program is essential. This involves subjecting the compound to stress conditions (forced degradation) to rapidly identify potential degradation products and developing a stability-indicating analytical method capable of resolving the parent compound from these products.[10][11]

Experimental Workflow: A Systematic Approach

The following workflow provides a logical sequence for a comprehensive stability assessment, ensuring that the analytical method is validated before being used for long-term stability studies.

Start Start: Obtain This compound Forced Step 1: Perform Forced Degradation Study Start->Forced Develop Step 2: Develop Stability-Indicating HPLC Method Forced->Develop Identify Degradants Validate Step 3: Validate HPLC Method (Specificity, Linearity, etc.) Develop->Validate LongTerm Step 4: Initiate Long-Term & Accelerated Stability Study Validate->LongTerm Use Validated Method Analyze Step 5: Analyze Samples at Pre-defined Time Points LongTerm->Analyze End End: Determine Shelf-Life & Re-test Date Analyze->End

Figure 3: Experimental workflow for a comprehensive stability study.
Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade the sample to predict the primary degradation pathways and to ensure the analytical method can detect any resulting impurities.[11][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12][13]

Objective: To identify likely degradation products under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (stock solution diluted with water) should be run in parallel at room temperature.

    • Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C for 2-8 hours.

    • Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C for 2-8 hours.

    • Oxidative Degradation: Mix with 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Store the solid powder in an oven at 70°C for 48 hours. Dissolve in the stock solvent before analysis.

    • Photolytic Degradation: Expose the solid powder to a calibrated light source providing UV/Vis output (ICH Q1B compliant) for a defined period. Dissolve in the stock solvent before analysis.

  • Neutralization: Before analysis, neutralize the acidic and basic samples to prevent further degradation on the HPLC column.

  • Analysis: Analyze all samples by the stability-indicating HPLC method described below.

Stress Condition Typical Reagent/Setting Primary Expected Degradation Pathway Key Degradant to Monitor
Acidic 0.1 M HCl, 60°CBoc Deprotection[4]3-iodo-L-phenylalanine
Basic 0.1 M NaOH, 60°CGenerally Stable[4]Minimal degradation expected
Oxidative 3% H₂O₂, RTPotential oxidation of phenyl ring or iodideOxidized derivatives
Thermal 70°C (Solid)Boc Deprotection, potential C-I cleavage[4][5]3-iodo-L-phenylalanine, Boc-L-phenylalanine
Photolytic ICH Q1B Light SourceC-I Bond Cleavage[7][8]Boc-L-phenylalanine
Protocol 2: Stability-Indicating HPLC-UV Method

A validated HPLC method is the cornerstone of any stability study. It must be able to separate the intact compound from all potential degradation products identified in the forced degradation study.

Objective: To quantify the purity of this compound and detect degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the sample to be tested to approximately 0.5 mg/mL using a 50:50 mixture of Mobile Phase A and B.

  • System Suitability: Before running samples, inject a standard solution multiple times to ensure the system is performing correctly (e.g., check for peak shape, retention time consistency, and reproducibility).

  • Analysis & Data Interpretation: The peak area of this compound is compared to the total area of all peaks to calculate purity (% Area). The appearance of new peaks relative to a reference standard indicates degradation.

Conclusion & Practical Recommendations

The chemical integrity of this compound is governed by the stability of its two functional moieties: the Boc-protecting group and the aryl-iodide bond. Degradation can be effectively prevented through adherence to strict storage and handling protocols.

Key Takeaways:

  • Store Cold and Dark: The most critical storage parameters are refrigeration (2-8 °C) and complete protection from light.[4][7]

  • Keep Dry: Exclude moisture to prevent slow, acid-catalyzed hydrolysis of the Boc group.[4]

  • Monitor Purity: For long-term projects or when using older lots, it is prudent to re-test the purity of the material using a validated stability-indicating HPLC method before use.

  • Handle with Care: During experimental procedures, minimize the compound's exposure to strong acids, high temperatures, and ambient light to prevent in-process degradation.

By understanding the underlying chemical principles and implementing the robust storage and analytical protocols outlined in this guide, researchers can ensure the stability and reliability of this compound, thereby safeguarding the integrity and success of their scientific endeavors.

References

An In-depth Technical Guide to the Solubility of Boc-3-iodo-L-phenylalanine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-tert-butoxycarbonyl-3-iodo-L-phenylalanine (Boc-3-iodo-L-phenylalanine). A thorough understanding of its solubility is critical for its effective application in peptide synthesis, drug discovery, and medicinal chemistry. This document outlines the general solubility profile of Boc-protected amino acids, presents a detailed experimental protocol for precise solubility determination, and includes a workflow for solubility assessment.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical processes. For this compound, an amino acid derivative with a bulky, lipophilic Boc protecting group and an iodine atom on the phenyl ring, solubility is influenced by several factors:

  • The Lipophilic Boc Group: The tert-butoxycarbonyl (Boc) group significantly increases the nonpolar character of the amino acid, generally enhancing its solubility in organic solvents compared to its unprotected counterpart.

  • The Phenyl and Iodo Moieties: The iodophenyl group further contributes to the molecule's hydrophobicity, suggesting good solubility in a range of organic solvents.

  • Polar Carboxylic Acid Group: The presence of the carboxylic acid group introduces polarity, allowing for some interaction with more polar organic solvents.

Given these structural features, this compound is expected to be soluble in a variety of common organic solvents, particularly aprotic polar solvents, and less soluble in highly polar or nonpolar extremes.

Quantitative Solubility Data

Precise, publicly available quantitative solubility data for this compound is limited. However, based on the solubility of structurally similar compounds, such as other Boc-protected phenylalanine derivatives, a general solubility profile can be anticipated. The following table provides illustrative solubility data for representative Boc-protected amino acids in common organic solvents. It is crucial to note that these values are for analogous compounds and should be used as a general guide. The actual solubility of this compound should be determined experimentally.

Table 1: Illustrative Solubility of Structurally Similar Boc-Protected Amino Acids in Common Organic Solvents

Organic SolventAbbreviationClassIllustrative Solubility Range (mg/mL)
Dimethyl SulfoxideDMSOAprotic, Polar> 100
N,N-DimethylformamideDMFAprotic, Polar> 100
MethanolMeOHProtic, Polar20 - 50
EthanolEtOHProtic, Polar10 - 30
AcetonitrileACNAprotic, Polar5 - 20
Ethyl AcetateEtOAcAprotic, Moderately Polar5 - 15
DichloromethaneDCMAprotic, Nonpolar< 5

Note: These values are estimations based on available data for similar compounds and should be confirmed through experimental measurement for this compound.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound. This protocol, coupled with High-Performance Liquid Chromatography (HPLC) for quantification, provides accurate and reproducible results.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials and Equipment:

  • This compound (solid)

  • HPLC-grade organic solvents (e.g., DMSO, DMF, Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, compatible with the organic solvents)

  • Syringes

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis) and column

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations that are expected to bracket the solubility of the compound in the test solvents.

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Add a known volume of each test solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The solid and liquid phases should be in constant contact.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.

    • Dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration standards.

  • HPLC Analysis:

    • Analyze the calibration standards and the diluted samples by HPLC.

    • Record the peak area or peak height for each injection.

  • Calculation of Solubility:

    • Construct a calibration curve by plotting the peak area/height of the standards against their known concentrations.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.

Visualizations

The following diagrams illustrate the key workflows and concepts discussed in this guide.

G Workflow for Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_standards Prepare Standard Solutions hplc Analyze Standards and Samples by HPLC prep_standards->hplc prep_saturated Prepare Saturated Solutions (Excess Solid + Solvent) equilibration Equilibrate on Shaker (24-48h at constant T) prep_saturated->equilibration sampling Sample and Filter Supernatant equilibration->sampling dilution Dilute Filtered Sample sampling->dilution dilution->hplc calculation Calculate Solubility from Calibration Curve hplc->calculation

Caption: Experimental workflow for determining compound solubility.

G Factors Influencing this compound Solubility solubility Overall Solubility boc_group Boc Group (Lipophilic) boc_group->solubility Increases solubility in organic solvents iodophenyl Iodophenyl Group (Hydrophobic) iodophenyl->solubility Increases solubility in organic solvents cooh_group Carboxylic Acid (Polar) cooh_group->solubility Influences solubility in polar organic solvents

Caption: Key molecular features affecting solubility.

The Role of Boc-3-iodo-L-phenylalanine in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butyloxycarbonyl-3-iodo-L-phenylalanine (Boc-3-iodo-L-phenylalanine) is a synthetically versatile amino acid derivative that serves as a crucial building block in medicinal chemistry and drug discovery. Its intrinsic mechanism of action is not defined by direct biological activity but rather by the functional roles it imparts to larger molecules upon incorporation. The presence of the tert-butyloxycarbonyl (Boc) protecting group facilitates its use in standard solid-phase and solution-phase peptide synthesis, while the iodine atom on the phenyl ring offers a unique handle for a variety of chemical modifications. This technical guide provides an in-depth overview of the indirect mechanisms of action of this compound in biological systems, focusing on its application in the development of receptor antagonists and radiolabeled compounds for imaging and therapy. We present quantitative data on the biological activity of molecules containing 3-iodo-L-phenylalanine, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

Introduction: A Versatile Tool in Drug Discovery

This compound is a non-natural amino acid that has gained significant traction in the field of drug development. Its utility stems from two key structural features:

  • The Boc Protecting Group: The tert-butyloxycarbonyl group is a widely used amine protecting group in peptide synthesis. It is stable under a variety of reaction conditions but can be readily removed with mild acids, allowing for the stepwise and controlled assembly of peptide chains.

  • The Iodine Atom: The iodine atom at the 3-position of the phenyl ring is the key to the diverse applications of this compound. It can serve multiple purposes:

    • Modulation of Biological Activity: The introduction of a bulky, lipophilic iodine atom can alter the conformation and binding properties of a peptide or small molecule, leading to enhanced or modified biological activity.

    • Radiolabeling: The iodine atom provides a convenient site for the introduction of radioactive iodine isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I), enabling the development of radiopharmaceuticals for diagnostic imaging (SPECT, PET) and targeted radiotherapy.

    • Cross-Coupling Reactions: The carbon-iodine bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings). This allows for the late-stage functionalization of molecules, creating diverse chemical libraries for structure-activity relationship (SAR) studies.

Due to these features, this compound is not considered to have a direct mechanism of action on its own. Instead, its "mechanism" is realized through the biological targets and pathways modulated by the final molecules into which it is incorporated.

Applications in Receptor Antagonist Development

The incorporation of 3-iodo-L-phenylalanine has been explored in the design of antagonists for various G protein-coupled receptors (GPCRs) and other cell surface receptors. The steric and electronic properties of the iodine atom can influence ligand-receptor interactions, leading to improved binding affinity and selectivity.

Gonadotropin-Releasing Hormone (GnRH) Antagonists

GnRH antagonists are used in the treatment of hormone-dependent diseases such as prostate cancer, endometriosis, and uterine fibroids, as well as in assisted reproduction technologies.[1] The modification of GnRH peptide analogs with unnatural amino acids is a common strategy to enhance their antagonistic activity and pharmacokinetic properties.

While specific data for 3-iodo-L-phenylalanine containing GnRH antagonists is not abundant in the readily available literature, the synthesis of analogs with modified phenylalanine residues is a well-established approach. For instance, the replacement of native amino acids with aromatic residues at specific positions has been a key strategy in the development of potent GnRH antagonists.[2]

Signaling Pathway for GnRH Receptor

The GnRH receptor is a GPCR that, upon binding of GnRH, activates the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This ultimately results in the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. GnRH antagonists block this pathway by competitively inhibiting the binding of GnRH to its receptor.

GNRH_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GNRH GnRH GNRHR GnRH Receptor GNRH->GNRHR Binds Antagonist GnRH Antagonist (containing 3-iodo-L-Phe) Antagonist->GNRHR Blocks G_protein Gq/11 GNRHR->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC LH_FSH_release LH/FSH Release Ca_release->LH_FSH_release PKC->LH_FSH_release

Caption: GnRH Receptor Signaling Pathway and Antagonist Action.

Substance P (Neurokinin-1 Receptor) Antagonists

Substance P is a neuropeptide involved in pain transmission, inflammation, and emesis. Its receptor, the neurokinin-1 (NK1) receptor, is a target for the development of analgesics and antiemetics.[3] The development of non-peptide antagonists for the NK1 receptor has been an active area of research.[4] While specific examples detailing the use of this compound are not prevalent, the general strategy of modifying phenylalanine-like moieties in NK1 receptor antagonists is common. The introduction of halogen atoms can influence the binding mode and affinity of these antagonists.[5]

Signaling Pathway for NK1 Receptor

The NK1 receptor is also a GPCR that couples to Gq/11 proteins. Binding of Substance P initiates a signaling cascade similar to that of the GnRH receptor, leading to increased intracellular calcium and activation of protein kinase C. This results in neuronal excitation and the physiological effects associated with Substance P. NK1 receptor antagonists prevent these effects by blocking the initial binding event.

NK1R_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SubstanceP Substance P NK1R NK1 Receptor SubstanceP->NK1R Binds Antagonist NK1R Antagonist (potentially with 3-iodo-L-Phe) Antagonist->NK1R Blocks G_protein Gq/11 NK1R->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation

Caption: NK1 Receptor Signaling and Antagonist Inhibition.

Application in Radiolabeling for Imaging and Therapy

The presence of an iodine atom makes this compound an excellent precursor for the synthesis of radiolabeled molecules.[6] Radioiodinated peptides and other molecules are widely used in nuclear medicine for both diagnostic and therapeutic purposes.[7]

Workflow for Radiolabeling and Biological Evaluation

The general workflow for developing a radiolabeled compound using this compound involves several key steps, from synthesis to in vivo evaluation.

Radiolabeling_Workflow cluster_synthesis Chemical Synthesis cluster_radiolabeling Radiolabeling cluster_evaluation Biological Evaluation start This compound spps Solid-Phase Peptide Synthesis or Organic Synthesis start->spps peptide Iodinated Peptide/Molecule spps->peptide radioiodination Radioiodination (e.g., with Na¹²⁵I) peptide->radioiodination radiolabeled_peptide Radiolabeled Peptide/Molecule radioiodination->radiolabeled_peptide purification Purification (HPLC) radiolabeled_peptide->purification in_vitro In Vitro Assays (Receptor Binding, Cell Uptake) purification->in_vitro in_vivo In Vivo Studies (Biodistribution, Imaging) in_vitro->in_vivo data_analysis Data Analysis in_vivo->data_analysis

References

Spectroscopic Data and Analysis of Boc-3-iodo-L-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-tert-butoxycarbonyl-3-iodo-L-phenylalanine (Boc-3-iodo-L-phenylalanine) is a valuable synthetic building block in medicinal chemistry and drug development.[1][2] Its applications include peptide synthesis, where the iodine atom can serve as a handle for cross-coupling reactions or as a heavy atom for crystallographic studies, and in the development of radiolabeled imaging agents.[2] Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound. This guide provides a summary of the expected spectroscopic data (NMR, IR, MS) for this compound and detailed experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.65s1HAr-H2
~7.40d1HAr-H4
~7.15d1HAr-H6
~7.05t1HAr-H5
~4.95d1HNH
~4.55m1Hα-CH
~3.10dd1Hβ-CH₂
~2.95dd1Hβ-CH₂
~1.40s9HC(CH₃)₃

Solvent: CDCl₃. Predicted values are based on analogous structures and general chemical shift knowledge.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~175C=O (acid)
~155C=O (Boc)
~139Ar-C
~137Ar-C
~131Ar-C
~129Ar-C
~94C-I
~80C (CH₃)₃
~54α-CH
~38β-CH₂
~28C(C H₃)₃

Solvent: CDCl₃. Predicted values are based on analogous structures and general chemical shift knowledge.

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid)
~3350MediumN-H stretch (carbamate)
~2970MediumC-H stretch (aliphatic)
~1710StrongC=O stretch (carboxylic acid & carbamate)
~1510MediumN-H bend
~1160StrongC-O stretch (carbamate)

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data

m/zIon
392.03[M+H]⁺
390.01[M-H]⁻
336.05[M+H - C₄H₈]⁺
292.06[M+H - Boc]⁺

Ionization mode: Electrospray Ionization (ESI).

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of Boc-protected amino acids.[3]

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[3]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.[3]

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz spectrometer, 16 scans, 1-second relaxation delay).[3]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz spectrometer, 1024 scans, 2-second relaxation delay).[3]

  • Data Processing:

    • Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectra using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[3]

    • Integrate the peaks in the ¹H spectrum and assign all signals in both spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock, Tune, Shim) transfer->setup acquire_H Acquire ¹H Spectrum setup->acquire_H acquire_C Acquire ¹³C Spectrum setup->acquire_C process Process Spectra (FT, Phase, Baseline) acquire_H->process acquire_C->process calibrate Calibrate to Solvent Peak process->calibrate analyze Assign Peaks & Integrate calibrate->analyze

NMR Analysis Workflow
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups (O-H, N-H, C=O, C-O).

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis grind Grind Sample with KBr press Press into Pellet grind->press place Place Pellet in Spectrometer press->place record Record Spectrum (4000-400 cm⁻¹) place->record identify Identify Characteristic Absorption Bands record->identify

IR Spectroscopy Workflow
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.[]

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 10-100 µM) in a suitable solvent such as methanol or acetonitrile/water.[]

  • Instrument Setup:

    • Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flow) for the compound.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

    • If required, perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.

  • Data Analysis:

    • Determine the exact mass of the parent ions and compare it with the calculated theoretical mass.

    • Analyze the fragmentation pattern to confirm the structure.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prepare_sol Prepare Dilute Solution setup Instrument Setup (ESI Source) prepare_sol->setup acquire_full Acquire Full Scan (Positive/Negative) setup->acquire_full acquire_msms Acquire MS/MS (Optional) acquire_full->acquire_msms analyze_mass Determine Exact Mass acquire_full->analyze_mass analyze_frag Analyze Fragmentation analyze_mass->analyze_frag

References

Introduction: The Significance of the Boc Group in Phenylalanine Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Role of the Boc Protecting Group in Phenylalanine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the manipulation of amino acids such as phenylalanine.[1] As an acid-labile protecting group, its primary function is the temporary blockage of the α-amino group's nucleophilicity and reactivity.[2] This protection is critical for phenylalanine, an amino acid with a bulky, hydrophobic benzyl side chain, to prevent undesired side reactions like self-polymerization during subsequent chemical transformations, most notably in peptide bond formation.[1]

The widespread adoption of the Boc group stems from several key advantages:

  • Ease of Introduction: It is readily installed under mild conditions, typically using di-tert-butyl dicarbonate (Boc₂O).[1]

  • Robust Stability: The Boc group is exceptionally stable under neutral, basic, and many nucleophilic conditions, as well as during catalytic hydrogenation.[1]

  • Orthogonality: Its selective removal with acid allows it to be used in concert with other protecting groups that are labile under different conditions, such as the base-labile Fmoc group or the hydrogenolysis-labile Cbz group.[1]

This guide provides a comprehensive overview of the Boc group's role in the protection and application of phenylalanine derivatives, complete with quantitative data, detailed experimental protocols, and workflow visualizations to serve as a practical resource for chemical research and drug development.

Synthesis of N-Boc-L-Phenylalanine

The standard and most common method for protecting the α-amino group of phenylalanine is its reaction with di-tert-butyl dicarbonate (Boc₂O).[1] The reaction proceeds via the nucleophilic attack of the amino group on one of the electrophilic carbonyl carbons of the anhydride.[3][4] A mild base is typically used to neutralize acidic byproducts and drive the reaction to completion.[1]

Boc_Protection_Mechanism Mechanism of Boc Protection of Phenylalanine Phe Phenylalanine (Phe-NH₂) Attack Nucleophilic Attack Phe->Attack R-NH₂ Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Boc2O->Attack Base Base (e.g., NaOH, Et₃N) Collapse Collapse & Deprotonation Base->Collapse Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Tetrahedral->Collapse BocPhe N-Boc-Phenylalanine (Boc-Phe-OH) Collapse->BocPhe Byproducts Byproducts (t-BuOH, CO₂, H₂O) Collapse->Byproducts

Mechanism of Boc protection of an amino acid.
Data Presentation: Boc Protection of L-Phenylalanine

The following table summarizes typical conditions for the N-protection of L-phenylalanine using di-tert-butyl dicarbonate. Yields are consistently high, demonstrating the efficiency of this transformation.

Reagent SystemBaseSolvent SystemReaction TimeTypical YieldReference(s)
Di-tert-butyl dicarbonate ((Boc)₂O)Sodium Hydroxidetert-Butyl alcohol/WaterOvernight78-96%[5][6]
Di-tert-butyl dicarbonate ((Boc)₂O)TriethylamineDioxane/Water4-12 hours~96%[6]
BOC-ONTriethylamineDioxane/Water~3 hoursExcellent[7][8]
Experimental Protocol: Synthesis of N-tert-Butoxycarbonyl-L-phenylalanine (Boc-L-Phe-OH)

This protocol is adapted from a procedure published in Organic Syntheses.[5]

Materials:

  • L-Phenylalanine (165.2 g, 1.0 mol)

  • Di-tert-butyl dicarbonate ((Boc)₂O, 223 g, 1.0 mol)

  • Sodium Hydroxide (44 g, 1.1 mol)

  • tert-Butyl alcohol (750 mL)

  • Water (1.1 L)

  • Potassium hydrogen sulfate (KHSO₄) solution

  • Ethyl ether or Ethyl acetate for extraction

  • Hexane or Pentane

Procedure:

  • In a 4-L reaction vessel, dissolve sodium hydroxide in 1.1 L of water.

  • Initiate stirring and add L-phenylalanine at ambient temperature, then add 750 mL of tert-butyl alcohol to form a clear solution.

  • To the well-stirred solution, add di-tert-butyl dicarbonate dropwise over 1 hour. A white precipitate may appear, and a slight exotherm to 30–35°C is typically observed.

  • Continue stirring overnight at room temperature to ensure the reaction goes to completion. The final pH should be between 7.5 and 8.5.

  • Extract the reaction mixture twice with 250 mL portions of pentane to remove unreacted (Boc)₂O.

  • Cool the aqueous layer in an ice bath and acidify to pH 1–1.5 by the careful addition of a cold KHSO₄ solution. This will be accompanied by significant CO₂ evolution.

  • Extract the resulting turbid mixture with four 400-mL portions of ethyl ether.

  • Combine the organic layers, wash twice with 200 mL of water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure at a bath temperature not exceeding 30°C.

  • The remaining oil is crystallized from hexane. The product is collected by filtration and dried under vacuum to yield pure, white N-Boc-L-phenylalanine.

Role in Solid-Phase Peptide Synthesis (SPPS)

The Boc group was central to the original development of Solid-Phase Peptide Synthesis (SPPS) by Bruce Merrifield.[2] In the "Boc/Bzl" strategy, the acid-labile Boc group provides temporary α-amino protection, while more acid-stable benzyl-based groups (Bzl) are used for side-chain protection.[9] The SPPS cycle is an iterative process involving deprotection of the N-terminal Boc group, neutralization, and coupling of the next Boc-protected amino acid.

SPPS_Cycle One Cycle of Boc-Based Solid-Phase Peptide Synthesis (SPPS) Start Resin-Bound Peptide (N-terminal Boc-Protected) Deprotection Step 1: Deprotection (e.g., 25-50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM) Deprotection->Wash1 Neutralization Step 2: Neutralization (e.g., 10% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM/DMF) Neutralization->Wash2 Coupling Step 3: Coupling (Add Boc-Phe-OH + Activator e.g., DCC, HBTU) Wash2->Coupling Wash3 Wash (DMF/DCM) Coupling->Wash3 End Resin-Bound Peptide (Lengthened by one Phe residue, N-terminal Boc-Protected) Wash3->End Ready for next cycle

General workflow for Boc solid-phase peptide synthesis.
Data Presentation: Boc-SPPS Cycle Parameters

The successful incorporation of a Boc-L-Phenylalanine residue is evaluated by coupling efficiency and overall yield.

ParameterTypical ValueMethod of DeterminationNotes
Single Coupling Efficiency>99%Kaiser Test / Ninhydrin AssayCrucial for the synthesis of long peptides.[10]
Deprotection Time20-30 min-Typically performed with 25-50% TFA in DCM.[10][11]
Coupling Time2-4 hoursKaiser TestDependent on coupling reagents (e.g., DCC, HBTU/HOBt).[10]
Final Purified Yield5-20%UV-Vis Spectroscopy, GravimetricHighly sequence-dependent and impacted by purification losses.[10]

Deprotection of Boc-Phenylalanine Derivatives

The defining characteristic of the Boc group is its facile cleavage under acidic conditions, most commonly with trifluoroacetic acid (TFA).[3] The mechanism involves protonation of the carbamate's carbonyl oxygen, which triggers fragmentation into a stable tertiary carbocation (tert-butyl cation), CO₂, and the free amine.[4][12][13]

Boc_Deprotection_Mechanism Mechanism of Acid-Catalyzed Boc Deprotection BocPhe Boc-Phe-R Protonation Protonation BocPhe->Protonation Acid Acid (H⁺) (e.g., from TFA) Acid->Protonation ProtonatedBoc Protonated Carbamate Protonation->ProtonatedBoc Fragmentation Fragmentation ProtonatedBoc->Fragmentation CarbamicAcid Carbamic Acid Intermediate Fragmentation->CarbamicAcid tButylCation tert-Butyl Cation (t-Bu⁺) Fragmentation->tButylCation Decarboxylation Decarboxylation CarbamicAcid->Decarboxylation SideProducts Isobutylene or Alkylation Products tButylCation->SideProducts Reacts with scavengers or nucleophiles FreeAmine Free Amine (Phe-NH₂-R) Decarboxylation->FreeAmine CO2 CO₂ Decarboxylation->CO2

Boc deprotection mechanism with TFA.

A potential complication is the reactivity of the tert-butyl cation, which can cause side reactions such as alkylation of the electron-rich phenyl ring of phenylalanine.[14][15] To prevent this, "scavengers" like triisopropylsilane (TIS) or water are often included in the cleavage cocktail.[14]

Data Presentation: Boc Deprotection Conditions
Reagent SystemScavengersSolventTimeNotes
25-50% TFANoneDCM0.5 - 2 hrsStandard conditions for SPPS and solution phase.[10]
95% TFATIS/H₂O (2.5/2.5)(neat)2 - 4 hrs"Cleavage cocktail" for final peptide release, minimizes side reactions.[14]
3 M HClNoneEthyl Acetate30 minAlternative to TFA, product is HCl salt.[15]
1-2 M HClNoneDioxane-Commonly used in solid-phase synthesis to avoid TFA side reactions.
Experimental Protocol: TFA Deprotection of Boc-L-Phenylalanine Derivative

This protocol describes a standard procedure for removing the Boc group in solution phase.[14]

Materials:

  • Boc-L-Phenylalanine derivative

  • Dichloromethane (DCM), reagent grade

  • Trifluoroacetic acid (TFA)

  • Scavengers (optional, e.g., Triisopropylsilane (TIS), Water)

  • Ice-cold diethyl ether

Procedure:

  • Dissolve the Boc-protected starting material in DCM (e.g., 0.1-0.2 M concentration).

  • Prepare the cleavage solution. For a standard deprotection, add an equal volume of TFA to the DCM solution. If scavengers are needed, a common cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[14]

  • Add the cleavage solution to the dissolved starting material and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA.

  • Precipitate the crude product by adding the concentrated residue dropwise to a 10-fold volume of vigorously stirring, ice-cold diethyl ether. A white precipitate of the deprotected phenylalanine TFA salt should form.[14]

  • Collect the precipitate by filtration or centrifugation.

  • Wash the solid with cold diethyl ether (2-3 times) to remove scavengers and organic-soluble impurities.

  • Dry the product under high vacuum. The resulting TFA salt can often be used directly in the next step or neutralized in a separate workup.

Influence on Physicochemical Properties and Stereochemistry

Physicochemical Properties: The introduction of the lipophilic tert-butyl group significantly alters the properties of phenylalanine. Boc-L-phenylalanine is more soluble in common organic solvents (like DCM, DMF, ethyl acetate) compared to the free amino acid, which is primarily water-soluble.[1] This enhanced solubility is highly advantageous for its use in organic synthesis, particularly in the non-aqueous environments typical of SPPS and solution-phase coupling reactions.

Role in Stereochemistry: The primary stereochemical role of the Boc group is the preservation of the pre-existing chirality at the α-carbon of phenylalanine. By protecting the α-amino group, it prevents racemization that can occur under certain reaction conditions (e.g., harsh basic or acidic environments). While the significant steric bulk of the Boc group can influence the conformational preferences of the molecule and may provide some level of steric hindrance, it is not typically employed as a chiral directing group to control the stereochemical outcome of new stereocenters formed in subsequent reactions on the phenylalanine core. Its main function remains the robust and reliable protection of the amine.

Applications in Drug Development

Boc-phenylalanine and its derivatives are fundamental building blocks in the synthesis of peptide-based drugs and complex pharmaceutical compounds. The Phe-Phe motif, constructed using Boc-Phe-OH, is a key component in peptides that self-assemble into nanostructures, a property being explored for drug delivery applications. Furthermore, incorporating modified Boc-phenylalanine derivatives (e.g., halogenated or alkylated on the phenyl ring) is a powerful strategy for fine-tuning a peptide's conformation, metabolic stability, and receptor binding affinity, which are critical parameters in drug discovery.

Conclusion

The tert-butoxycarbonyl (Boc) group plays a multifaceted and indispensable role in the chemistry of phenylalanine derivatives. It serves as a robust and reliable protecting group for the α-amino function, enabling the sequential and controlled construction of peptides via SPPS.[7] Its introduction enhances solubility in organic media, simplifying handling and purification. While its primary function is protection rather than active chiral direction, it is crucial for preserving the stereochemical integrity of the α-carbon. Through its facile introduction and selective, acid-catalyzed removal, Boc-L-phenylalanine remains a vital and versatile building block for researchers in synthetic chemistry and professionals in the development of novel peptide-based therapeutics.[1]

References

Unlocking Molecular Diversity: A Technical Guide to the Reactivity of the Iodine on Boc-3-iodo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-3-iodo-L-phenylalanine is a versatile synthetic building block of significant interest in medicinal chemistry and drug development. The presence of an iodine atom on the phenyl ring provides a reactive handle for a variety of powerful cross-coupling reactions, enabling the introduction of diverse chemical moieties. This strategic functionalization allows for the construction of novel amino acid derivatives, peptides, and peptidomimetics with tailored biological activities and pharmacokinetic profiles. Furthermore, the iodine atom serves as a site for the introduction of radioisotopes, making this compound a valuable precursor for the synthesis of radiolabeled probes for diagnostic imaging and targeted radiotherapy.

This in-depth technical guide provides a comprehensive overview of the reactivity of the iodine atom on this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their synthetic endeavors. The guide details key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig—and provides insights into radioiodination strategies. Each section includes clearly structured tables with quantitative data, detailed experimental protocols, and visualizations of reaction mechanisms and workflows to facilitate understanding and practical application.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Novel Phenylalanine Analogues

The carbon-iodine bond in this compound is particularly amenable to palladium-catalyzed cross-coupling reactions. This reactivity allows for the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a vast chemical space of phenylalanine analogues with diverse functionalities.

Suzuki-Miyaura Coupling: Formation of Biaryl Structures

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl-containing amino acids. These motifs are prevalent in many biologically active compounds. The reaction involves the coupling of this compound with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.

Quantitative Data for Suzuki-Miyaura Coupling:

EntryBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O (4:1:1)801295
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O (4:1)1001692
33-Thienylboronic acidPd₂(dba)₃ (2.5)XPhos (5)Cs₂CO₃Toluene1102488
44-Pyridinylboronic acidPd(PPh₃)₄ (10)-Na₂CO₃DMF/H₂O (5:1)901875
5Methyl boronic acidPd(dppf)Cl₂ (3)-K₂CO₃THF/H₂O (3:1)652465

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding boronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system to the flask.

  • In a separate vial, weigh the palladium catalyst and ligand (if applicable) and add them to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl phenylalanine derivative.

Suzuki_Miyaura_Coupling Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-I(L)₂ Pd0->PdII_Aryl Ar-I Transmetal Transmetalation PdII_Biaryl Ar-Pd(II)-R(L)₂ PdII_Aryl->PdII_Biaryl R-B(OH)₃⁻ PdII_Biaryl->Pd0 RedElim Reductive Elimination Product Ar-R (Product) PdII_Biaryl->Product ArylIodide Ar-I (Boc-3-iodo-L-Phe) BoronicAcid R-B(OH)₂ + Base

Suzuki-Miyaura Catalytic Cycle
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between the sp²-hybridized carbon of the iodophenylalanine and a terminal alkyne. This reaction is invaluable for introducing alkynyl functionalities, which can serve as handles for further transformations or as key components of pharmacophores. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

Quantitative Data for Sonogashira Coupling:

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMF60694
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)i-Pr₂NEtTHFRT1289
31-OctynePd(OAc)₂ (3)CuI (6)PiperidineToluene80885
4Propargyl alcoholPd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NAcetonitrile501091
5EthynyltrimethylsilanePdCl₂(dppf) (3)CuI (5)DBUTHFRT1682

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst, and the copper(I) co-catalyst.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent and the amine base via syringe.

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at the specified temperature for the indicated time, monitoring its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired alkynyl-phenylalanine derivative.

Sonogashira_Coupling Sonogashira Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-I(L)₂ Pd0->PdII_Aryl Ar-I Transmetal Transmetalation PdII_Alkynyl Ar-Pd(II)-C≡CR(L)₂ PdII_Aryl->PdII_Alkynyl R-C≡C-Cu PdII_Alkynyl->Pd0 RedElim Reductive Elimination Product Ar-C≡CR (Product) PdII_Alkynyl->Product ArylIodide Ar-I (Boc-3-iodo-L-Phe) Alkyne R-C≡C-H + Cu(I)

Sonogashira Catalytic Cycle
Heck Coupling: Vinylation of the Phenyl Ring

The Heck coupling reaction facilitates the formation of a new carbon-carbon bond between this compound and an alkene, leading to the synthesis of vinyl-substituted phenylalanine derivatives. This reaction is a powerful tool for introducing styrenyl and related unsaturated moieties.

Quantitative Data for Heck Coupling:

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Methyl acrylatePd(OAc)₂ (5)P(o-tol)₃ (10)Et₃NAcetonitrile801685
2StyrenePdCl₂(PPh₃)₂ (3)-NaOAcDMF1002478
3n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMA1201282
4AcrylonitrilePd(dba)₂ (5)P(t-Bu)₃ (10)Cy₂NMeToluene1001870
5Ethylene (1 atm)Pd(OAc)₂ (5)-Et₃NNMP1102460

Experimental Protocol: General Procedure for Heck Coupling

  • In a pressure tube, combine this compound (1.0 equiv.), the palladium catalyst, the ligand (if required), and the base.

  • Evacuate and backfill the tube with an inert gas.

  • Add the degassed solvent and the alkene (1.5-2.0 equiv.).

  • Seal the tube and heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the vinylated phenylalanine derivative.

Heck_Coupling Heck Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-I(L)₂ Pd0->PdII_Aryl Ar-I Coord Alkene Coordination PdII_Alkene [Ar-Pd(II)(Alkene)-I(L)] PdII_Aryl->PdII_Alkene + Alkene - L MigIns Migratory Insertion PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)-I(L) PdII_Alkene->PdII_Alkyl BetaHydride β-Hydride Elimination Product Ar-CH=CH-R (Product) PdII_Alkyl->Product HPdI H-Pd(II)-I(L)₂ PdII_Alkyl->HPdI HPdI->Pd0 + Base - HB⁺I⁻ BaseElim Base-mediated Elimination ArylIodide Ar-I Alkene R-CH=CH₂

Heck Catalytic Cycle
Buchwald-Hartwig Amination: Formation of Aryl Amines

The Buchwald-Hartwig amination is a powerful method for the construction of carbon-nitrogen bonds. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, providing access to N-aryl phenylalanine derivatives.

Quantitative Data for Buchwald-Hartwig Amination:

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOt-BuToluene1001890
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH802485
3BenzylaminePd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃1,4-Dioxane1102088
4DiethylaminePd(OAc)₂ (3)BrettPhos (6)LHMDSTHF651675
5IndolePd(OAc)₂ (5)DavePhos (10)K₂CO₃Toluene1002472

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Add this compound (1.0 equiv.), the amine (1.2 equiv.), the palladium catalyst, the ligand, and the base to an oven-dried Schlenk tube.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) for three cycles.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction with an organic solvent and filter through a plug of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the N-arylated phenylalanine derivative.

Buchwald_Hartwig_Amination Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-I(L)₂ Pd0->PdII_Aryl Ar-I AmineCoord Amine Coordination PdII_Amine [Ar-Pd(II)(HNR₂)-I(L)]⁺ PdII_Aryl->PdII_Amine + R₂NH - L Deprotonation Deprotonation PdII_Amido Ar-Pd(II)-NR₂(L) PdII_Amine->PdII_Amido + Base - HB⁺I⁻ PdII_Amido->Pd0 RedElim Reductive Elimination Product Ar-NR₂ (Product) PdII_Amido->Product ArylIodide Ar-I Amine R₂NH

Buchwald-Hartwig Catalytic Cycle

Radioiodination for Imaging and Therapy

The iodine atom on this compound provides a convenient site for the introduction of radioactive iodine isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I), which are used in Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging, as well as in targeted radionuclide therapy.[1] Radioiodination can be achieved through direct electrophilic or nucleophilic substitution, or via a precursor approach involving an organotin or organoboron intermediate.

Quantitative Data for Radioiodination:

EntryRadioisotopePrecursorMethodOxidizing Agent / CatalystTemp. (°C)Time (min)Radiochemical Yield (%)
1¹²⁵IBoc-3-iodo-L-PheIsotopic ExchangeCu(I)10030>95
2¹²³IBoc-3-stannyl-L-PheElectrophilic DestannylationChloramine-TRT585-95
3¹³¹IBoc-3-iodo-L-PheNucleophilic Exchange-1506070-80
4¹²⁵IBoc-3-boronyl-L-PheElectrophilic DeborylationIodogenRT15>90
5¹³¹IBoc-3-stannyl-L-PheElectrophilic DestannylationPeracetic acidRT1090

Experimental Protocol: General Procedure for Radioiodination via Electrophilic Destannylation

  • Prepare a solution of the Boc-3-(trialkylstannyl)-L-phenylalanine precursor in a suitable solvent (e.g., ethanol/acetic acid).

  • Add the radioactive iodide (e.g., Na[¹²³I]) to the precursor solution.

  • Introduce the oxidizing agent (e.g., Chloramine-T or Iodogen®-coated tube) to initiate the electrophilic substitution.

  • Allow the reaction to proceed at room temperature for a short duration (typically 5-15 minutes).

  • Quench the reaction by adding a reducing agent (e.g., sodium metabisulfite).

  • Purify the radiolabeled product using high-performance liquid chromatography (HPLC) to remove unreacted iodide and other impurities.

  • The Boc protecting group can be removed post-labeling under acidic conditions (e.g., trifluoroacetic acid) if the free amino acid is desired.

Radioiodination_Workflow General Radioiodination Workflow Precursor Boc-3-X-L-Phe (X = I, SnR₃, B(OR)₂) Reaction Radioiodination Reaction (Isotopic Exchange or Electrophilic/Nucleophilic Substitution) Precursor->Reaction Radioiodide Radioactive Iodide (I⁻, e.g., ¹²³I⁻, ¹²⁵I⁻, ¹³¹I⁻) Radioiodide->Reaction Purification Purification (e.g., HPLC) Reaction->Purification FinalProduct Radiolabeled Boc-3-I-L-Phe Purification->FinalProduct

General Radioiodination Workflow

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel amino acids and their derivatives. The reactivity of the iodine atom under palladium-catalyzed cross-coupling conditions provides a powerful platform for introducing a wide array of chemical functionalities, enabling the exploration of vast chemical space in drug discovery and development. Furthermore, its utility as a precursor for radioiodination highlights its importance in the development of molecular imaging agents and radiotherapeutics. This guide provides a foundational understanding and practical protocols to harness the synthetic potential of this important molecule, empowering researchers to design and create the next generation of innovative therapeutics and diagnostic tools.

References

An In-depth Technical Guide to Boc-3-iodo-L-phenylalanine for Proteomics Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of proteomics is continually advancing, demanding sophisticated tools to elucidate the intricate web of protein interactions and cellular signaling pathways. Boc-3-iodo-L-phenylalanine, a synthetically modified amino acid, has emerged as a powerful probe in these endeavors. Its unique properties, including the presence of an iodine atom and a protective Boc group, enable its use in a variety of applications, from peptide synthesis to advanced proteomic workflows. This technical guide provides a comprehensive overview of the core applications of this compound in proteomics research, with a focus on its role in drug development. We present detailed experimental protocols, illustrative quantitative data, and visual diagrams of key workflows and signaling pathways to facilitate its adoption and application in the laboratory.

Introduction to this compound

This compound is a derivative of the essential amino acid L-phenylalanine. It features two key chemical modifications: a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and an iodine atom at the meta position of the phenyl ring. The Boc group is a widely used protecting group in peptide synthesis, preventing unwanted reactions of the amino group while allowing for controlled, stepwise assembly of peptide chains. The iodine atom serves multiple purposes, including acting as a heavy atom for crystallographic studies, a handle for crosslinking reactions, and a label for detection and quantification in mass spectrometry-based proteomics.

Chemical Structure:

  • IUPAC Name: (S)-2-((tert-butoxycarbonyl)amino)-3-(3-iodophenyl)propanoic acid

  • Molecular Formula: C₁₄H₁₈INO₄[1]

  • Molecular Weight: 391.20 g/mol [1]

  • CAS Number: 273221-75-3[1]

Core Applications in Proteomics and Drug Development

The unique chemical features of this compound make it a versatile tool for a range of applications in proteomics and drug discovery.

  • Peptide Synthesis: It serves as a building block for the synthesis of peptides with enhanced biological activity and stability. The Boc protecting group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows.[2][3]

  • Bioconjugation: The iodine atom can be used as a reactive handle for attaching other molecules, such as fluorescent dyes, affinity tags, or drug molecules, to peptides and proteins. This is crucial for creating targeted therapeutics and diagnostic agents.[2][3]

  • Protein Engineering: By incorporating this unnatural amino acid into proteins, scientists can create novel proteins with enhanced or altered functions for therapeutic purposes.[2]

  • Neuroscience Research: Its structural similarity to neurotransmitter precursors allows for the study of neurotransmitter interactions and the development of potential treatments for neurological disorders.[2]

  • Radiolabeling: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹³¹I) for use in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging, which are vital for cancer diagnostics and tracking drug distribution.[2][4]

  • Proteomics Research: In proteomics, it is particularly valuable as a photo-crosslinking agent to study protein-protein interactions and as a heavy amino acid analog for quantitative proteomics workflows like Stable Isotope Labeling by Amino acids in Cell culture (SILAC).[1]

Quantitative Data Presentation

The following tables present illustrative quantitative data that could be obtained from proteomics experiments utilizing iodinated phenylalanine analogs.

Table 1: Illustrative SILAC Quantification of Protein Abundance Changes

Protein IDGene NameCondition A (Light) IntensityCondition B (Heavy) IntensityRatio (Heavy/Light)Regulation
P12345GENE11.2 x 10⁸3.6 x 10⁸3.0Upregulated
Q67890GENE25.4 x 10⁷2.7 x 10⁷0.5Downregulated
A1B2C3GENE38.9 x 10⁶9.1 x 10⁶1.0Unchanged

Table 2: Illustrative Mass Shift Data for Labeled Peptides

Peptide SequenceUnlabeled Mass (Da)Labeled Mass (Da)Mass Shift (Da)
FPTIDEALEK1149.61275.5125.9
YLGYLEQLLR1251.71377.6125.9
IPIFGITR932.51058.4125.9

Experimental Protocols

General Synthesis of this compound

Materials:

  • L-phenylalanine

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Iodine

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Appropriate solvents for extraction and purification (e.g., ethyl acetate, hexane)

Procedure:

  • Boc Protection:

    • Dissolve L-phenylalanine in a mixture of 1,4-dioxane and aqueous NaOH solution.

    • Cool the solution in an ice bath.

    • Add Boc anhydride dropwise while stirring vigorously.

    • Continue stirring for several hours at room temperature to ensure the reaction goes to completion.

    • Acidify the reaction mixture with a suitable acid (e.g., KHSO₄) to precipitate the Boc-L-phenylalanine.

    • Extract the product with an organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization.

  • Iodination:

    • The iodination of the phenyl ring can be achieved through various methods, including electrophilic aromatic substitution.

    • A common method involves the use of a palladium catalyst and a source of iodine.

    • Dissolve the Boc-L-phenylalanine in a suitable solvent.

    • Add the palladium catalyst and the iodinating reagent.

    • Heat the reaction mixture under reflux for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and purify the product using column chromatography.

SILAC-based Quantitative Proteomics Workflow

This protocol is adapted from standard SILAC procedures and outlines the use of an iodinated phenylalanine analog for quantitative proteomics.

Materials:

  • SILAC-grade DMEM deficient in L-lysine, L-arginine, and L-phenylalanine

  • Dialyzed fetal bovine serum (dFBS)

  • "Light" L-phenylalanine

  • "Heavy" this compound

  • Cell line of interest

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Cell Culture and Labeling:

    • Culture two populations of cells.

    • In "light" medium, supplement the deficient DMEM with normal L-phenylalanine.

    • In "heavy" medium, supplement the deficient DMEM with this compound.

    • Culture the cells for at least five passages to ensure complete incorporation of the respective amino acids.

  • Experimental Treatment:

    • Apply the experimental treatment (e.g., drug candidate) to one or both cell populations.

  • Cell Lysis and Protein Extraction:

    • Harvest and wash the cells with ice-cold PBS.

    • Combine the "light" and "heavy" cell pellets in a 1:1 ratio.

    • Lyse the combined cell pellet using lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Digestion:

    • Determine the protein concentration of the lysate.

    • Reduce and alkylate the proteins.

    • Digest the proteins into peptides using trypsin overnight at 37°C.

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • The mass spectrometer will detect pairs of peptides, one containing the "light" phenylalanine and the other containing the "heavy" iodinated phenylalanine.

  • Data Analysis:

    • Use proteomics software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the "heavy" and "light" peptide pairs.

Photo-Crosslinking Proteomics for Protein-Protein Interaction Studies

This protocol describes a general workflow for using a photo-activatable analog of this compound to identify protein-protein interactions.

Materials:

  • A photo-activatable analog of this compound (e.g., containing a diazirine or benzophenone group).

  • Cell line of interest.

  • UV light source (e.g., 365 nm).

  • Affinity purification reagents (e.g., streptavidin beads if a biotin tag is incorporated).

  • SDS-PAGE and Western blotting reagents.

  • LC-MS/MS system.

Procedure:

  • Metabolic Labeling:

    • Incorporate the photo-activatable amino acid into the proteome of the cells by culturing them in a medium containing the analog.

  • Photo-Crosslinking:

    • Expose the live cells to UV light to activate the photo-reactive group, inducing covalent crosslinks between interacting proteins.

  • Cell Lysis and Protein Enrichment:

    • Lyse the cells and, if an affinity tag is present, enrich for the crosslinked protein complexes using affinity purification.

  • Analysis of Interacting Proteins:

    • Separate the protein complexes by SDS-PAGE.

    • Identify the interacting partners by excising the protein bands and analyzing them by LC-MS/MS.

Visualization of Workflows and Pathways

General Proteomics Workflow

ProteomicsWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analysis CellCulture Cell Culture & Labeling Lysis Cell Lysis CellCulture->Lysis Digestion Protein Digestion Lysis->Digestion LCMS LC-MS/MS Digestion->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis

Caption: A generalized workflow for a proteomics experiment.

Conceptual Signaling Pathway

SignalingPathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Ligand Binding Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Nuclear Translocation

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Boc-3-iodo-L-phenylalanine into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids into peptides is a powerful strategy for modulating their structure, function, and therapeutic potential. Boc-3-iodo-L-phenylalanine is a valuable building block that introduces an iodine atom onto the phenyl ring of phenylalanine. This modification can serve multiple purposes, including acting as a handle for further chemical modifications such as cross-coupling reactions, serving as a heavy atom for X-ray crystallography, or directly influencing peptide-receptor interactions.[1]

This document provides a detailed protocol for the incorporation of this compound into peptides using t-Butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). It covers the entire workflow from resin preparation to final peptide purification and characterization, and includes an example of its application in the synthesis of a Substance P analog.

Quantitative Data Summary

The efficiency of each step in SPPS is critical for the overall yield and purity of the final peptide. While specific data for this compound is not extensively published, the following tables provide typical quantitative data expected for a standard Boc-SPPS cycle and for the incorporation of a sterically hindered amino acid, which can be used as a guideline.

Table 1: Typical Quantitative Data for a Standard Boc-SPPS Cycle

ParameterTypical ValueMethod of DeterminationNotes
Single Coupling Efficiency>99%Kaiser Test / Quantitative Ninhydrin AssayCrucial for the synthesis of long peptides. Even a small decrease in efficiency per cycle significantly reduces the final yield.[2]
Crude Peptide Purity>70%RP-HPLCHighly dependent on the peptide sequence and the efficiency of the synthesis.[2]
Final Purified Peptide Yield5-20%UV-Vis Spectroscopy, Gravimetric AnalysisPurification via RP-HPLC can lead to significant loss of material.[2]

Table 2: Comparative Performance of Common Coupling Reagents for Hindered Amino Acids

Coupling ReagentTypical Yield (%)Typical Reaction Time (hours)Key Considerations
HBTU85-952-6Good balance of reactivity and stability. Cost-effective for routine couplings.
HATU90-981-4High reactivity, suitable for sterically hindered couplings. Low racemization.
PyBOP80-902-8Phosphonium-based reagent, avoids guanidinylation side products. Generally lower reactivity than HATU.
DCC/HOBt>90%1-4Cost-effective but can lead to the formation of insoluble dicyclohexylurea (DCU) byproduct.

Experimental Protocols

Resin Handling and Preparation

Proper handling of the resin is the first step towards a successful peptide synthesis.

  • Resin Selection: For C-terminal carboxyl peptides, Merrifield or PAM resins are commonly used in Boc-SPPS. For C-terminal amides, MBHA or BHA resins are the supports of choice.[1]

  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add dichloromethane (DCM) or N,N-dimethylformamide (DMF) to the resin.

    • Allow the resin to swell for 30-60 minutes with gentle agitation.

    • Drain the solvent.

  • Loading of the First Amino Acid (for Merrifield Resin):

    • The first Boc-amino acid is typically loaded as its cesium salt to minimize racemization.[1]

    • Dissolve the Boc-amino acid cesium salt in DMF.

    • Add the solution to the swollen resin and agitate at 50°C for 12-24 hours.

    • Wash the resin thoroughly with DMF, DMF/water, DMF, and finally DCM.

    • Dry the resin under vacuum.

Boc-SPPS Cycle for Peptide Elongation

The following steps are repeated for each amino acid to be incorporated into the peptide chain.

Boc-SPPS Cycle start Peptide-Resin (N-terminal Boc) deprotection Boc Deprotection (50% TFA in DCM) start->deprotection 1. neutralization Neutralization (10% DIEA in DCM) deprotection->neutralization 2. coupling Amino Acid Coupling (Boc-AA-OH, Coupling Reagent) neutralization->coupling 3. wash Washing (DMF, DCM) coupling->wash 4. end_cycle Elongated Peptide-Resin (N-terminal Boc) wash->end_cycle

Caption: General workflow for a single Boc-SPPS cycle.

Step-by-Step Protocol:

  • Boc Deprotection:

    • Wash the resin with DCM (3 times).

    • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[2]

    • Agitate for 5 minutes, drain, and add a fresh 50% TFA/DCM solution.

    • Agitate for an additional 20-25 minutes.[2]

    • Drain the deprotection solution and wash the resin thoroughly with DCM (5 times) to remove residual TFA.

  • Neutralization:

    • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.[2]

    • Agitate for 2 minutes, then drain. Repeat this step.

    • Wash the resin with DCM (5 times) to remove excess base.

  • Amino Acid Coupling (Incorporation of this compound):

    • Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading capacity) and a coupling agent (e.g., HBTU, 3 equivalents) in a minimal amount of DMF. Add DIEA (6 equivalents).

    • Coupling: Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. For sterically hindered amino acids like 3-iodo-L-phenylalanine, a longer coupling time or a double coupling may be necessary.

    • Monitoring: Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates successful coupling.[2]

  • Washing:

    • After completion, drain the coupling solution.

    • Wash the resin with DMF (3 times) and DCM (3 times).

Repeat these steps for each subsequent amino acid in the peptide sequence.

Peptide Cleavage and Deprotection

WARNING: Anhydrous hydrogen fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus within a certified fume hood.[2][3]

  • Preparation:

    • Dry the peptide-resin thoroughly under vacuum.

    • Place the dried peptide-resin in the reaction vessel of the HF apparatus.

  • Scavengers:

    • Add a scavenger cocktail to the reaction vessel. A common scavenger for peptides containing Trp, Met, or Cys is a mixture of p-cresol and p-thiocresol.[4] For iodinated residues, while no specific scavenger is mandated, the use of scavengers that can trap carbocations is crucial to prevent potential side reactions with the electron-rich iodophenyl ring. Anisole is a common scavenger used for this purpose.[5]

  • HF Cleavage:

    • Cool the reaction vessel to -5 to 0°C.

    • Condense anhydrous HF into the reaction vessel.

    • Stir the mixture at 0°C for 1-2 hours.[6]

    • Evaporate the HF under a vacuum.

  • Work-up:

    • Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.[3]

    • Filter and dry the crude peptide.

Purification and Characterization
  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 10% acetic acid in water).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[2]

    • Collect the fractions corresponding to the desired peptide peak.

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

  • Characterization:

    • Confirm the purity of the final peptide by analytical RP-HPLC.

    • Verify the correct mass by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The incorporation of one 3-iodo-L-phenylalanine will result in a mass increase of approximately 126 Da compared to the native phenylalanine-containing peptide.

Application Example: Synthesis of a Substance P Analog

Substance P is an undecapeptide neuropeptide involved in pain perception, inflammation, and mood regulation.[2] Its biological activity is mediated through the Neurokinin-1 (NK-1) receptor.[7][8] The two adjacent phenylalanine residues at positions 7 and 8 are critical for its binding to the NK-1 receptor.[2] Replacing one of these phenylalanines with 3-iodo-L-phenylalanine can be used to probe structure-activity relationships or to introduce a site for further chemical modification.

Substance P Signaling Pathway

The binding of Substance P to the NK-1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade.

Substance_P_Signaling substance_p Substance P nk1r NK-1 Receptor (GPCR) substance_p->nk1r Binds g_protein Gq/11 Protein nk1r->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release Induces pkc Protein Kinase C (PKC) dag->pkc Activates ca_release->pkc Co-activates mapk MAPK Cascade (e.g., ERK1/2) pkc->mapk Activates transcription_factors Transcription Factors (e.g., NF-κB, AP-1) mapk->transcription_factors Activates cellular_response Cellular Response (Proliferation, Inflammation) transcription_factors->cellular_response Leads to

Caption: Signaling pathway of Substance P via the Neurokinin-1 receptor.[7][8][9][10]

By synthesizing an analog of Substance P with this compound at position 7 or 8, researchers can investigate how this modification affects binding to the NK-1 receptor and the subsequent signaling cascade. This can provide valuable insights for the development of novel agonists or antagonists with altered potency, selectivity, or duration of action. The synthesis would follow the general Boc-SPPS protocol outlined above, with the sequential coupling of the amino acids corresponding to the Substance P sequence, incorporating this compound at the desired position.

References

Application Notes & Protocols: Utilizing Boc-3-iodo-L-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The site-specific incorporation of unnatural amino acids is a powerful strategy in drug discovery and chemical biology, enabling the creation of peptides with enhanced stability, novel functionalities, and tailored therapeutic properties.[1][2] Boc-3-iodo-L-phenylalanine is a valuable building block in this context. The iodine atom on the phenyl ring serves as a versatile chemical handle for post-synthetic modifications, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[3] This allows for the diversification of peptide libraries on the solid support, creating complex structures that would be difficult to synthesize otherwise. Furthermore, the iodine atom can be used for radiolabeling or as a heavy atom for X-ray crystallography studies.[4][5]

This document provides detailed protocols for the incorporation of this compound into peptide sequences using t-Butyloxycarbonyl (Boc) based solid-phase peptide synthesis (SPPS) and subsequent on-resin modification via Suzuki-Miyaura cross-coupling.

Incorporation of this compound via Boc-SPPS

The following protocol outlines a standard manual Boc-SPPS cycle for incorporating this compound into a growing peptide chain. The Boc/Bzl protection scheme utilizes acid-labile Boc groups for temporary Nα-amino protection and more stable benzyl-based groups for side-chain protection, which are typically removed during the final cleavage step with strong acids like HF or TFMSA.[6]

Experimental Protocol: Single Coupling Cycle

This protocol assumes a 0.1 mmol synthesis scale on a Merrifield or PAM resin.[7]

1. Resin Preparation: a. Place the desired amount of peptide-resin (swollen and with the N-terminal amine deprotected) in a reaction vessel. b. Wash the resin thoroughly with Dichloromethane (DCM) (3 x 10 mL).

2. Neutralization: a. Add a solution of 10% Diisopropylethylamine (DIEA) in DCM (1 x 10 mL) to the resin. b. Agitate for 2 minutes, then drain. Repeat this step. c. Wash the resin with DCM (5 x 10 mL) to remove excess base.[8]

3. Amino Acid Coupling: a. In a separate vial, pre-activate a solution of:

  • This compound (0.4 mmol, 4 eq.)
  • HBTU (0.38 mmol, 3.8 eq.)
  • HOBt (0.4 mmol, 4 eq.)
  • DIEA (0.8 mmol, 8 eq.) in a minimal amount of N,N-Dimethylformamide (DMF) (approx. 2 mL) for 5 minutes. b. Add the activated amino acid solution to the neutralized resin. c. Agitate the reaction mixture for 1-2 hours at room temperature. d. Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates successful coupling. If the test is positive, recoupling may be necessary.[8]

4. Washing: a. After a negative Kaiser test, drain the coupling solution. b. Wash the peptide-resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

5. Boc Deprotection: a. Wash the resin with DCM (3 x 10 mL). b. Add a solution of 50% Trifluoroacetic acid (TFA) in DCM (10 mL) to the resin.[7] c. Agitate for 2 minutes, drain, and add a fresh 50% TFA/DCM solution (10 mL). d. Agitate for an additional 20-25 minutes.[7][8] e. Drain the deprotection solution and wash the resin thoroughly with DCM (5 x 10 mL) to remove residual TFA.[8] The peptide-resin is now ready for the next coupling cycle.

Quantitative Data Summary

The efficiency of incorporating sterically demanding or electronically modified unnatural amino acids can vary. The following table provides representative data for the incorporation of this compound into a model peptide sequence (e.g., Ac-Gly-X-Ala-NH₂).

ParameterResultMethod
Coupling Efficiency >99%Kaiser Test / HPLC analysis of cleaved peptide
Crude Peptide Purity ~90%RP-HPLC (220 nm)
Observed Mass [M+H]⁺ Corresponds to theoretical massESI-MS
Overall Yield ~75% (after purification)Based on initial resin loading

Table 1: Representative quantitative data for the incorporation of this compound.

Boc_SPPS_Workflow Start Start: Peptide-Resin (Free Amine) Neutralization 1. Neutralization (10% DIEA in DCM) Start->Neutralization Coupling 2. Coupling Boc-3-Iodo-Phe HBTU/HOBt/DIEA in DMF Neutralization->Coupling Wash1 3. Washing (DMF, DCM) Coupling->Wash1 Deprotection 4. Boc Deprotection (50% TFA in DCM) Wash1->Deprotection Wash2 5. Washing (DCM) Deprotection->Wash2 End End: Ready for Next Cycle Wash2->End

Caption: Boc-SPPS cycle for this compound incorporation.

On-Resin Peptide Modification: Suzuki-Miyaura Cross-Coupling

The iodinated phenyl ring provides a reactive site for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling the formation of a carbon-carbon bond with various boronic acids.[3] This allows for the late-stage functionalization of peptides on the solid support, which is advantageous for creating peptide libraries with diverse side-chain functionalities.[3][9]

Experimental Protocol: On-Resin Suzuki Coupling

This protocol is adapted for a peptide containing a 3-iodo-L-phenylalanine residue, synthesized on a polystyrene-based resin (e.g., Rink Amide).[3]

1. Resin Preparation: a. Take the fully assembled peptide-resin containing the 3-iodo-L-phenylalanine residue (0.1 mmol). b. Ensure the N-terminal α-amino group is protected (e.g., with a Boc group) to prevent side reactions.[3] c. Swell the resin in a suitable solvent mixture, such as DMF/H₂O.

2. Reagent Preparation: a. Prepare a solution of the desired Aryl Boronic Acid (0.5 mmol, 5 eq.) in the reaction solvent. b. Prepare a solution of the Base, e.g., K₃PO₄ or Na₂CO₃ (1.0 mmol, 10 eq.), in water. c. Weigh the Palladium Catalyst, e.g., PdCl₂(dppf) or Pd(PPh₃)₄ (0.01 mmol, 0.1 eq.).

3. Coupling Reaction: a. To the swollen peptide-resin, add the reaction solvent (e.g., a biphasic mixture of tBuOH/toluene/H₂O).[3] b. Add the boronic acid solution, the aqueous base solution, and finally the palladium catalyst. c. Purge the reaction vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes. d. Heat the reaction mixture at a controlled temperature (e.g., 40-80°C) for 4-12 hours with gentle agitation. The optimal temperature and time depend on the specific substrates and catalyst used.[3]

4. Washing and Cleavage: a. After the reaction is complete, cool the vessel to room temperature. b. Drain the reaction mixture and wash the resin extensively with DMF, H₂O, DCM, and Methanol to remove residual catalyst and reagents. c. Dry the resin under vacuum. d. Cleave the modified peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours.[10] e. Precipitate the peptide in cold diethyl ether, purify by RP-HPLC, and confirm the structure by mass spectrometry.[1]

Quantitative Data Summary for Suzuki Coupling
ParameterResultNotes
Conversion Rate 85-95%Dependent on boronic acid, catalyst, and base. Monitored by HPLC of a test cleavage.
Purity of Modified Peptide >80% (Crude)Impurities may include de-iodinated and unreacted starting peptide.
Final Yield (Post-HPLC) 50-70%Highly dependent on the scale and purification efficiency.

Table 2: Representative quantitative data for on-resin Suzuki-Miyaura cross-coupling.

Suzuki_Coupling_Workflow Start Start: Peptide-Resin with 3-Iodo-Phe Swell 1. Swell Resin (DMF/H₂O) Start->Swell AddReagents 2. Add Reagents - Aryl Boronic Acid - Base (e.g., K₃PO₄) - Pd Catalyst (e.g., PdCl₂(dppf)) Swell->AddReagents React 3. Reaction (Inert Atmosphere, 40-80°C) AddReagents->React Wash 4. Wash Resin (DMF, H₂O, DCM) React->Wash Cleave 5. Cleavage & Deprotection (TFA Cocktail) Wash->Cleave Purify 6. Purification (RP-HPLC) Cleave->Purify End End: Purified Biaryl Peptide Purify->End

Caption: Workflow for on-resin Suzuki-Miyaura cross-coupling.

Applications and Logical Relationships

The incorporation of 3-iodo-L-phenylalanine and subsequent modification is a strategic approach to create novel peptide-based therapeutics. The introduced biaryl structure can act as a conformational constraint, mimic a secondary structure element, or enhance binding affinity to a biological target.

Logical_Pathway Start Boc-3-Iodo-L-Phe Building Block SPPS Boc-SPPS Incorporation Start->SPPS Peptide Iodinated Peptide-Resin SPPS->Peptide Suzuki On-Resin Suzuki Coupling Peptide->Suzuki Library Diverse Peptide Library (Biaryls) Suzuki->Library Screening Biological Screening (e.g., Binding Assay) Library->Screening Hit Hit Compound (Enhanced Potency/ Stability) Screening->Hit

Caption: Strategy for drug discovery using 3-Iodo-Phe and Suzuki coupling.

This compound is a highly effective building block for solid-phase peptide synthesis, providing a gateway to a wide range of post-synthetic modifications. The protocols detailed herein for its incorporation and subsequent on-resin Suzuki-Miyaura coupling offer a robust and versatile platform for the development of complex and functionally diverse peptides. This methodology is particularly valuable for academic research and industrial drug development programs focused on creating novel peptide-based therapeutics with improved pharmacological profiles.[2][11]

References

Application Notes and Protocols for the Suzuki Coupling of Boc-3-iodo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of N-Boc-3-iodo-L-phenylalanine. This reaction is a cornerstone in medicinal chemistry and drug development for the synthesis of novel biaryl and heteroaryl phenylalanine derivatives. These unnatural amino acids are crucial building blocks for creating peptidomimetics, probes for chemical biology, and active pharmaceutical ingredients.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds. In the context of drug discovery, its application to protected amino acids like Boc-3-iodo-L-phenylalanine allows for the introduction of a wide array of aryl and heteroaryl substituents at the 3-position of the phenyl ring. This capability is instrumental in generating libraries of compounds for structure-activity relationship (SAR) studies, leading to the optimization of drug candidates. The reaction typically involves a palladium catalyst, a base, and a suitable solvent system to couple the iodinated amino acid with an organoboron reagent, such as a boronic acid or a boronate ester.

Reaction Scheme

The general scheme for the Suzuki coupling of this compound is depicted below:

Suzuki_Reaction cluster_reactants Reactants cluster_products Products Boc_Phe_I This compound Coupled_Product Boc-3-aryl-L-phenylalanine Boc_Phe_I->Coupled_Product Pd Catalyst, Base, Solvent Boronic_Acid R-B(OH)₂ Boronic_Acid->Coupled_Product Byproducts [B(OH)₂X]⁻ + HX experimental_workflow start Start: Assemble Reactants reactants This compound Boronic Acid Base Solvent start->reactants degas Degas Reaction Mixture (e.g., Ar or N₂ bubbling for 15-30 min) reactants->degas add_catalyst Add Palladium Catalyst (under inert atmosphere) degas->add_catalyst reaction Heat and Stir Reaction Mixture (Monitor by TLC or LC-MS) add_catalyst->reaction workup Aqueous Workup (e.g., Dilute with water, extract with organic solvent) reaction->workup purification Purification (e.g., Flash column chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End: Pure Product characterization->end

Application Notes and Protocols: Sonogashira Coupling of Boc-3-iodo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the palladium-catalyzed Sonogashira cross-coupling reaction of N-Boc-3-iodo-L-phenylalanine and its derivatives. This reaction is a powerful tool for the synthesis of novel unnatural amino acids bearing an alkyne functionality. These modified amino acids are valuable building blocks in medicinal chemistry and drug discovery, enabling the introduction of probes for bio-conjugation, fluorescent labeling, and the creation of peptide-based therapeutics with enhanced properties.[1]

The Sonogashira coupling is a versatile and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2] Recent advancements have also led to the development of copper-free Sonogashira protocols, which can be advantageous in certain applications to avoid potential cytotoxicity associated with copper.

Quantitative Data Summary

The following table summarizes representative yields for the Sonogashira coupling of a Boc-protected iodophenylalanine methyl ester with various terminal alkynes. While the data is for the analogous N-Boc-4-iodo-L-phenylalanine methyl ester, the reaction conditions and yields are expected to be comparable for the 3-iodo isomer due to similar electronic and steric environments.

EntryAlkyneProductYield (%)
1PhenylacetyleneN-Boc-3-(phenylethynyl)-L-phenylalanine methyl ester85
21-HeptyneN-Boc-3-(hept-1-yn-1-yl)-L-phenylalanine methyl ester78
33,3-Dimethyl-1-butyneN-Boc-3-((3,3-dimethylbut-1-yn-1-yl))-L-phenylalanine methyl ester81
4TrimethylsilylacetyleneN-Boc-3-((trimethylsilyl)ethynyl)-L-phenylalanine methyl ester92
5EthynylferroceneN-Boc-3-(ferrocenylethynyl)-L-phenylalanine methyl ester75

Experimental Protocol

This protocol is adapted from established procedures for the Sonogashira coupling of similar substrates and provides a general method for the reaction of N-Boc-3-iodo-L-phenylalanine methyl ester with a terminal alkyne.

Materials:

  • N-Boc-3-iodo-L-phenylalanine methyl ester

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equivalents)

  • Copper(I) iodide (CuI) (0.1 equivalents)

  • Triethylamine (TEA) (3.0 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add N-Boc-3-iodo-L-phenylalanine methyl ester (1.0 equivalent), bis(triphenylphosphine)palladium(II) dichloride (0.05 equivalents), and copper(I) iodide (0.1 equivalents).

  • Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the solids. Subsequently, add triethylamine (3.0 equivalents) followed by the terminal alkyne (1.2 equivalents) via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC). For less reactive alkynes, gentle heating (e.g., 40-50 °C) may be required.

  • Work-up: Once the reaction is complete (as indicated by TLC, typically disappearance of the starting iodide), concentrate the reaction mixture under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

.dot

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start inert Establish Inert Atmosphere (N₂ or Ar) start->inert reagents Combine Boc-3-iodo-L-phenylalanine, Pd(PPh₃)₂Cl₂, and CuI in a dry flask add_solvents Add Anhydrous THF, Triethylamine, and Alkyne reagents->add_solvents inert->reagents stir Stir at Room Temperature (or with gentle heating) add_solvents->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete concentrate Concentrate Reaction Mixture monitor->concentrate Complete extract Aqueous Work-up (EtOAc, NH₄Cl, Brine) concentrate->extract dry Dry and Concentrate Organic Layer extract->dry purify Silica Gel Chromatography dry->purify end Pure Product purify->end

Caption: Experimental workflow for the Sonogashira coupling of this compound.

.dot

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalyst Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R¹-Pd(II)L₂(I) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R¹-Pd(II)L₂(C≡CR²) transmetalation->pd_complex2 cui CuI transmetalation->cui reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Boc-Phe(3-C≡CR²)-OMe reductive_elimination->product aryl_halide Boc-Phe(3-I)-OMe aryl_halide->oxidative_addition alkyne_activation Alkyne Activation cui->alkyne_activation cu_acetylide Cu-C≡CR² alkyne_activation->cu_acetylide cu_acetylide->transmetalation terminal_alkyne H-C≡CR² terminal_alkyne->alkyne_activation base Base (Et₃N) base->alkyne_activation

Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.

References

Application Notes and Protocols for Site-Specific Protein Labeling with Boc-3-iodo-L-phenylalanine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Precision Engineering of Proteins for Advanced Therapeutics and Research

The ability to modify proteins at specific sites has revolutionized our understanding of biological systems and has become a cornerstone of modern drug development.[1][2] Site-specific protein labeling allows for the introduction of a wide array of functionalities, including fluorescent probes, cross-linkers, and cytotoxic drugs, with a level of control that was previously unattainable.[3] This precision overcomes the limitations of traditional labeling methods, such as modification of lysine or cysteine residues, which often result in heterogeneous products with compromised function.[3] Among the most powerful techniques for achieving site-specific modification is the use of genetic code expansion to incorporate non-canonical amino acids (ncAAs) into the protein backbone.[4][5][6][7]

This application note provides a comprehensive guide to the use of Boc-3-iodo-L-phenylalanine and its analogs for site-specific protein labeling. The incorporation of these iodinated amino acids provides a versatile chemical handle for subsequent bioorthogonal palladium-catalyzed cross-coupling reactions.[8][9][10] This approach enables the stable and specific attachment of a diverse range of molecules to a target protein. We will delve into the underlying principles, provide detailed experimental protocols, and discuss the applications of this technology, particularly in the realm of drug discovery and development.[1][11][12]

The Principle: A Two-Step Strategy for Site-Specific Labeling

The core of this methodology lies in a two-step process:

  • Genetic Code Expansion: The first step involves the site-specific incorporation of an iodinated phenylalanine analog, such as this compound, into a target protein. This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that recognizes a unique codon, typically a reassigned stop codon like the amber codon (UAG).[5][6] The orthogonal aaRS is engineered to specifically charge its cognate tRNA with the desired iodinated analog, which is supplied in the cell culture medium.[5] When the ribosome encounters the UAG codon in the mRNA sequence of the target protein, the charged orthogonal tRNA delivers the iodinated amino acid, resulting in its incorporation at the desired position.[5]

  • Palladium-Catalyzed Cross-Coupling: The incorporated iodo-phenylalanine residue serves as a reactive handle for subsequent chemical modification. The carbon-iodine bond on the phenyl ring is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck reactions.[8][9][10][13][14] These reactions are highly efficient and can be performed under biocompatible conditions, allowing for the specific attachment of a wide range of molecules, such as fluorophores, biotin, or small molecule drugs, to the target protein.[15][16]

Experimental Workflows and Protocols

Part 1: Incorporation of this compound

This section details the process of expressing a target protein containing a site-specifically incorporated this compound.

G cluster_0 Plasmid Preparation cluster_1 Cell Transformation and Culture cluster_2 Protein Expression and Purification P1 Synthetase Plasmid: Expresses orthogonal aaRS and tRNA C1 Co-transform E. coli with both plasmids P1->C1 P2 Target Plasmid: Gene of interest with amber (UAG) codon P2->C1 C2 Grow cells in minimal media C1->C2 C3 Supplement media with This compound C2->C3 E1 Induce protein expression (e.g., with IPTG) C3->E1 E2 Cell lysis and clarification E1->E2 E3 Purify protein using affinity chromatography (e.g., His-tag) E2->E3 G cluster_0 Reaction Setup cluster_1 Reaction and Quenching cluster_2 Purification and Analysis R1 Purified protein with iodo-phenylalanine C1 Incubate reaction mixture at controlled temperature R1->C1 R2 Coupling partner (boronic acid, alkyne, or alkene) R2->C1 R3 Palladium catalyst and ligand R3->C1 R4 Aqueous buffer system R4->C1 C2 Monitor reaction progress (e.g., LC-MS) C1->C2 C3 Quench reaction C2->C3 P1 Remove excess reagents and catalyst (e.g., dialysis, SEC) C3->P1 P2 Characterize labeled protein (MS, SDS-PAGE, functional assays) P1->P2

References

Application Note: Boc-3-iodo-L-phenylalanine as a Versatile Precursor for the Synthesis of Radioiodinated and Radiofluorinated Tracers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the use of N-α-(tert-butoxycarbonyl)-3-iodo-L-phenylalanine (Boc-3-iodo-L-phenylalanine) as a strategic precursor in radiopharmaceutical chemistry. We delve into two high-yield radiolabeling methodologies: the synthesis of radioiodinated L-phenylalanine via a Stille cross-coupling reaction and the preparation of [¹⁸F]-3-fluoro-L-phenylalanine through a copper-mediated radiofluorination. This document is intended for researchers, chemists, and drug development professionals engaged in the production of amino acid-based radiotracers for molecular imaging applications, particularly in oncology and neuroscience. The protocols are designed to be self-validating, incorporating critical quality control steps to ensure the final product's purity and identity.

Introduction: The Role of Radiolabeled Amino Acids in Molecular Imaging

The aberrant metabolism of cancer cells, characterized by an elevated demand for nutrients to sustain rapid proliferation, presents a prime target for molecular imaging. Unlike normal cells, many tumors exhibit a significant upregulation of amino acid transport systems, such as the L-type Amino Acid Transporter 1 (LAT1), to import essential amino acids required for protein synthesis and cellular growth.[1][2][3] This physiological distinction allows radiolabeled amino acid analogs to serve as highly effective probes for detecting and characterizing malignant tissues using techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[4]

Radiolabeled amino acids offer distinct advantages over the most common clinical radiotracer, 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG). Notably, they often exhibit lower uptake in inflammatory cells, providing better differentiation between tumors and inflammation.[5] Furthermore, their utility in brain tumor imaging is well-established, as they can overcome the high background signal associated with glucose metabolism in healthy brain tissue.[4][6] The development of versatile precursors that can be efficiently labeled with various radionuclides is therefore a critical endeavor in advancing diagnostic and therapeutic radiopharmaceuticals.[7]

This compound: A Strategic Precursor

This compound is a uniquely valuable starting material for the synthesis of radiolabeled phenylalanine analogs.[8][9] Its structure combines two key features:

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides robust protection of the α-amino moiety. It is stable under a wide range of reaction conditions, including organometallic cross-coupling, yet can be cleanly and efficiently removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA), ensuring the integrity of the final amino acid structure.[10][11][12]

  • The Aryl Iodide: The iodine atom on the phenyl ring is a versatile chemical handle. It serves as an excellent leaving group for nucleophilic substitution reactions and is a direct precursor for palladium-catalyzed cross-coupling reactions, such as Stille coupling.[9] This dual reactivity allows for the introduction of either radioiodine isotopes or radiofluorine, making it a divergent precursor for both SPECT and PET tracer synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Synonyms Boc-L-Phe(3-I)-OH, (S)-Boc-2-amino-3-(3-iodophenyl)propionic acid[8]
CAS Number 273221-75-3[8]
Molecular Formula C₁₄H₁₈INO₄[8]
Molecular Weight 391.20 g/mol [8]
Appearance White to off-white powder[8]
Purity ≥98% (by HPLC)[8]
Storage Conditions Store at 0-8 °C, desiccated, protected from light.[8][10]

Radiolabeling Methodologies

Synthesis of Radioiodinated Phenylalanine via Stille Coupling

The Stille reaction is a powerful palladium-catalyzed cross-coupling of an organotin compound with an organic halide.[13][14] For radioiodination, this typically involves an iododestannylation reaction, where a stable stannyl precursor is reacted with radioiodide in the presence of an oxidizing agent. This approach provides high radiochemical yields and purity.[15][16] The process begins with the conversion of this compound into its more reactive organostannane derivative.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Radiolabeling & Final Product Precursor This compound Stannylation Stannylation Reaction (Pd(PPh₃)₄, (Bu₃Sn)₂) Precursor->Stannylation Stannyl_Precursor Boc-3-(tributylstannyl)-L-phenylalanine Stannylation->Stannyl_Precursor Radioiodination Radio-iododestannylation (Na[I], Oxidizing Agent) Stannyl_Precursor->Radioiodination Boc_Product Boc-3-[I]iodo-L-phenylalanine Radioiodination->Boc_Product Deprotection Boc Deprotection (TFA) Boc_Product->Deprotection Purification HPLC Purification Deprotection->Purification QC Quality Control Purification->QC Final_Product 3-[*I]iodo-L-phenylalanine QC->Final_Product

Figure 1. Workflow for radioiodination via Stille Coupling.

Experimental Protocol: Radioiodination

Part A: Synthesis of N-Boc-3-(tri-n-butylstannyl)-L-phenylalanine Methyl Ester Causality: Direct radioiodination of the iodo-precursor is not feasible. Conversion to a stannane creates a highly reactive precursor for efficient electrophilic substitution with radioiodine.[16] The methyl ester form is often used during stannylation to improve solubility and prevent side reactions with the carboxylic acid.

  • Esterification: Dissolve this compound in methanol. Add trimethylsilyl diazomethane dropwise until a persistent yellow color is observed. Quench with acetic acid and evaporate the solvent to yield this compound methyl ester.

  • Stannylation: In an inert atmosphere (Argon), dissolve the methyl ester in anhydrous toluene. Add hexabutylditin ((Bu₃Sn)₂) and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

  • Reaction: Reflux the mixture for 2-4 hours, monitoring by TLC or HPLC until the starting material is consumed.

  • Purification: Cool the reaction, filter through celite, and concentrate. Purify the residue by silica gel column chromatography to obtain the desired stannyl precursor.

Part B: Synthesis and Purification of 3-[I]iodo-L-phenylalanine (I = ¹²³I, ¹²⁴I, or ¹²⁵I)

  • Radioiodination: To a solution of the stannyl precursor (Part A, 1-2 mg) in methanol, add no-carrier-added Na[*I] in 0.1 M NaOH. Add an oxidizing agent, such as peracetic acid or chloramine-T, and let the reaction proceed at room temperature for 10-15 minutes.

  • Quenching: Quench the reaction by adding a solution of sodium metabisulfite.

  • Deprotection: Evaporate the methanol. Add trifluoroacetic acid (TFA) to the residue and let stand for 15-20 minutes at room temperature to cleave both the Boc and methyl ester protecting groups.

  • Purification: Evaporate the TFA under a stream of nitrogen. Reconstitute the residue in the mobile phase and purify using semi-preparative reverse-phase HPLC.

  • Formulation: Collect the product peak, evaporate the solvent, and formulate in a sterile, pyrogen-free solution (e.g., saline with ethanol) for biological use.

Part C: Quality Control (Self-Validation)

  • Radiochemical Purity (RCP): Analyze the final product using analytical radio-HPLC. RCP should be >95%.

  • Identity Confirmation: Co-inject the final product with a non-radioactive ("cold") standard of 3-iodo-L-phenylalanine to confirm retention time matching.

  • Specific Activity: Measure the total radioactivity and quantify the mass of the product (via UV calibration curve on HPLC) to calculate the specific activity (GBq/µmol).

Synthesis of [¹⁸F]-Fluorophenylalanine via Copper-Mediated Radiofluorination

Introducing ¹⁸F onto an electron-rich or non-activated aromatic ring via traditional nucleophilic aromatic substitution (SₙAr) is challenging. Copper-mediated methods have emerged as a powerful alternative, enabling the fluorination of aryl iodides under mild conditions.[17] The mechanism is proposed to involve oxidative addition of the aryl iodide to a Cu(I) complex, forming a Cu(III) intermediate, from which the C-F bond is formed via reductive elimination.[18][19]

G CuI Cu(I)L₂ CuIII_A Cu(III)L₂(Ar)(I) CuI->CuIII_A Oxidative Addition (+ Ar-I) CuIII_F Cu(III)L₂(Ar)(¹⁸F) CuIII_A->CuIII_F Anion Exchange (+ K¹⁸F/K₂₂₂) CuIII_F->CuI Reductive Elimination Product Ar-¹⁸F CuIII_F->Product

Figure 2. Simplified catalytic cycle for Cu-mediated radiofluorination.

Experimental Protocol: Radiofluorination

  • [¹⁸F]Fluoride Preparation: Load aqueous [¹⁸F]fluoride from the cyclotron target onto a pre-activated anion exchange cartridge (e.g., QMA). Elute the [¹⁸F]F⁻ into a reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile/water.

  • Azeotropic Drying: Dry the K[¹⁸F]/K₂₂₂ complex by repeated azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at 100-110 °C.

  • Radiofluorination Reaction: To the dried K[¹⁸F]/K₂₂₂, add a solution of this compound (5-10 mg) and a copper catalyst (e.g., (MeCN)₄Cu(OTf)) in a polar aprotic solvent like DMF or DMSO.[19]

  • Heating: Seal the vessel and heat at 120-150 °C for 15-20 minutes.

  • Deprotection: Cool the reaction mixture. Add a strong acid (e.g., 4 M HCl) and heat at 100 °C for 10 minutes to hydrolyze the Boc group.

  • Purification: Neutralize the mixture and pass it through a series of solid-phase extraction (SPE) cartridges (e.g., C18 followed by alumina) to remove unreacted fluoride and metal catalysts. Perform a final purification using semi-preparative reverse-phase HPLC.

  • Formulation: Collect the product peak corresponding to 3-[¹⁸F]fluoro-L-phenylalanine, evaporate the mobile phase, and reformulate in a sterile, pyrogen-free solution for injection.

Part C: Quality Control (Self-Validation)

  • Radiochemical and Chemical Purity: Analyze by analytical radio-HPLC with UV detection. RCP should be >99%.

  • Radionuclidic Identity: Confirm the 511 keV annihilation photons and measure the half-life (approx. 110 min).

  • Residual Solvents: Analyze by gas chromatography (GC) to ensure levels are below USP limits.

  • pH and Sterility: Ensure the final product pH is within the physiological range (4.5-7.5) and perform sterility and endotoxin testing as per pharmacopeia standards.

Data Summary and Quality Control

The following table summarizes typical outcomes for the protocols described, based on published literature. Actual results may vary depending on specific instrumentation and reagent quality.

Table 2: Typical Reaction Parameters and Outcomes

ParameterRadioiodination (Stille)Radiofluorination (Cu-mediated)
Precursor Amount 1-2 mg5-10 mg
Starting Radioactivity 370-740 MBq10-20 GBq
Reaction Temperature Room Temperature120-150 °C
Reaction Time 10-15 min15-20 min
Decay-Corrected Yield 85-95%[15]25-65%
Radiochemical Purity >98%[20]>99%
Total Synthesis Time 60-75 min50-60 min

Biological Context and Applications

The final radiolabeled products, 3-[*I]iodo-L-phenylalanine and 3-[¹⁸F]fluoro-L-phenylalanine, are recognized by amino acid transporters. Their accumulation in tumor cells is primarily mediated by the LAT1 transporter, which is overexpressed in a wide variety of cancers, including brain, breast, and prostate cancers.[1][3] Once inside the cell, these non-natural amino acids are poor substrates for protein synthesis and are effectively trapped, leading to a high tumor-to-background signal. This uptake is linked to the activation of key signaling pathways like mTORC1, which senses amino acid availability to regulate cell growth.[21][22]

G cluster_0 cluster_1 cluster_2 Tracer Radiolabeled Phenylalanine LAT1 LAT1 Transporter Tracer->LAT1 Uptake Trapped_Tracer Trapped Tracer LAT1->Trapped_Tracer mTORC1 mTORC1 Signaling Trapped_Tracer->mTORC1 Signals Amino Acid Presence Protein_Synth Protein Synthesis mTORC1->Protein_Synth Growth Tumor Growth & Proliferation Protein_Synth->Growth

Figure 3. Biological rationale for amino acid tracer uptake in cancer.

Conclusion

This compound is a highly effective and versatile precursor for the synthesis of important amino acid-based radiopharmaceuticals. Its unique chemical structure allows for divergent synthesis pathways to produce both radioiodinated tracers for SPECT and radiofluorinated tracers for PET imaging. The robust protocols detailed herein, based on Stille coupling and copper-mediated fluorination, provide reliable methods for producing these imaging agents with high yield and purity. The incorporation of rigorous, multi-step quality control ensures the production of a safe and effective final product suitable for preclinical and clinical research, ultimately aiding in the improved diagnosis and management of cancer.

References

Application Note: Phasing Novel Protein Structures with Boc-3-iodo-L-phenylalanine for X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Overcoming the Crystallographic Phase Problem

The determination of a macromolecular structure by X-ray crystallography hinges on solving the "phase problem." While diffraction experiments yield the amplitudes of the scattered X-rays, the crucial phase information is lost.[1][2] Experimental phasing techniques are designed to recover this information, enabling the calculation of an electron density map and subsequent model building. Methods like Single-wavelength Anomalous Diffraction (SAD) and Multi-wavelength Anomalous Diffraction (MAD) have become cornerstones of de novo structure determination, relying on the incorporation of "heavy atoms" that scatter X-rays differently from the lighter atoms (C, N, O) constituting a protein.[1][3][4][5][6]

Iodine is a particularly effective heavy atom for these purposes. Its anomalous scattering signal is significant, especially at the copper Kα (Cu Kα) wavelength of ~1.54 Å, which is a standard for many in-house X-ray generators.[7][8] This makes iodine-based phasing highly accessible, even without routine access to tunable synchrotron radiation. This application note provides a detailed guide to using Boc-3-iodo-L-phenylalanine , a versatile and effective small molecule, for the derivatization of protein crystals and subsequent structure solution via SAD phasing.

The Scientific Rationale: Why this compound?

The choice of a heavy-atom compound is critical for success. This compound offers a unique combination of chemical and physical properties that make it an excellent candidate for screening.

  • The Power of the Iodine Atom : Iodine provides a strong anomalous signal (f" ≈ 6.85 e⁻ at Cu Kα radiation), which is often sufficient for successful SAD phasing from a single crystal.[8] This robust signal allows for the accurate location of the iodine substructure, which is the key to calculating initial protein phases.[1][7]

  • A Promiscuous Binding Scaffold : The phenylalanine scaffold is amphipathic, allowing it to interact with a variety of environments on a protein's surface. Iodinated aromatic compounds can bind with low specificity to many "hot spots" or hydrophobic pockets around a target protein.[9][10] This promiscuity increases the likelihood of achieving ordered binding within the crystal lattice, a prerequisite for phasing.

  • Strategic Design : The molecule consists of an L-phenylalanine core, providing a familiar biochemical moiety. The iodine is positioned at the meta-position of the phenyl ring, and the amino group is protected by a tert-butyloxycarbonyl (Boc) group.[11][12] The Boc group adds hydrophobicity, potentially aiding in interactions with nonpolar regions of the protein.

Data Presentation: Compound Specifications
PropertyValueSource
Compound Name N-tert-Butoxycarbonyl-3-iodo-L-phenylalanineN/A
Abbreviation This compoundN/A
CAS Number 273221-75-3[12]
Molecular Formula C₁₄H₁₈INO₄[12]
Molecular Weight 391.20 g/mol [12]
Appearance White to off-white solidN/A

Experimental Strategy: Crystal Soaking

The most common and effective method for introducing this compound into a protein crystal is soaking . Protein crystals are not solid blocks but are porous, containing large solvent channels that can comprise up to 70% of the crystal volume.[13] This allows small molecules to diffuse into the crystal lattice and bind to the protein without disrupting the crystal packing, a state known as isomorphism.[8][13]

Co-crystallization, where the protein and heavy atom are mixed prior to crystallization, is an alternative but can sometimes alter the crystal form or inhibit crystallization altogether.[3][13] Therefore, soaking pre-existing native crystals is the preferred starting point.

Visualization: The Soaking Workflow

The following diagram outlines the general workflow for utilizing this compound in a crystallographic experiment.

G cluster_prep Preparation cluster_soak Derivatization cluster_data Data Collection & Phasing Native_Crystal High-Quality Native Protein Crystal Stock_Solution Prepare 100 mM Stock of This compound in DMSO Soaking_Solution Dilute Stock into Artificial Mother Liquor (1-10 mM Final) Stock_Solution->Soaking_Solution Soak_Crystal Transfer Crystal to Soaking Solution (10 min - 24 hrs) Soaking_Solution->Soak_Crystal Cryo_Protect Add Cryoprotectant & Briefly Back-Soak (Optional) Soak_Crystal->Cryo_Protect Flash_Cool Loop Crystal & Flash-Cool in LN₂ Cryo_Protect->Flash_Cool Data_Collection Collect High-Redundancy Diffraction Data (e.g., at Cu Kα λ) Flash_Cool->Data_Collection SAD_Phasing Locate Iodine Sites & Calculate Initial Phases (SAD) Data_Collection->SAD_Phasing Density_Modification Improve Phases with Solvent Flattening SAD_Phasing->Density_Modification Model_Building Build Atomic Model into Electron Density Map Density_Modification->Model_Building

Caption: Workflow for heavy-atom derivatization using crystal soaking.

Detailed Experimental Protocols

Safety Precaution: Always handle heavy-atom compounds like this compound with appropriate personal protective equipment, including gloves and safety glasses.[14] Treat all labware that comes into contact with the compound as contaminated and dispose of waste according to institutional guidelines.

Protocol 1: Preparation and Soaking of Protein Crystals

This protocol outlines a screening approach for crystal soaking. The optimal concentration and time will vary for each specific protein.

A. Materials

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Components of your protein crystallization condition (buffer, precipitant, salts)

  • Cryoprotectant (e.g., glycerol, ethylene glycol)

  • Crystallization plates with well-diffracting native crystals

  • Micropipettes and tips

  • Crystal mounting loops (e.g., nylon loops)

  • Magnetic wand and cryo-vials

  • Liquid nitrogen dewar

B. Preparation of Solutions

  • Stock Solution (100 mM): Carefully weigh out 3.91 mg of this compound and dissolve it in 100 µL of DMSO. Mix thoroughly until fully dissolved. Store at -20°C.

  • Artificial Mother Liquor (AML): Prepare a solution containing all the components of your final crystallization condition. This will be used to dilute the heavy-atom stock and for back-soaking.

  • Soaking Solutions (1-10 mM): Prepare a series of soaking solutions by diluting the 100 mM stock solution into your AML. For example, to make a 10 µL soaking drop at 5 mM, add 0.5 µL of the 100 mM stock to 9.5 µL of AML. Causality Note: Screening a range of concentrations is crucial. Too low a concentration may result in no binding, while too high a concentration can cause crystal cracking or precipitation.[3][15]

C. Crystal Soaking Procedure

  • Setup: Place your crystallization tray under a stereomicroscope. Prepare a coverslip or a fresh well in a microplate with small drops (5-10 µL) of your screening soaking solutions.

  • Crystal Transfer: Using an appropriately sized crystal loop, carefully transfer a single, high-quality crystal from its growth drop into one of the soaking solution drops.[16] Observe the crystal for any immediate signs of damage, such as cracking or dissolving.

  • Incubation: Seal the well or coverslip to prevent evaporation and incubate. Soaking times can vary widely, from 10 minutes to over 24 hours. A good starting point is to test a short (30 min), medium (4 hours), and long (overnight) time point.[14]

  • Cryoprotection and Back-Soaking:

    • Prepare a final drop containing the soaking solution supplemented with a cryoprotectant (e.g., 20-25% v/v glycerol).[16]

    • (Optional but Recommended) To reduce non-specific binding, you can perform a brief back-soak. Transfer the crystal from the incubation drop into a fresh drop of AML (without the heavy atom but with cryoprotectant) for 30-60 seconds just before freezing.[14][15]

  • Freezing: Loop the crystal from the final cryoprotectant drop, removing excess liquid by wicking, and immediately plunge it into liquid nitrogen.[16] Store the frozen crystal in a labeled cryo-vial for transport to the X-ray source.

Data Presentation: Soaking Condition Screening Matrix
Final ConcentrationSoaking TimeCryoprotectantNotes
1 mM30 minutes25% GlycerolGentle starting condition for sensitive crystals.
1 mM4 hours25% GlycerolAssess time-dependent binding.
5 mM30 minutes25% GlycerolA common intermediate concentration.
5 mM4 hours25% GlycerolIncreased occupancy may be observed.
10 mM10 minutes25% GlycerolHigh concentration, short time to avoid damage.
10 mM1 hour25% GlycerolFor robust crystals or weak binders.
Protocol 2: Data Collection and SAD Phasing

A. X-ray Wavelength Selection

  • In-House Source: Use a copper anode source (Cu Kα, λ ≈ 1.5418 Å). Iodine has a significant anomalous scattering component (f'') at this wavelength, making it ideal for SAD phasing.[7][8]

  • Synchrotron Source: While a full MAD experiment is possible by tuning the wavelength across iodine's L-absorption edges, a highly redundant SAD dataset at the peak anomalous wavelength is often sufficient and minimizes radiation damage.[4][9]

B. Data Collection Strategy

  • High Redundancy: The anomalous differences between Friedel pairs (reflections h,k,l and -h,-k,-l) are small. To measure them accurately, collect a dataset with high redundancy (multiplicity > 7 is recommended).[9]

  • Resolution: Collect data to the highest resolution possible as this will improve the quality of the final electron density map.

  • Minimize Radiation Damage: Use cryogenic cooling (100 K) and limit exposure time per image. Radiation damage can degrade the anomalous signal.[4]

C. Phasing and Model Building

  • Data Processing: Process the diffraction data with software capable of keeping Friedel pairs separate (e.g., XDS, HKL2000).

  • Substructure Solution: Use a phasing program (e.g., SHELXD, Phenix.Autosol, SOLVE) to locate the positions of the iodine atoms from the anomalous differences.[7][9]

  • Phase Calculation: The determined iodine sites are used to calculate initial, albeit ambiguous, protein phases.

  • Density Modification: The initial phases are dramatically improved using algorithms like solvent flattening, which leverages the knowledge that the solvent region in the crystal has a flat, uniform electron density.[2][4]

  • Model Building: The improved electron density map can then be used for automated or manual model building of the protein structure.

Visualization: The Principle of SAD Phasing

SAD_Phasing cluster_main SAD Phasing Logic start Measured Amplitudes |F(+H)| and |F(-H)| patterson Anomalous Difference Patterson Map start->patterson Difference Calculation substructure Determine Iodine Atom Positions patterson->substructure Peak Search initial_phases Calculate Ambiguous Initial Phases substructure->initial_phases Phase Calculation density_mod Density Modification (e.g., Solvent Flattening) initial_phases->density_mod Phase Improvement final_map Interpretable Electron Density Map density_mod->final_map Resolution of Ambiguity

Caption: Resolving phase ambiguity using SAD.

Conclusion

This compound is a powerful and accessible tool for the de novo structure determination of novel proteins. Its ability to introduce a strong anomalous scatterer into protein crystals via a straightforward soaking protocol makes it invaluable for SAD phasing. The particular suitability of iodine for use with common in-house Cu Kα X-ray sources democratizes experimental phasing, enabling researchers in a wide variety of laboratory settings to tackle challenging crystallographic projects. By following the systematic screening and data collection strategies outlined in this guide, researchers can significantly increase their chances of successfully solving the phase problem and revealing new biological structures.

References

Application Notes and Protocols for the Synthesis of Peptidomimetics using Boc-3-iodo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of Boc-3-iodo-L-phenylalanine as a versatile building block in the synthesis of novel peptidomimetics. The incorporation of this unnatural amino acid opens avenues for creating therapeutic peptides with enhanced pharmacological properties.

Introduction: The Strategic Value of Iodinated Phenylalanine in Peptidomimetic Design

Peptidomimetics, molecules that mimic the structure and function of natural peptides, are at the forefront of modern drug discovery.[1] They offer the potential to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low oral bioavailability. A key strategy in peptidomimetic design is the incorporation of unnatural amino acids, which can introduce novel structural motifs and functionalities.[2]

This compound is a particularly valuable building block for several reasons:

  • Versatile Chemical Handle: The iodine atom serves as a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings.[3][4] This allows for the introduction of a wide range of substituents at the 3-position of the phenyl ring, enabling extensive structural diversification.

  • Modulation of Physicochemical Properties: The modifications introduced via cross-coupling can be used to fine-tune the lipophilicity, aromaticity, and conformational preferences of the resulting peptidomimetic, thereby influencing its binding affinity, selectivity, and pharmacokinetic profile.

  • Proteolytic Resistance: The presence of a bulky or unnatural side chain can sterically hinder the approach of proteases, thus enhancing the metabolic stability of the peptidomimetic.

This guide will provide detailed protocols for the key synthetic steps involved in utilizing this compound for the creation of diverse peptidomimetic libraries.

Synthetic Workflow Overview

The overall synthetic strategy for incorporating this compound into a peptidomimetic involves a series of well-defined steps. The following diagram illustrates a typical workflow, which can be adapted based on the specific target molecule and synthetic approach (solution-phase vs. solid-phase).

Peptidomimetic Synthesis Workflow start This compound cross_coupling Palladium-Catalyzed Cross-Coupling (Suzuki or Sonogashira) start->cross_coupling Aryl/Vinyl Boronic Acid or Terminal Alkyne deprotection Boc Deprotection cross_coupling->deprotection peptide_coupling Peptide Coupling deprotection->peptide_coupling Peptide Chain final_product Final Peptidomimetic peptide_coupling->final_product

Caption: General workflow for peptidomimetic synthesis.

Core Protocols and Methodologies

This section provides detailed, step-by-step protocols for the key synthetic transformations involving this compound.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds between the iodinated phenylalanine and a variety of aryl or vinyl boronic acids.[3]

Rationale: This reaction is chosen for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids, allowing for extensive diversification of the phenylalanine side chain.

Suzuki-Miyaura Coupling Mechanism cluster_catalytic_cycle Palladium Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_complex [Ar-Pd(II)-I]L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OR)2 Base pd_aryl_complex [Ar-Pd(II)-Ar']L_n transmetalation->pd_aryl_complex reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination Ar-Ar' reductive_elimination->pd0 product Boc-3-aryl-L-Phe start Boc-3-iodo-L-Phe + Aryl Boronic Acid

Caption: Simplified Suzuki-Miyaura coupling mechanism.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

Parameter Condition Rationale
Reactants This compound (1.0 eq.), Arylboronic acid (1.2-1.5 eq.)A slight excess of the boronic acid ensures complete consumption of the starting iodinated amino acid.
Catalyst Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (5 mol%)These are common and effective palladium catalysts for Suzuki couplings. Pd(PPh₃)₄ is used for general purposes, while PdCl₂(dppf) is often better for less reactive substrates.[3]
Base 2M aqueous Na₂CO₃ or K₂CO₃The base is crucial for the transmetalation step of the catalytic cycle. Aqueous bases are often used for their effectiveness and ease of handling.
Solvent Toluene/Ethanol/Water (e.g., 4:1:1) or DME/WaterA biphasic solvent system is often employed to dissolve both the organic-soluble reactants and the inorganic base.[3]
Temperature 80-100 °CHeating is typically required to drive the reaction to completion in a reasonable timeframe.
Reaction Time 4-12 hoursMonitored by TLC or LC-MS to determine completion.

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, the arylboronic acid, and the palladium catalyst.

  • Add the organic solvent(s) and stir to dissolve the reactants.

  • Add the aqueous base solution.

  • Heat the reaction mixture to the specified temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired Boc-3-aryl-L-phenylalanine derivative.

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between the iodinated phenylalanine and a terminal alkyne, providing access to peptidomimetics with alkyne functionalities.[4][5]

Rationale: This reaction introduces a rigid alkyne linker, which can be a valuable structural element for probing ligand-receptor interactions. The terminal alkyne can also serve as a handle for further modifications, such as click chemistry.[6]

Sonogashira Coupling Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add Ar-I pd_complex [Ar-Pd(II)-I]L_n ox_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation Cu-C≡CR pd_alkynyl_complex [Ar-Pd(II)-C≡CR]L_n transmetalation->pd_alkynyl_complex red_elim Reductive Elimination pd_alkynyl_complex->red_elim Ar-C≡CR red_elim->pd0 cu_i Cu(I)X cu_acetylide Cu(I)-C≡CR cu_i->cu_acetylide H-C≡CR Base cu_acetylide->cu_i to Pd Cycle

Caption: Simplified Sonogashira coupling mechanism.

Experimental Protocol: Sonogashira Coupling of this compound

Parameter Condition Rationale
Reactants This compound (1.0 eq.), Terminal Alkyne (1.2-1.5 eq.)A slight excess of the alkyne is used to ensure complete reaction.
Catalysts Pd(PPh₃)₂Cl₂ (2-5 mol%), CuI (5-10 mol%)A combination of a palladium catalyst and a copper(I) co-catalyst is characteristic of the Sonogashira reaction.[7]
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 eq.)The amine base acts as both a base to deprotonate the terminal alkyne and as a solvent in some cases.
Solvent THF or DMFAnhydrous polar aprotic solvents are typically used to dissolve the reactants and facilitate the reaction.
Temperature Room Temperature to 50 °CThe reaction is often run at or slightly above room temperature.
Reaction Time 2-8 hoursMonitored by TLC or LC-MS.

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) iodide.

  • Add the anhydrous solvent, followed by the terminal alkyne and the amine base.

  • Stir the reaction mixture at the specified temperature and monitor its progress.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution to remove the copper catalyst.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Boc Deprotection

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a critical step to liberate the N-terminal amine for subsequent peptide coupling.[8]

Rationale: The Boc group is acid-labile and can be selectively removed under moderately acidic conditions without affecting most other protecting groups used in peptide synthesis.[9] Trifluoroacetic acid (TFA) is the most common reagent for this purpose.[10]

Experimental Protocol: Boc Deprotection of Modified Phenylalanine Derivatives

Parameter Condition Rationale
Reagent 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)A solution of TFA in an inert solvent like DCM provides controlled and efficient removal of the Boc group.[8]
Scavengers Triisopropylsilane (TIS) or Anisole (1-5%)Scavengers are added to trap the reactive tert-butyl cations generated during the deprotection, preventing side reactions with sensitive amino acid residues like tryptophan or methionine.[9]
Temperature 0 °C to Room TemperatureThe reaction is typically performed at room temperature for a short duration.
Reaction Time 30-60 minutesSufficient time for complete deprotection.

Step-by-Step Procedure:

  • Dissolve the Boc-protected modified phenylalanine derivative in DCM in a round-bottom flask.

  • If necessary, add a scavenger.

  • Cool the solution to 0 °C in an ice bath.

  • Add the TFA solution dropwise and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can help remove residual TFA).

  • The resulting amine salt can be used directly in the next step or neutralized.

Peptide Coupling

Once the modified phenylalanine derivative is deprotected, it can be incorporated into a growing peptide chain using standard peptide coupling reagents.[11][12]

Rationale: The formation of a peptide bond requires the activation of the carboxylic acid group of one amino acid to facilitate nucleophilic attack by the amino group of another.[13] A variety of coupling reagents are available, each with its own advantages in terms of efficiency and suppression of racemization.[11]

Experimental Protocol: Peptide Coupling with Modified Phenylalanine

Parameter Condition Rationale
Reactants N-terminally deprotected modified phenylalanine (1.0 eq.), C-terminally protected amino acid or peptide (1.0 eq.)Equimolar amounts of the coupling partners are typically used.
Coupling Reagent HBTU/HOBt, HATU, or DCC/DMAP (1.1-1.2 eq.)These are common and highly efficient coupling reagents that promote rapid amide bond formation while minimizing side reactions.[12]
Base DIPEA or N-Methylmorpholine (NMM) (2-3 eq.)A non-nucleophilic base is required to neutralize the amine salt and facilitate the coupling reaction.
Solvent DMF or DCMAnhydrous polar aprotic solvents are used.
Temperature 0 °C to Room TemperatureThe reaction is typically started at a lower temperature to minimize racemization and then allowed to warm to room temperature.
Reaction Time 2-12 hoursMonitored by TLC or LC-MS.

Step-by-Step Procedure:

  • Dissolve the C-terminally protected amino acid or peptide in the anhydrous solvent.

  • Add the coupling reagent and the base, and stir for a few minutes to pre-activate the carboxylic acid.

  • Add the N-terminally deprotected modified phenylalanine derivative to the reaction mixture.

  • Stir the reaction at 0 °C and then allow it to warm to room temperature.

  • Monitor the reaction for completion.

  • Upon completion, dilute with an appropriate organic solvent and wash with 1M HCl, saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the resulting peptidomimetic by column chromatography or recrystallization.

Characterization of Final Peptidomimetics

The synthesized peptidomimetics should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

This compound is a powerful and versatile tool for the synthesis of novel peptidomimetics. The palladium-catalyzed cross-coupling reactions described herein provide a robust platform for introducing a wide array of chemical functionalities, enabling the systematic exploration of structure-activity relationships. The detailed protocols and mechanistic insights provided in these application notes are intended to empower researchers in the rational design and synthesis of next-generation peptide-based therapeutics.

References

Application Notes and Protocols for Studying Protein-Protein Interactions using Boc-3-iodo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug discovery. Mapping these complex interaction networks requires sophisticated tools that can capture both stable and transient interactions within a native biological context. Boc-3-iodo-L-phenylalanine, a non-canonical amino acid, serves as a powerful photo-activatable probe for elucidating PPIs through photo-affinity labeling (PAL).[1] Upon incorporation into a protein of interest and subsequent activation by UV light, the iodophenylalanine residue forms a covalent crosslink with interacting biomolecules in close proximity. This allows for the "trapping" of transient interactions and the subsequent identification of binding partners and binding sites using mass spectrometry.[2]

The tert-butyloxycarbonyl (Boc) protecting group facilitates its use in peptide synthesis, while the iodine atom provides a unique isotopic signature that can aid in the identification of cross-linked peptides during mass spectrometry analysis.[1][3] These features make this compound a versatile tool for researchers in biochemistry, molecular biology, and pharmaceutical sciences. This document provides detailed application notes and experimental protocols for the utilization of this compound in PPI studies.

Principle of Photo-Affinity Labeling (PAL)

Photo-affinity labeling is a powerful technique for identifying and characterizing protein-ligand and protein-protein interactions.[2] The general principle involves a three-component probe: a specificity determinant, a photo-reactive group, and a reporter tag (optional). In the context of using this compound, the amino acid itself, when incorporated into a protein, acts as the photo-reactive moiety.

The workflow for a typical PAL experiment is as follows:

  • Probe Incorporation: The photo-reactive amino acid, this compound, is incorporated into the "bait" protein of interest. This can be achieved through solid-phase peptide synthesis for smaller peptides or by using genetic code expansion technologies for larger proteins in cellular systems.

  • Binding: The modified bait protein is allowed to interact with its potential binding partners ("prey" proteins) in a relevant biological context (e.g., cell lysate, in vitro reconstituted system, or live cells).

  • Photo-activation and Crosslinking: The sample is irradiated with UV light at a specific wavelength. This activates the iodophenylalanine, causing it to form a highly reactive intermediate that covalently bonds with adjacent amino acid residues of the interacting prey protein.[2]

  • Enrichment and Analysis: The crosslinked protein complexes are then isolated and purified. Subsequent analysis, typically by mass spectrometry, is used to identify the prey proteins and map the specific sites of interaction.[4]

Data Presentation

Physicochemical Properties of Phenylalanine Derivatives
Amino Acid DerivativeMolecular FormulaMolecular Weight ( g/mol )Key Features for PPI Studies
L-PhenylalanineC₉H₁₁NO₂165.19Natural aromatic amino acid, provides baseline for interaction studies.
This compound C₁₄H₁₈INO₄ 391.20 Photo-activatable, forms covalent crosslinks upon UV irradiation. Iodine provides a heavy atom signature for MS. [1][3]
p-Azido-L-phenylalanineC₉H₁₀N₄O₂206.20Photo-reactive aryl azide group.
p-Benzoyl-L-phenylalanine (Bpa)C₁₆H₁₅NO₃269.29Photo-reactive benzophenone group, activated by longer UV wavelengths (~350-365 nm).[5]
Typical Experimental Parameters for Photo-Crosslinking
ParameterRecommended Range/ValueNotes
UV Activation Wavelength 254 - 280 nm (estimated)The precise optimal wavelength for 3-iodophenylalanine should be determined empirically. Phenylalanine absorbs maximally around 258 nm.[6] Shorter wavelengths may cause protein damage.
UV Irradiation Time 5 - 60 minutesOptimization is critical to maximize crosslinking efficiency while minimizing protein degradation and non-specific crosslinking.
UV Light Source UV lamp with a specific wavelength filter (e.g., 254 nm)A controlled UV source is essential for reproducible results.
Sample Temperature 4°C or on iceTo minimize protein degradation and non-specific reactions during irradiation.
Protein Concentration 1 - 100 µMDependent on the binding affinity of the interacting partners.
Quenching Agent 10-50 mM DTT or β-mercaptoethanolCan be added after irradiation to quench any remaining reactive species.

Experimental Protocols

Protocol 1: In Vitro Photo-Crosslinking of a Bait Protein with a Prey Protein

This protocol describes a general procedure for photo-crosslinking a purified bait protein containing this compound with a purified prey protein.

Materials:

  • Purified "bait" protein with incorporated 3-iodo-L-phenylalanine.

  • Purified "prey" protein.

  • Binding Buffer (e.g., PBS, HEPES, or Tris-based buffer, pH 7.4).

  • UV crosslinking instrument with a specified wavelength (e.g., 254 nm).

  • Quartz cuvette or microplate.

  • SDS-PAGE reagents and equipment.

  • Mass spectrometer and associated reagents for protein identification.

Procedure:

  • Binding Reaction Setup:

    • In a microcentrifuge tube, combine the bait protein (e.g., 1-10 µM final concentration) and the prey protein (e.g., 1-20 µM final concentration) in the binding buffer.

    • Include a negative control sample without the prey protein and another control without UV irradiation.

    • Incubate the mixture for 30-60 minutes at 4°C to allow for complex formation.

  • UV Irradiation:

    • Transfer the reaction mixture to a quartz cuvette or a UV-transparent microplate.

    • Place the sample in the UV crosslinker on ice.

    • Irradiate the sample with UV light (e.g., 254 nm) for a predetermined optimal time (e.g., 15-30 minutes).

  • Analysis of Crosslinking:

    • After irradiation, add SDS-PAGE loading buffer to the samples.

    • Analyze the samples by SDS-PAGE. A successful crosslinking event will result in a new band corresponding to the molecular weight of the bait-prey complex.

  • Mass Spectrometry Analysis:

    • Excise the crosslinked band from the gel.

    • Perform in-gel digestion with a protease (e.g., trypsin).

    • Analyze the resulting peptides by LC-MS/MS to identify the prey protein and map the crosslinked peptides.

Protocol 2: Photo-Affinity Labeling in Cell Lysate

This protocol outlines the steps for identifying interacting partners of a bait protein from a complex protein mixture, such as a cell lysate.

Materials:

  • Purified "bait" protein with incorporated 3-iodo-L-phenylalanine.

  • Cell lysate from a relevant cell line or tissue.

  • Binding Buffer with protease inhibitors.

  • Affinity purification resin (e.g., Streptavidin beads if the bait protein is biotinylated).

  • Wash Buffer (Binding Buffer with a mild detergent like 0.1% Tween-20).

  • Elution Buffer (e.g., high salt, low pH, or containing a competing ligand).

  • UV crosslinking instrument.

Procedure:

  • Incubation and Binding:

    • Add the bait protein to the cell lysate.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding to endogenous proteins.

  • UV Crosslinking:

    • Transfer the lysate to a suitable container for UV irradiation.

    • Irradiate the sample with UV light as described in Protocol 1.

  • Affinity Purification of Crosslinked Complexes:

    • If the bait protein has an affinity tag (e.g., biotin), add the corresponding affinity resin (e.g., streptavidin beads) to the irradiated lysate.

    • Incubate for 1-2 hours at 4°C to capture the bait protein and its crosslinked partners.

    • Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the captured proteins from the resin using the Elution Buffer.

    • Analyze the eluate by SDS-PAGE and silver staining or Western blotting.

    • Identify the co-eluted proteins by mass spectrometry.

Mandatory Visualizations

experimental_workflow cluster_prep Probe Preparation cluster_binding Interaction cluster_crosslink Crosslinking cluster_analysis Analysis incorp Incorporate this compound into Bait Protein bind Incubate Bait Protein with Prey Protein(s) incorp->bind uv UV Irradiation (e.g., 254 nm) bind->uv crosslink Covalent Crosslink Formation uv->crosslink sds SDS-PAGE Analysis crosslink->sds ms Mass Spectrometry (LC-MS/MS) sds->ms id Identification of Prey Proteins and Interaction Sites ms->id signaling_pathway_logic Bait Bait Protein (with 3-iodo-Phe) Complex Bait-Prey Non-covalent Complex Bait->Complex Prey Prey Protein Prey->Complex Crosslinked Covalently Crosslinked Bait-Prey Complex Complex->Crosslinked Activation UV UV Light UV->Complex

References

Application Notes and Protocols: Genetic Incorporation of Iodophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids (UaAs) into proteins represents a powerful tool in chemical biology and drug development. This technology allows for the introduction of novel chemical functionalities, biophysical probes, and post-translational modifications into proteins, enabling a deeper understanding of protein structure and function, as well as the development of novel protein-based therapeutics. Among the various UaAs, iodophenylalanine has emerged as a particularly useful probe for structural biology. The iodine atom serves as an anomalous scatterer in X-ray crystallography, facilitating phase determination.[1] This application note provides a detailed protocol for the genetic incorporation of p-iodo-L-phenylalanine (pIp) into proteins expressed in Escherichia coli (E. coli).

The methodology relies on the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair, which recognizes a nonsense codon, typically the amber stop codon (TAG), and inserts the UaA at the corresponding site in the polypeptide chain.[2] This system operates independently of the host cell's translational machinery, ensuring high fidelity of UaA incorporation.

Key Applications of Iodophenylalanine Incorporation

  • X-ray Crystallography: The heavy iodine atom provides a strong anomalous signal, simplifying phasing and structure solution.[1]

  • NMR Spectroscopy: The iodine atom can serve as a sensitive probe for studying protein dynamics and interactions.

  • Photocrosslinking: While not as common as other photocrosslinking UaAs, iodophenylalanine can be used to study protein-protein interactions.

  • Heavy Atom Handle: The iodine can be used as a handle for further chemical modification through reactions like the Suzuki or Sonogashira coupling.

Experimental Workflow

The overall workflow for the genetic incorporation of p-iodophenylalanine is depicted below. It involves the preparation of expression vectors, transformation of E. coli, protein expression in the presence of the UaA, and subsequent purification and characterization of the target protein.

G cluster_0 Plasmid Preparation cluster_1 E. coli Transformation cluster_2 Protein Expression cluster_3 Purification & Characterization A Site-directed Mutagenesis (Introduce TAG codon in gene of interest) C Co-transform expression plasmid and pEVOL plasmid into competent E. coli (e.g., BL21(DE3)) A->C B Obtain Orthogonal Synthetase/tRNA Plasmid (e.g., pEVOL-pIpF) B->C D Grow starter culture C->D E Inoculate larger culture with p-iodophenylalanine D->E F Induce protein expression (IPTG and L-arabinose) E->F G Harvest cells by centrifugation F->G H Cell Lysis G->H I Protein Purification (e.g., Ni-NTA chromatography) H->I J Confirmation of Incorporation (SDS-PAGE and Mass Spectrometry) I->J

Fig 1. Overall workflow for genetic incorporation of p-iodophenylalanine.

Detailed Protocols

Plasmid Preparation
  • Site-Directed Mutagenesis:

    • Introduce an amber stop codon (TAG) at the desired site within your gene of interest using a standard site-directed mutagenesis protocol (e.g., QuikChange).

    • Verify the mutation by DNA sequencing.

  • Orthogonal Synthetase/tRNA Plasmid:

    • Obtain a plasmid encoding the evolved aminoacyl-tRNA synthetase specific for p-iodophenylalanine and its cognate suppressor tRNA. A commonly used plasmid is pEVOL-pIpF, which contains an evolved Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (TyrRS) and the corresponding tRNATyrCUA.

E. coli Transformation
  • Co-transform chemically competent E. coli cells (e.g., BL21(DE3)) with the expression plasmid containing your gene of interest with the TAG codon and the pEVOL-pIpF plasmid.

  • Plate the transformation mixture on LB agar plates containing the appropriate antibiotics for both plasmids (e.g., ampicillin for the expression plasmid and chloramphenicol for pEVOL).

  • Incubate the plates overnight at 37°C.

Protein Expression
  • Pick a single colony and inoculate a 10-20 mL starter culture in LB medium containing the appropriate antibiotics.

  • Grow the starter culture overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB medium containing the antibiotics with the starter culture.

  • Add p-iodo-L-phenylalanine to the culture to a final concentration of 1 mM (approximately 291 mg/L).

  • Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.2-1 mM and L-arabinose to a final concentration of 0.02% (w/v). The L-arabinose induces the expression of the synthetase from the pEVOL plasmid.

  • Continue to grow the culture overnight at a reduced temperature, typically 18-25°C, to improve protein folding and solubility.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further use.

Protein Purification

This protocol assumes the target protein has a His-tag.

  • Cell Lysis:

    • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1x protease inhibitor cocktail).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 17,000 x g for 30 minutes at 4°C.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA resin column with lysis buffer.

    • Load the clarified supernatant onto the column.

    • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Buffer Exchange:

    • Exchange the buffer of the eluted protein into a suitable storage buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5 mM EDTA) using a desalting column or dialysis.

Confirmation of Incorporation
  • SDS-PAGE Analysis:

    • Run a sample of the purified protein on an SDS-PAGE gel to assess purity and yield.

  • Mass Spectrometry:

    • Sample Preparation:

      • Excise the protein band from the SDS-PAGE gel or use an in-solution digestion protocol.

      • Destain the gel slice (if applicable).

      • Reduce the protein with DTT and alkylate with iodoacetamide.

      • Digest the protein with trypsin overnight at 37°C.

      • Extract the peptides from the gel.

    • LC-MS/MS Analysis:

      • Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a liquid chromatography system.

      • Perform a database search of the MS/MS spectra against the protein sequence, including a variable modification for the mass of iodophenylalanine (monoisotopic mass of phenylalanine is 147.0684 Da, while 4-iodo-L-phenylalanine is 291.09 Da).[3]

      • The identification of peptides containing iodophenylalanine confirms successful incorporation.

Quantitative Data

The efficiency of unnatural amino acid incorporation can be influenced by several factors, including the orthogonal synthetase/tRNA pair, the expression host, and the location of the suppression codon. The following table summarizes representative protein yield data.

ProteinUaAOrthogonal SystemExpression SystemYield (mg/L)Reference
GFP (Y39TAG)p-Iodo-L-phenylalanineMjTyrRS/MjtRNACUACell-free~45-52% of WT[4]
GFP (Y39TAG)p-Iodo-L-phenylalanineMjTyrRS/tRNACUAOptCell-free~85% of WT[4]
T4 Lysozyme (Phe153TAG)p-Iodo-L-phenylalanineEvolved MjTyrRS/tRNAE. coliNot specified[1]

WT denotes wild-type protein expression under similar conditions without the UaA.

Troubleshooting

IssuePossible CauseSuggestion
Low protein yield Inefficient suppression- Use an optimized suppressor tRNA (e.g., tRNACUAOpt).- Increase the concentration of p-iodophenylalanine.- Optimize induction conditions (IPTG/arabinose concentration, temperature).
Toxicity of the UaA or synthetase- Lower the expression temperature.- Use a weaker promoter for the synthetase.
No protein expression Incorrect mutation- Verify the TAG codon insertion by DNA sequencing.
Inactive synthetase/tRNA- Use a fresh plasmid preparation.- Ensure proper induction of the synthetase.
High level of truncation Read-through of the stop codon- Ensure sufficient concentration of p-iodophenylalanine.- Check the activity of the orthogonal synthetase.

Signaling Pathway and Logic Diagrams

The genetic incorporation of an unnatural amino acid is a modification of the central dogma of molecular biology. The following diagram illustrates the logic of amber suppression.

G cluster_0 Transcription cluster_1 Translation cluster_2 Alternative Outcome (No Suppression) DNA Gene with TAG codon mRNA mRNA with UAG codon DNA->mRNA Ribosome Ribosome mRNA->Ribosome Protein Full-length Protein with pIp Ribosome->Protein ReleaseFactor Release Factor 1 Ribosome->ReleaseFactor tRNA Suppressor tRNA(CUA) tRNA->Ribosome Synthetase Orthogonal Synthetase Synthetase->tRNA pIp p-Iodophenylalanine pIp->Synthetase TruncatedProtein Truncated Protein ReleaseFactor->TruncatedProtein

Fig 2. Logic of amber suppression for UaA incorporation.

References

Application Notes and Protocols: Site-Specific Fluorescent Labeling of Peptides Using Boc-3-iodo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise introduction of fluorescent probes into peptides is a powerful tool for elucidating biological processes, enabling applications such as fluorescence microscopy, high-throughput screening, and in vivo imaging.[1] The unnatural amino acid, Boc-3-iodo-L-phenylalanine, serves as a versatile building block for the site-specific incorporation of a fluorescent label. The iodine moiety provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, allowing for the covalent attachment of a wide variety of fluorescent dyes with high efficiency and specificity.[2][3] This approach offers significant advantages over traditional labeling methods that target reactive side chains of natural amino acids (e.g., lysine or cysteine), as it allows for labeling at virtually any position within the peptide sequence without interfering with native disulfide bonds or post-translational modifications.[4]

These application notes provide detailed protocols for the synthesis of peptides containing this compound and their subsequent fluorescent labeling via Suzuki-Miyaura and Sonogashira cross-coupling reactions.

Key Advantages of Using this compound for Fluorescent Labeling

  • Site-Specific Labeling: The iodine atom allows for the precise placement of the fluorescent probe at a predetermined position within the peptide sequence.

  • Bio-orthogonality: The carbon-iodine bond is unreactive under the conditions of solid-phase peptide synthesis (SPPS), making it a stable and reliable handle for post-synthetic modification.[2]

  • Versatility: A wide range of fluorescent probes functionalized with either a boronic acid (for Suzuki-Miyaura coupling) or a terminal alkyne (for Sonogashira coupling) can be utilized, providing access to a broad spectrum of photophysical properties.[3][5]

  • Minimal Perturbation: The resulting carbon-carbon bond formed during the cross-coupling reaction is stable and minimally perturbs the peptide's structure and function compared to larger linkers often used in other labeling strategies.

Experimental Workflows

The overall workflow for creating a fluorescently labeled peptide using this compound involves two main stages: solid-phase peptide synthesis (SPPS) to incorporate the iodinated amino acid, followed by the palladium-catalyzed cross-coupling reaction to attach the fluorescent dye.

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Fluorescent Labeling via Cross-Coupling cluster_2 Reactants cluster_3 Final Product A Resin Swelling B Boc Deprotection A->B C Amino Acid Coupling (including this compound) B->C D Repeat Deprotection & Coupling C->D E Final Deprotection D->E F Cleavage from Resin E->F G Iodinated Peptide F->G Purification H Suzuki-Miyaura or Sonogashira Coupling G->H I Purification (RP-HPLC) H->I J Characterization (MS, Fluorescence Spectroscopy) I->J N Fluorescently Labeled Peptide J->N K Fluorescent Boronic Acid / Alkyne K->H L Palladium Catalyst L->H M Base M->H

Caption: Experimental workflow for creating fluorescently labeled peptides.

Data Presentation: Properties of Common Fluorophores

The choice of fluorophore is critical and depends on the specific application, including the desired photophysical properties and compatibility with the experimental setup. Below is a summary of commonly used fluorescent dyes that can be functionalized for Suzuki-Miyaura or Sonogashira coupling.

FluorophoreExcitation (nm)Emission (nm)Quantum Yield (Φ)Notes
Coumarin Derivatives
AMCA~350~450VariableBlue emitter, often used in FRET applications.[1]
Mca~325~392VariableBlue emitter, suitable for FRET with appropriate quenchers.[1]
Fluorescein Derivatives
5-FAM~492~517~0.9Bright green emitter, pH sensitive.[1][6]
FITC~490~520~0.3Green emitter, commonly used for antibody labeling.[1]
Rhodamine Derivatives
TAMRA~543~572~0.7Bright orange-red emitter, photostable.[1][6]
Rhodamine B~555~580~0.7Red emitter, good photostability.[7]
Cyanine Dyes
Cy3~550~570~0.15Bright orange emitter, commonly used in FRET.[6]
Cy5~650~670~0.28Far-red emitter, suitable for in vivo imaging.[6]
BODIPY Dyes
BODIPY-FL~503~512>0.9Bright green emitter, less sensitive to environmental changes.[7]
ATTO Dyes
ATTO 488~501~523~0.8Bright green emitter, high photostability.
ATTO 647N~644~669~0.65Bright far-red emitter, excellent for single-molecule detection.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Iodinated Peptide

This protocol describes the manual synthesis of a peptide containing a 3-iodo-L-phenylalanine residue using Boc chemistry.

Materials:

  • Boc-protected amino acids

  • This compound

  • Rink Amide resin

  • N,N-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the first Boc-protected amino acid (3 equivalents relative to resin loading), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activation mixture to the resin and shake for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid, incorporating this compound at the desired position in the sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Boc group using TFA.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Lyophilize the crude peptide and purify by reverse-phase HPLC (RP-HPLC). Confirm the identity of the iodinated peptide by mass spectrometry.[8]

Protocol 2: Fluorescent Labeling via Suzuki-Miyaura Cross-Coupling

This protocol describes the on-resin Suzuki-Miyaura coupling of a fluorescent boronic acid to the iodinated peptide.[3]

Materials:

  • Iodinated peptide on resin

  • Fluorescent boronic acid derivative (e.g., 4-(BODIPY-FL)phenylboronic acid)

  • Palladium catalyst (e.g., PdCl2(dppf))

  • Base (e.g., K2CO3)

  • Solvent (e.g., DMF or a mixture of DMF/water)

Procedure:

  • Swell the peptide-resin in the chosen solvent.

  • Add the fluorescent boronic acid (3-5 equivalents), palladium catalyst (0.1-0.2 eq.), and base (3-5 eq.) to the reaction vessel.

  • Heat the reaction mixture at 60-80°C overnight under an inert atmosphere (e.g., nitrogen or argon).[3]

  • After the reaction is complete, wash the resin extensively with DMF, water, and DCM.

  • Cleave the fluorescently labeled peptide from the resin as described in Protocol 1.

  • Purify the labeled peptide by RP-HPLC and characterize by mass spectrometry and fluorescence spectroscopy.

Protocol 3: Fluorescent Labeling via Sonogashira Cross-Coupling

This protocol outlines the Sonogashira coupling of a fluorescent terminal alkyne to the iodinated peptide in solution.[4][9]

Materials:

  • Purified iodinated peptide

  • Fluorescent terminal alkyne (e.g., ethynylpyrene)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Copper(I) iodide (CuI)

  • Base (e.g., diisopropylethylamine - DIPEA)

  • Solvent (e.g., DMF)

Procedure:

  • Dissolve the iodinated peptide in DMF.

  • Add the fluorescent alkyne (1.5-2 eq.), Pd(PPh3)4 (0.1 eq.), CuI (0.2 eq.), and DIPEA (3-4 eq.).

  • Stir the reaction mixture at room temperature to 45°C for 2-4 hours under an inert atmosphere.[10]

  • Monitor the reaction progress by RP-HPLC.

  • Upon completion, dilute the reaction mixture with water and purify the fluorescently labeled peptide by RP-HPLC.

  • Characterize the final product by mass spectrometry and fluorescence spectroscopy to confirm successful labeling and determine its photophysical properties.

Application Example: Monitoring Receptor-Mediated Endocytosis

Fluorescently labeled peptides are invaluable for studying cellular uptake mechanisms. For instance, a chemokine peptide labeled with a fluorophore via the methods described can be used to visualize its interaction with its cognate receptor on the cell surface and subsequent internalization.

G cluster_0 Extracellular Space cluster_2 Intracellular Space A Fluorescently Labeled Peptide B Cell Surface Receptor A->B Binding C Receptor-Ligand Complex B->C D Clathrin-Coated Pit Formation C->D E Endosome D->E F Lysosome E->F Degradation G Signal Transduction E->G

Caption: Pathway of receptor-mediated endocytosis of a fluorescently labeled peptide.

In this pathway, the fluorescently labeled peptide binds to its specific receptor on the cell surface. This binding event can trigger the formation of clathrin-coated pits, leading to the internalization of the receptor-ligand complex into endosomes. The fluorescence of the peptide allows for real-time tracking of this process using techniques like confocal microscopy or flow cytometry. The fate of the peptide, whether it is targeted for degradation in lysosomes or involved in intracellular signaling, can then be investigated.

Conclusion

The use of this compound in combination with palladium-catalyzed cross-coupling reactions provides a robust and versatile platform for the site-specific fluorescent labeling of peptides. The detailed protocols and workflows presented in these application notes offer researchers a clear guide to producing high-quality fluorescently labeled peptides for a wide range of applications in chemical biology, drug discovery, and molecular imaging. The ability to precisely control the location of the fluorescent probe is crucial for obtaining meaningful and reproducible data in studies of peptide-protein interactions, cellular uptake, and intracellular trafficking.

References

Troubleshooting & Optimization

Technical Support Center: Boc-3-iodo-L-phenylalanine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and efficiency of coupling reactions involving Boc-3-iodo-L-phenylalanine.

General Troubleshooting Workflow

Before diving into specific reaction types, it's crucial to follow a logical troubleshooting process when encountering low yields or reaction failures. The following workflow outlines key checkpoints.

G cluster_0 Initial Checks cluster_1 Optimization Strategy cluster_2 Advanced Troubleshooting cluster_3 Outcome start Low Yield or Reaction Failure reagents 1. Verify Reagent Quality & Purity (this compound, Coupling Partner, Solvent) start->reagents conditions 2. Confirm Anhydrous & Inert Conditions (Dry Solvents, Degassing, Inert Atmosphere) reagents->conditions catalyst 3. Optimize Catalyst & Ligand System (Screen different Pd sources and phosphine ligands) conditions->catalyst base_solvent 4. Screen Base & Solvent (Test various inorganic/organic bases and solvent systems) catalyst->base_solvent temp 5. Adjust Temperature & Concentration (Increase temperature for slow reactions, check concentration effects) base_solvent->temp side_reactions 6. Analyze for Side Reactions (e.g., Homocoupling, Protodehalogenation, Boc Deprotection) temp->side_reactions alt_method 7. Consider Alternative Coupling Method (e.g., Switch from Suzuki to Sonogashira if applicable) side_reactions->alt_method end Improved Yield alt_method->end

Caption: A logical workflow for troubleshooting low-yield coupling reactions.

FAQs: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds by coupling this compound with a boronic acid or ester.

Q1: My Suzuki-Miyaura coupling reaction with this compound has a very low yield. What are the most common causes?

A1: Low yields are often due to several factors. First, the reactivity order for the halide is I > Br > Cl, making your iodo-substrate highly reactive.[1] However, issues can arise from catalyst deactivation, suboptimal base or solvent selection, or poor quality of the boronic acid partner. Ensure your reaction is performed under strictly anaerobic (inert) conditions, as oxygen can deactivate the palladium catalyst.[1]

Q2: I'm observing a significant amount of a homocoupled by-product from my boronic acid. How can I prevent this?

A2: Homocoupling is a common side reaction. To minimize it, try adding the aryl bromide in a slight excess.[1] Additionally, ensure thorough degassing of your reaction mixture, as oxygen can promote this side reaction. Adjusting the base and solvent system can also help. For instance, using a weaker base or a biphasic system like toluene/water might suppress homocoupling.[1]

Q3: Which palladium catalyst and ligand system is best for this type of coupling?

A3: There is no single "best" system, as the optimal choice depends on the specific boronic acid being used. However, for aryl iodides, several systems are known to be effective. A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is often a good starting point.[2] Pre-catalysts like Pd(dppf)Cl₂ are also very effective and require no pre-activation.[1]

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommendationRationale & Notes
Palladium Source Pd(dppf)Cl₂ (1-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)Pd(dppf)Cl₂ is an air-stable pre-catalyst. Pd₂(dba)₃ is a Pd(0) source that requires a ligand.[1][2]
Ligand SPhos or XPhos (2-10 mol%)Bulky monophosphine ligands often accelerate the reaction and improve yields.[2]
Base K₃PO₄ or K₂CO₃ (2-3 equivalents)These are effective and commonly used bases. K₃PO₄ is stronger and can be beneficial for less reactive partners.[3]
Solvent 1,4-Dioxane, Toluene/H₂O (10:1), or THFThe choice of solvent can significantly impact the reaction. A solvent screen may be necessary.[1][3]
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion.[1]
Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 0.02 eq.) and/or the palladium source and ligand.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane). The mixture should be stirred to ensure homogeneity.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for 4-24 hours. Monitor the reaction progress using TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

FAQs: Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between this compound and a terminal alkyne, which is useful for introducing probes or linkers.[4]

Q1: My Sonogashira coupling is failing or giving low yields. What should I check first?

A1: The Sonogashira reaction is highly sensitive to oxygen, which can cause oxidative homocoupling of the alkyne (Glaser coupling) and deactivate the palladium catalyst.[4] Therefore, the most critical factors are maintaining a strictly inert atmosphere and using anhydrous solvents. The reaction typically requires a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base.[5][6]

Q2: Can I run the Sonogashira reaction without a copper co-catalyst?

A2: Yes, copper-free Sonogashira couplings are well-established. The primary reason to omit copper is to prevent the formation of alkyne dimers, which is a common side product.[6][7] Copper-free conditions may require a different ligand, a higher reaction temperature, or a different base to achieve comparable reaction rates.

Q3: What is the role of the amine base in the reaction?

A3: The amine base (e.g., triethylamine, diisopropylamine) plays multiple roles. It acts as a solvent, neutralizes the HX by-product generated during the cycle, and helps in the formation of the active copper(I)-acetylide species.[5]

Catalytic Cycle of Sonogashira Coupling

G pd0 L₂Pd(0) pd_oxidative L₂Pd(II)(I)(Ar) pd0->pd_oxidative Oxidative Addition base_h Base-H⁺I⁻ pd_transmetal L₂Pd(II)(C≡CR)(Ar) pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination cui CuI pd_transmetal->cui regenerates product Ar-C≡CR pd_transmetal->product cu_acetylide Cu-C≡CR cu_acetylide->pd_oxidative cui->cu_acetylide aryl_halide Ar-I (Boc-3-iodo-L-Phe) aryl_halide->pd_oxidative alkyne H-C≡CR alkyne->cu_acetylide base Base (e.g., Et₃N) base->cu_acetylide

Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.

Table 2: Recommended Starting Conditions for Sonogashira Coupling
ParameterRecommendationRationale & Notes
Palladium Catalyst Pd(PPh₃)₂Cl₂ (1-5 mol%) or Pd(PPh₃)₄ (1-5 mol%)These are standard, effective catalysts for this reaction.[8]
Copper Co-catalyst CuI (1-5 mol%)Increases reaction rate and allows for milder conditions. Can be omitted to prevent alkyne homocoupling.[8]
Base/Solvent Triethylamine (Et₃N) or Diisopropylamine (DIPA)Acts as both the base and often as the solvent.[5]
Co-Solvent THF or DMFCan be used to improve the solubility of the starting materials.
Temperature Room Temperature to 60 °CAryl iodides are reactive enough to couple at or near room temperature.[6]
Protocol: General Procedure for Sonogashira Coupling
  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq.), and the copper co-catalyst (CuI, 0.03 eq.).

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 3.0 eq.). Finally, add the terminal alkyne (1.1 eq.) dropwise.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 2-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Once complete, concentrate the reaction mixture. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with aqueous NH₄Cl solution (to remove copper salts), followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

FAQs: Buchwald-Hartwig Amination

This C-N cross-coupling reaction is used to couple this compound with an amine.

Q1: My Buchwald-Hartwig amination is not working. I'm using an aryl iodide, which should be reactive. What's the problem?

A1: While aryl iodides are generally the most reactive electrophiles in cross-coupling, they can sometimes be challenging in Buchwald-Hartwig aminations. The iodide formed during the reaction can have an inhibitory effect on the catalyst.[9] The choice of ligand, base, and solvent is absolutely critical for a successful C-N coupling.

Q2: What is the best base for this reaction?

A2: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. However, these strong bases can have limited functional group tolerance. For more sensitive substrates, weaker carbonate or phosphate bases can be used, often in combination with more active catalyst systems.[10] Soluble organic bases like DBU are also an option for creating a homogeneous reaction mixture.[11]

Table 3: Recommended Starting Conditions for Buchwald-Hartwig Amination
ParameterRecommendationRationale & Notes
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Common Pd(0) and Pd(II) precursors. Pd(II) sources are reduced in situ.[9]
Ligand RuPhos, XPhos, or BINAP (1-2x Pd concentration)The choice of ligand is highly dependent on the amine substrate (primary, secondary, aryl, etc.). A ligand screen is often necessary.[9]
Base NaOt-Bu or K₃PO₄ (1.5-2.5 equivalents)Strong, sterically hindered bases are generally most effective.[10]
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents are required.
Temperature 80-110 °CReactions typically require heating to proceed at a reasonable rate.
Protocol: General Procedure for Buchwald-Hartwig Amination
  • Preparation: In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 0.01 eq.) and the ligand (e.g., XPhos, 0.02 eq.) to a dry Schlenk tube.

  • Reagent Addition: Add the base (e.g., NaOt-Bu, 1.5 eq.), this compound (1.0 eq.), and the amine coupling partner (1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the tube and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C) for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through Celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References

Technical Support Center: Troubleshooting Boc Deprotection of Iodinated Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the Boc deprotection of iodinated phenylalanine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed during the Boc deprotection of iodinated phenylalanine?

The primary challenges during the Boc deprotection of iodinated phenylalanine are incomplete deprotection, side reactions such as tert-butylation of the aromatic ring, and potential deiodination (loss of the iodine atom). Incomplete reactions are often indicated by the presence of the starting material in TLC or LC-MS analysis. Side reactions like tert-butylation result in an unexpected mass increase of 56 Da. Deiodination would be observed as a mass loss corresponding to the mass of iodine.

Q2: My Boc deprotection is incomplete. What are the likely causes and how can I resolve this?

Incomplete deprotection can stem from several factors:

  • Insufficient Acid Concentration or Reaction Time: The cleavage of the Boc group is acid-catalyzed. If the concentration of trifluoroacetic acid (TFA) is too low or the reaction time is too short, the reaction may not go to completion.

  • Steric Hindrance: Bulky neighboring groups can impede the acid's access to the Boc group, slowing down the reaction.

  • Poor Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), inadequate swelling of the resin can prevent the acid from reaching all the reaction sites.

Troubleshooting Steps:

  • Increase Acid Concentration/Time: Gradually increase the TFA concentration (from 20% up to 95% in a solvent like dichloromethane - DCM) or extend the reaction time, monitoring progress by TLC or LC-MS.

  • Use a Stronger Acid System: For particularly stubborn cases, a solution of 4M HCl in dioxane can be a more potent alternative to TFA/DCM.

  • Optimize Reaction Temperature: Gentle warming can sometimes drive the reaction to completion, but this may also increase the risk of side reactions, making the use of scavengers crucial.

Q3: I'm observing a mass corresponding to the loss of iodine in my analysis. What causes deiodination and how can I prevent it?

While less commonly documented as a major side reaction than tert-butylation, deiodination can occur under strong acidic conditions. The C-I bond on the aromatic ring can be susceptible to cleavage, particularly in the presence of reactive carbocations generated during the deprotection.

Preventative Measures:

  • Use Milder Deprotection Conditions: Opt for less harsh acidic conditions or alternative deprotection methods if deiodination is a significant issue.

  • Employ Scavengers: While primarily used to trap tert-butyl cations, scavengers can also help to create a less reactive environment, potentially reducing deiodination. Triisopropylsilane (TIS) is a common choice.

  • Control Reaction Time and Temperature: Avoid prolonged exposure to strong acids and elevated temperatures.

Q4: What are scavengers and which ones are recommended for iodinated phenylalanine?

Scavengers are reagents added to the deprotection cocktail to trap reactive electrophilic species, primarily the tert-butyl cation, before they can cause unwanted side reactions. For aromatic amino acids like iodinated phenylalanine, scavengers are crucial to prevent alkylation of the phenyl ring.

Recommended Scavenger Cocktails:

A widely used and effective cocktail for substrates with sensitive aromatic rings is a mixture of TFA, triisopropylsilane (TIS), and water. Thioanisole can also be an effective scavenger for tert-butyl cations.

Data Summary Tables

Table 1: Common Scavenger Cocktails for Acid-Sensitive Residues

Scavenger Cocktail Composition (v/v/v)Target ResiduesNotes
TFA / TIS / H₂O (95:2.5:2.5)General purpose, effective for aromatic rings (e.g., Trp, Tyr, Phe derivatives)TIS is a highly effective carbocation scavenger. Water helps to suppress some side reactions.
TFA / Thioanisole / H₂O / EDT (90:5:3:2)Multiple sensitive residues, including Met, CysEDT (ethanedithiol) is particularly useful for protecting Cysteine residues.
TFA / Phenol / Thioanisole / H₂O (88:5:5:2)Tryptophan-containing peptidesPhenol and thioanisole act as effective scavengers.

Data is illustrative and compiled from common practices in peptide synthesis.

Table 2: Comparison of Boc Deprotection Methods

MethodReagentsConditionsAdvantagesDisadvantages
Standard Strong Acid 20-95% TFA in DCM0°C to Room Temp, 30 min - 4 hrFast and generally effective.Can cause side reactions (tert-butylation, potential deiodination).
Alternative Strong Acid 4M HCl in dioxaneRoom Temp, 30 min - 2 hrMore potent for stubborn deprotections.Can also lead to side reactions.
Milder Acidic Conditions p-Toluenesulfonic acid (pTSA)Heating in a suitable solventMilder, may preserve other acid-sensitive groups.Slower reaction times.
Lewis Acid-Mediated Zinc bromide (ZnBr₂), TMSIAnhydrous conditionsNon-protic, avoids strong acids.May require specific optimization.
Thermal Deprotection Heat in a suitable solvent (e.g., water, TFE)High temperatures (e.g., 100°C)Avoids the use of any acid.Not suitable for thermally sensitive substrates.
Oxalyl Chloride Method Oxalyl chloride in methanolRoom Temp, 1-4 hrMild and selective for N-Boc.Reagents require careful handling.

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA with Scavengers (Solution-Phase)

  • Preparation: Dissolve the Boc-protected iodinated phenylalanine in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Scavenger Addition: Add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).

  • TFA Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v). A 1:1 mixture of TFA:DCM is often effective.

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. To remove residual TFA, co-evaporate with toluene (3 times).

  • Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable organic solvent and wash with a mild basic aqueous solution, such as saturated sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

Protocol 2: Mild Boc Deprotection using Oxalyl Chloride in Methanol

This method is suitable for substrates that are sensitive to strong acids.

  • Preparation: Dissolve the Boc-protected iodinated phenylalanine in methanol.

  • Reagent Addition: Slowly add oxalyl chloride (typically 2-3 equivalents) to the solution at room temperature.

  • Reaction: Stir the mixture for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and any volatile byproducts. The resulting hydrochloride salt of the amine can often be used directly in the next step or neutralized as described in Protocol 1.

Visualizations

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation cluster_3 Side Reaction cluster_4 Scavenger Action Boc_PheI Boc-HN-R Protonated_Boc Boc(+)-HN-R Boc_PheI->Protonated_Boc + H+ (from TFA) H+ H+ Carbamic_Acid HOOC-HN-R Protonated_Boc->Carbamic_Acid cleavage tBu_cation tBu+ Protonated_Boc->tBu_cation Free_Amine H2N-R Carbamic_Acid->Free_Amine - CO2 CO2 CO2 Carbamic_Acid->CO2 Side_Product tBu-Side-Product tBu_cation->Side_Product + Nucleophile (e.g., Phe ring) Trapped_tBu Trapped Cation tBu_cation->Trapped_tBu + Scavenger (e.g., TIS) Troubleshooting_Workflow start Start Boc Deprotection monitor Monitor Reaction (TLC/LC-MS) start->monitor complete Reaction Complete? monitor->complete incomplete Incomplete Reaction complete->incomplete No side_products Side Products Observed? complete->side_products Yes troubleshoot_incomplete Increase TFA conc./time Consider 4M HCl/dioxane incomplete->troubleshoot_incomplete troubleshoot_incomplete->monitor deiodination Mass loss? (Deiodination) side_products->deiodination Yes tert_butylation Mass +56 Da? (Tert-butylation) side_products->tert_butylation Yes, another peak workup Proceed to Work-up side_products->workup No add_scavengers Add/Increase Scavengers (e.g., TIS, Thioanisole) deiodination->add_scavengers use_milder_cond Use Milder Conditions (e.g., pTSA, Oxalyl Chloride) deiodination->use_milder_cond tert_butylation->add_scavengers add_scavengers->start use_milder_cond->start Deprotection_Decision_Tree start Choose Deprotection Method acid_sensitive Other acid-sensitive groups present? start->acid_sensitive standard_tfa Standard TFA/DCM with Scavengers (TIS) acid_sensitive->standard_tfa No milder_methods Consider Milder Methods acid_sensitive->milder_methods Yes options pTSA Lewis Acids Oxalyl Chloride/MeOH milder_methods->options

Preventing side reactions during modification of Boc-3-iodo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the modification of Boc-3-iodo-L-phenylalanine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges and prevent side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for modifying the side chain of this compound?

A1: The two most prevalent and versatile methods for modifying the aryl iodide moiety of this compound are palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl iodide with an organoboron reagent (e.g., a boronic acid or boronic ester). It is widely used to introduce new aryl or vinyl groups.

  • Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl iodide and a terminal alkyne, providing a straightforward method for synthesizing aryl alkynes.[1]

Q2: Is the Boc (tert-butyloxycarbonyl) protecting group stable under typical cross-coupling conditions?

A2: The Boc group is generally stable under the neutral to basic conditions used in most Suzuki-Miyaura and Sonogashira reactions.[2] It is robust towards bases and nucleophiles. However, it is sensitive to acidic conditions.[3] Caution is advised, as prolonged reaction times at elevated temperatures or the use of certain Lewis acidic reagents could potentially lead to partial or complete deprotection. One study noted the loss of the Boc group during a Suzuki-Miyaura coupling, highlighting the need to carefully select reaction conditions.[4]

Q3: What are the primary side reactions to be aware of during a Suzuki-Miyaura coupling with this compound?

A3: The main side reactions include:

  • Homocoupling of the Boronic Acid: This leads to the formation of a symmetrical biaryl derived from the boronic acid coupling partner. It is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst which can directly react with the boronic acid.[5]

  • Dehalogenation (Hydrodehalogenation): The iodine atom on the phenylalanine ring is replaced by a hydrogen atom, resulting in the formation of Boc-L-phenylalanine. This can be caused by various factors, including the presence of hydride sources (e.g., water, alcohols, or certain bases) and highly active palladium catalysts that can form palladium-hydride species.[6]

Q4: What are the primary side reactions during a Sonogashira coupling with this compound?

A4: The most common side reaction is the Glaser coupling , which is the oxidative homocoupling of the terminal alkyne partner to form a symmetrical diacetylene.[1] This reaction is primarily catalyzed by the copper(I) cocatalyst in the presence of an oxidant, typically oxygen.[1] Therefore, using copper-free conditions or ensuring the reaction is performed under an inert atmosphere is crucial.[7]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product in Suzuki-Miyaura Coupling

Low yields can be attributed to several factors, including catalyst deactivation and competing side reactions.

Potential Cause Troubleshooting Recommendation
Catalyst Inactivity Use a fresh, high-quality palladium catalyst and phosphine ligand. Consider using a pre-catalyst that is more stable.
Dehalogenation Lower the reaction temperature. Use a less polar solvent like toluene instead of DMF.[6] Select a milder base (e.g., K₂CO₃ or K₃PO₄ instead of stronger bases).[8] Ensure all reagents and the solvent are anhydrous and degassed to remove potential hydrogen sources.[6]
Homocoupling of Boronic Acid Rigorously degas the reaction mixture by performing several vacuum/inert gas backfill cycles to exclude oxygen.[5] Use a Pd(0) source (e.g., Pd(PPh₃)₄) instead of a Pd(II) source (e.g., Pd(OAc)₂) to minimize direct reaction with the boronic acid.
Incomplete Reaction Increase the reaction temperature or time, but monitor for an increase in side products. Increase the equivalents of the boronic acid (typically 1.2-1.5 equivalents).
Issue 2: Formation of Significant Alkyne Homocoupling (Glaser Product) in Sonogashira Coupling

This side reaction is a common issue when using traditional Sonogashira conditions.

Potential Cause Troubleshooting Recommendation
Copper(I) Catalyzed Glaser Coupling Switch to a copper-free Sonogashira protocol . These protocols often use specific ligands or bases to facilitate the catalytic cycle without the need for a copper cocatalyst.[1]
Presence of Oxygen Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[7]
High Catalyst Loading While less common, high concentrations of palladium and copper can sometimes promote side reactions. Optimize the catalyst loading.

Experimental Protocols

Protocol 1: General Conditions for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for similar iodophenylalanine derivatives.[8][9]

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the arylboronic acid (1.5 eq.), and a base (e.g., K₃PO₄, 3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of an organic solvent (e.g., Dioxane, Toluene, or DMF) and water.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if required, an additional ligand.

  • Reaction: Stir the mixture at the desired temperature (e.g., 60-90 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: General Conditions for Copper-Free Sonogashira Coupling

This protocol is based on modern copper-free methodologies to minimize Glaser coupling.[1]

  • Reaction Setup: In a sealed tube under an inert atmosphere, combine this compound (1.0 eq.), the terminal alkyne (1.2 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%).

  • Solvent and Base: Add a degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylethylamine).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 50-80 °C). Monitor the reaction by TLC or LC-MS.

  • Workup: After the reaction is complete, cool to room temperature, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl solution, water, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by flash column chromatography on silica gel.[10]

Data Presentation

Table 1: Influence of Reaction Parameters on Suzuki-Miyaura Coupling Side Reactions

ParameterConditionEffect on DehalogenationEffect on HomocouplingRecommendation
Atmosphere Air (Oxygen)Minimal direct effectIncreases Use inert atmosphere (Ar/N₂)
Palladium Source Pd(II) salts (e.g., Pd(OAc)₂)Can increase if reduced to Pd-HIncreases Use Pd(0) source or add a reducing agent
Base Strong bases (e.g., NaOH)Can increaseCan increaseUse milder bases (K₂CO₃, K₃PO₄, Cs₂CO₃)[8]
Solvent Polar aprotic (e.g., DMF)Can increase[6]Minimal effectUse less polar solvents (e.g., Toluene)
Temperature High (>100 °C)Increases [6]Can increaseUse the lowest effective temperature

Table 2: Comparison of Sonogashira Coupling Conditions

ParameterTraditional SonogashiraCopper-Free SonogashiraPrimary Advantage of Copper-Free
Catalyst System Pd complex + Cu(I) saltPd complexPrevents Glaser homocoupling [1]
Atmosphere Inert atmosphere recommendedInert atmosphere recommendedReduces risk of side reactions
Base Amine base (e.g., Et₃N)Amine or inorganic baseBroader base compatibility
Yields Generally good to excellentGood to excellentOften cleaner reaction profiles

Visualizations

Suzuki_Miyaura_Cycle Reactants Boc-3-iodo-L-Phe (Ar-I) + Arylboronic Acid (Ar'-B(OH)2) OxAdd Oxidative Addition Side_Homocoupling Homocoupling (Ar'-Ar') Reactants->Side_Homocoupling O2 / Pd(II) Pd0 Pd(0)L2 Pd0->OxAdd Ar-I Complex1 Ar-Pd(II)L2-I OxAdd->Complex1 Transmetalation Transmetalation (Base) Complex1->Transmetalation Ar'-B(OH)2 Side_Dehalogenation Dehalogenation (Boc-L-Phe) Complex1->Side_Dehalogenation [H] source Complex2 Ar-Pd(II)L2-Ar' Transmetalation->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Catalyst Regeneration Product Boc-3-(Ar')-L-Phe (Ar-Ar') RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction with potential side pathways.

Sonogashira_Cycle Reactants Boc-3-iodo-L-Phe (Ar-I) + Terminal Alkyne (R-C≡C-H) OxAdd Oxidative Addition Side_Glaser Glaser Homocoupling (R-C≡C-C≡C-R) Reactants->Side_Glaser Cu(I) / O2 Pd0 Pd(0)L2 Pd0->OxAdd Ar-I Complex1 Ar-Pd(II)L2-I OxAdd->Complex1 AlkyneComplex Alkyne Coordination Complex1->AlkyneComplex R-C≡C-H Base Complex2 Ar-Pd(II)L2(-C≡C-R) AlkyneComplex->Complex2 CuCycle Copper-Free Path RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Catalyst Regeneration Product Boc-3-(alkynyl)-L-Phe (Ar-C≡C-R) RedElim->Product

Caption: Copper-free Sonogashira catalytic cycle and the competing Glaser side reaction.

Troubleshooting_Workflow Start Experiment Start: Modification of Boc-3-iodo-L-Phe CheckYield Is the yield of desired product low? Start->CheckYield CheckPurity Is the product contaminated with side products? CheckYield->CheckPurity No TroubleshootYield Troubleshoot Low Yield: - Check catalyst activity - Optimize temperature/time - Adjust reagent stoichiometry CheckYield->TroubleshootYield Yes Success Successful Modification CheckPurity->Success No IdentifySideProduct Identify Side Product(s) (e.g., via LC-MS, NMR) CheckPurity->IdentifySideProduct Yes ReRun Re-run Experiment with Optimized Conditions TroubleshootYield->ReRun IsDehalogenation Dehalogenation Product? IdentifySideProduct->IsDehalogenation IsHomocoupling Homocoupling Product? IsDehalogenation->IsHomocoupling No FixDehalogenation Minimize Dehalogenation: - Use anhydrous/degassed solvent - Use milder base - Lower reaction temperature IsDehalogenation->FixDehalogenation Yes FixHomocoupling Minimize Homocoupling: - Use inert atmosphere (no O2) - Use Pd(0) catalyst source - (Sonogashira) Use Cu-free conditions IsHomocoupling->FixHomocoupling Yes IsHomocoupling->ReRun No (Other) FixDehalogenation->ReRun FixHomocoupling->ReRun

Caption: Logical workflow for troubleshooting common issues in cross-coupling reactions.

References

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of Boc-3-iodo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions of N-Boc-3-iodo-L-phenylalanine.

Troubleshooting Guide

This guide addresses common issues encountered during Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions with Boc-3-iodo-L-phenylalanine.

Issue 1: Low to No Product Yield

Possible Cause Suggested Solution
Inactive Catalyst Catalyst Source: Use a reliable palladium source such as Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed catalyst. If using a Pd(II) source, in-situ reduction to Pd(0) is required.[1] Pre-catalyst Activation: For Pd(II) pre-catalysts, activation to the active Pd(0) species is crucial and is influenced by the base, ligand, solvent, and temperature.[2] Consider using well-defined pre-catalysts to ensure efficient generation of the active species.[2] Oxygen Sensitivity: The Pd(0) catalyst is sensitive to oxygen.[2] Ensure all solvents and reagents are properly degassed, and the reaction is performed under an inert atmosphere (Argon or Nitrogen).[3]
Inappropriate Ligand Ligand Selection: The choice of phosphine ligand is critical. For Suzuki couplings, bulky, electron-rich phosphine ligands can be effective. For Buchwald-Hartwig aminations, the optimal ligand depends on the amine class (primary, secondary, aryl, alkyl).[4] Consult literature for ligands suitable for your specific coupling partner.[4]
Incorrect Base Base Strength and Solubility: The base is crucial for the transmetalation step in Suzuki coupling and for deprotonating the amine in Buchwald-Hartwig amination. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄ for Suzuki reactions, and NaOtBu or LHMDS for Buchwald-Hartwig aminations.[3][5] For substrates with base-sensitive functional groups, weaker bases like KF might be necessary.[3] Water Content: The presence of a small amount of water can be essential for the activity of some inorganic bases in Suzuki couplings.[3]
Poor Substrate Quality Purity of Starting Materials: Impurities in this compound, the boronic acid/ester, or the amine can poison the palladium catalyst.[3] Ensure high purity of all starting materials. Protodeboronation: In Suzuki couplings, the cleavage of the C-B bond of the boronic acid can be a significant side reaction. Using boronic esters, such as pinacol esters, can help mitigate this issue.
Sub-optimal Reaction Temperature Temperature Effects: Typical reaction temperatures for these couplings are between 80-100°C.[1] Lower temperatures may lead to slow or incomplete reactions, while excessively high temperatures can cause catalyst decomposition.

Issue 2: Significant Byproduct Formation

Possible Cause Suggested Solution
Homocoupling of Boronic Acid (Suzuki) Stoichiometry: Use a slight excess of the boronic acid (1.1-1.2 equivalents) to minimize homocoupling.[6] Reaction Conditions: Optimize catalyst loading and reaction time to favor the cross-coupling pathway.
Hydrodehalogenation Ligand Choice: This side reaction, where the aryl iodide is reduced, can be a competing pathway, especially in Buchwald-Hartwig aminations with primary amines.[4] Screening different phosphine ligands can help to minimize this byproduct.[4]
Formation of Palladium Black Catalyst Deactivation: The precipitation of metallic palladium (palladium black) indicates catalyst aggregation and deactivation.[2] This can be caused by high temperatures, high catalyst concentrations, or an incorrect ligand-to-metal ratio.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst to use for the Suzuki coupling of this compound?

A1: While there is no single "best" catalyst for all Suzuki reactions, a common and effective starting point is a combination of a palladium(II) salt like Pd(OAc)₂ with a suitable phosphine ligand. Alternatively, pre-formed catalysts such as Pd(PPh₃)₄ can be used.[7][8] The optimal choice will depend on the specific boronic acid being used.

Q2: Which ligand should I choose for the Buchwald-Hartwig amination of this compound?

A2: The choice of ligand is highly dependent on the amine coupling partner.[4] For primary amines, bidentate phosphine ligands like BINAP or DPPF have been shown to be effective.[9] For secondary amines, sterically hindered monodentate ligands are often preferred. A screening of different ligands may be necessary to find the optimal one for your specific substrate.

Q3: My reaction is stalling and not going to completion. What could be the cause?

A3: A stalled reaction is often a sign of catalyst deactivation.[2] This can be due to the presence of oxygen, impurities in the reagents or solvent, or thermal decomposition of the catalyst or ligand.[2] Ensure rigorous inert atmosphere conditions and use high-purity, degassed reagents and solvents.

Q4: Can I use Boc-3-bromo-L-phenylalanine instead of the iodo-derivative?

A4: Yes, however, aryl iodides are generally more reactive than aryl bromides in palladium-catalyzed cross-coupling reactions.[1] You may need to use more forcing reaction conditions (e.g., higher temperature, more active catalyst system) when using the bromo-derivative to achieve similar results.

Q5: How can I monitor the progress of my reaction?

A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference Substrate
1Fmoc-4-bromophenylalaninePd(OAc)₂ (5)DtBuPF (6)K₃PO₄ (3.0)THF70-804-24N/AFmoc-protected arylphenylalanine
25-Bromo-N-phenylpyridin-3-aminePd(dppf)Cl₂ (5)-K₂CO₃ (2.0)Dioxane/H₂O1001270-905-Bromo-N-phenylpyridin-3-amine
34-Iodo-3-methoxyisothiazolePd(PPh₃)₄ (5)-Na₂CO₃ (2.0)Toluene/EtOH/H₂O10012-24N/A4-Iodo-3-methoxyisothiazole

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference Substrate
1Aryl BromideAnilinePd₂(dba)₃ (1-2)BINAP (1.5-3)NaOtBu (1.2)Toluene80-1002-2470-95General Anilines
2Aryl ChloridePrimary AlkylaminePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)t-BuOH1001280-95General Primary Alkylamines
32-BromotolueneMorpholine(NHC)Pd(allyl)Cl (1-2)-NaOtBu (1.2)Dioxane1001992-Bromotoluene

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon), combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or a mixture of dioxane and water) to achieve a concentration of approximately 0.1 M with respect to the aryl iodide.

  • Degassing: Stir the suspension and further degas by bubbling Argon through the mixture for 15-20 minutes.

  • Catalyst Addition: In a separate vial, quickly weigh the palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv.) and the ligand (e.g., a suitable phosphine ligand, 0.06 equiv.). Add the catalyst and ligand to the reaction flask under a positive flow of Argon.

  • Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 70-100°C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl iodide is consumed.

  • Workup: After completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with an acidic aqueous solution (e.g., 1N HCl) to remove the base and excess boronic acid. Wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination of this compound

  • Reaction Setup: To an oven-dried vial containing a stir bar, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1-10 mol%).

  • Inert Atmosphere: Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.2-2.0 equiv.). Then, add the amine (1.1-1.5 equiv.) followed by the degassed solvent to achieve a concentration of approximately 0.1-0.5 M.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110°C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, allow the reaction to cool to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and/or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-I(Ln) Ar-Pd(II)-I(Ln) Pd(0)Ln->Ar-Pd(II)-I(Ln) Oxidative Addition (Boc-3-iodo-L-Phe) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-I(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'B(OH)₂ + Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)Ln Catalyst Regeneration

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-I(Ln) Ar-Pd(II)-I(Ln) Pd(0)Ln->Ar-Pd(II)-I(Ln) Oxidative Addition (Boc-3-iodo-L-Phe) Ar-Pd(II)-NRR'(Ln) Ar-Pd(II)-NRR'(Ln) Ar-Pd(II)-I(Ln)->Ar-Pd(II)-NRR'(Ln) Amine Coordination & Deprotonation (HNRR' + Base) Ar-NRR' Ar-NRR' Ar-Pd(II)-NRR'(Ln)->Ar-NRR' Reductive Elimination Ar-NRR'->Pd(0)Ln Catalyst Regeneration

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Troubleshooting_Workflow Start Low/No Yield Check_Inert Ensure Rigorous Inert Atmosphere Start->Check_Inert Check_Reagents Verify Purity of All Reagents Check_Inert->Check_Reagents Screen_Ligands Screen Different Phosphine Ligands Check_Reagents->Screen_Ligands Screen_Bases Screen Different Bases Screen_Ligands->Screen_Bases Optimize_Temp Optimize Reaction Temperature Screen_Bases->Optimize_Temp Success Improved Yield Optimize_Temp->Success

Caption: General troubleshooting workflow for low reaction yield.

References

Technical Support Center: Boc-Protected Amino Acid Cleavage from Resin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to addressing the challenges encountered during the cleavage of Boc-protected amino acids from solid-phase synthesis resins. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their cleavage protocols.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the cleavage of Boc-protected amino acids from a resin?

The cleavage of Boc-protected amino acids from a resin is an acid-catalyzed process. The tert-butyloxycarbonyl (Boc) protecting group is labile to strong acids, such as trifluoroacetic acid (TFA). The acid protonates the carbamate oxygen of the Boc group, leading to the cleavage of the C-O bond. This process generates a stable tert-butyl cation and a carbamic acid, which subsequently decomposes into the free amine and carbon dioxide.[1][2] The highly reactive tert-butyl cation is the primary cause of several potential side reactions.[1][3]

Q2: What are the most common challenges faced during the cleavage process?

The most prevalent challenges include:

  • Incomplete Cleavage: Failure to completely remove the peptide from the resin, resulting in low yield.[4][5][6]

  • Premature Cleavage: Loss of peptide from the resin during the synthesis cycles due to the repeated use of acid for Boc deprotection.[5][7]

  • Side Reactions: Undesired chemical modifications of the peptide, primarily caused by the reactive tert-butyl cation generated during cleavage.[1][3][8]

Q3: Which amino acid residues are particularly susceptible to side reactions during cleavage?

Amino acids with nucleophilic side chains are most vulnerable to modification by the tert-butyl cation. These include:

  • Tryptophan (Trp): The indole ring is highly susceptible to tert-butylation.[1][3][8]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt and is also prone to oxidation.[1][3][8]

  • Cysteine (Cys): The free thiol group is a strong nucleophile and can be readily alkylated.[1][3][8]

  • Tyrosine (Tyr): The activated phenolic ring can undergo alkylation.[1][3][8]

Q4: What are scavengers and why are they crucial in the cleavage cocktail?

Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" reactive electrophiles, most notably the tert-butyl cation.[1][4][8] By reacting with these carbocations at a faster rate than the sensitive amino acid residues, scavengers prevent unwanted side reactions and protect the integrity of the peptide.[1][8] The choice of scavenger depends on the amino acids present in the peptide sequence.[3][9]

Troubleshooting Guides

Issue 1: Incomplete Peptide Cleavage from the Resin

Symptoms:

  • Low yield of the final peptide product.

  • Presence of the desired peptide still attached to the resin after the cleavage procedure.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Acid Strength or Concentration Increase the concentration of TFA. For resins like Merrifield, stronger acids like HF or TFMSA may be necessary for efficient cleavage.[6]
Inadequate Reaction Time Extend the cleavage reaction time. Monitor the cleavage progress at different time points to determine the optimal duration.[4]
Poor Resin Swelling Ensure the resin is adequately swollen in a suitable solvent (e.g., DCM) before adding the cleavage cocktail to allow for efficient reagent penetration.[4][5] A study showed that 55% TFA in DCM resulted in higher peptide purity than 100% TFA, likely due to better resin swelling.[3][10]
Inappropriate Cleavage Reagent for the Resin Type Verify that the cleavage cocktail is appropriate for the resin used. Merrifield and PAM resins often require stronger acids than the more acid-labile Wang resin.[6]
Issue 2: Premature Cleavage of the Peptide During Synthesis

Symptoms:

  • Gradual loss of peptide from the resin with each synthesis cycle, leading to a low overall yield.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Acid-Labile Linker The linker attaching the peptide to the resin may not be stable enough for repeated TFA treatments.
Standard Merrifield Resin The benzyl ester linkage in standard Merrifield resin can be partially cleaved during repeated Boc deprotection steps.[7]
Solution Use a more acid-stable resin, such as a PAM (phenylacetamidomethyl) resin, which is designed to minimize peptide loss during synthesis.[7]
Issue 3: Observation of Unexpected Peaks in HPLC/LC-MS Analysis (+56 Da Mass Shift)

Symptoms:

  • Appearance of impurity peaks in the chromatogram with a mass increase of 56 Da compared to the expected product mass.

Possible Causes & Solutions:

Possible CauseRecommended Solution
t-Butylation of Nucleophilic Residues The tert-butyl cation has alkylated sensitive amino acid side chains (Trp, Met, Cys, Tyr).[1][3]
Solution Incorporate appropriate scavengers into the cleavage cocktail to trap the tert-butyl cations.[1][8]

Experimental Protocols

Standard Boc Deprotection Protocol (During Synthesis)
  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 15-30 minutes in the reaction vessel.[2][4]

  • Pre-wash: Pre-wash the resin with the deprotection solution (e.g., 50% TFA in DCM) for 1-2 minutes.[4]

  • Deprotection: Treat the resin with the deprotection solution for 20-30 minutes with gentle agitation.[4]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[4]

  • Neutralization: Neutralize the resin with a solution of 10% diisopropylethylamine (DIPEA) in DCM for 1-2 minutes (repeat twice).[4]

  • Final Washing: Wash the resin again with DCM (3-5 times) to remove excess base before proceeding to the next coupling step.[4]

Final Cleavage Protocol from Merrifield Resin (High HF)

Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and safety precautions. [5]

  • Resin Preparation: Dry the peptide-resin thoroughly under high vacuum. The N-terminal Boc group must be removed with TFA prior to HF cleavage.[11]

  • Apparatus Setup: Place the dried peptide-resin and a Teflon-coated stir bar in the HF reaction vessel.

  • Scavenger Addition: Add the appropriate scavenger cocktail (e.g., anisole for Trp-containing peptides).

  • Cooling: Cool the reaction vessel in a dry ice/methanol bath for at least 5 minutes.

  • HF Distillation: Distill anhydrous HF (approximately 10 mL per gram of resin) into the reaction vessel, maintaining the temperature between -5°C and 0°C.[12]

  • Cleavage Reaction: Stir the mixture at 0°C for 45-60 minutes. Peptides containing Arg(Tos) may require longer reaction times.

  • HF Removal: Evaporate the HF under a stream of nitrogen or under vacuum.

  • Peptide Precipitation and Washing: Suspend the residue in cold diethyl ether to precipitate the peptide. Wash the precipitate thoroughly with cold ether to remove scavengers and byproducts.[12]

Quantitative Data Summary

Table 1: Common Cleavage Cocktails and Conditions

Cleavage ReagentTypical ConcentrationScavengers (Examples)Resin CompatibilityReaction TimeTemperature
TFA/DCM 25-50% TFA in DCM[13]TIS, EDT, Water[13]Wang, Rink Amide30 min - 2 hrs[13]Room Temp
Neat TFA 95-100% TFA[13]TIS, EDT, Water[13][14]Wang, Rink Amide1-4 hours[6]Room Temp
HF AnhydrousAnisole, p-cresol, DMS[9]Merrifield, PAM1-2 hours0°C
TFMSA In TFAThioanisole, m-cresol[11]Merrifield, PAM, MBHA1-2 hours0°C

Table 2: Common Scavengers and Their Targets

ScavengerTarget Residue(s) / FunctionTypical Concentration
Triisopropylsilane (TIS) Trp, general carbocation scavenger[13]1-5%
Ethanedithiol (EDT) Cys, Met (prevents oxidation and alkylation)[13][15]2.5%
Anisole Trp (prevents alkylation by t-butyl and benzyl cations)5-10%
Thioanisole General carbocation scavenger, accelerates Arg(Pmc) deprotection[13]5%
Water General scavenger for t-butyl cations[13]2.5-5%
Phenol / p-cresol Tyr, general carbocation scavenger[9][13]5%

Visual Guides

Boc_Cleavage_Workflow Start Start: Peptide-Resin Swell Swell Resin (e.g., DCM) Start->Swell Cleavage Add Cleavage Cocktail (e.g., TFA/Scavengers) Swell->Cleavage Agitate Agitate for 1-4 hours Cleavage->Agitate Filter Filter to Separate Resin Agitate->Filter Precipitate Precipitate Peptide (e.g., cold ether) Filter->Precipitate Wash Wash and Dry Peptide Precipitate->Wash End End: Crude Peptide Wash->End Troubleshooting_Logic Start Problem Observed Incomplete Incomplete Cleavage Start->Incomplete Low Yield SideProduct Side Products (+56 Da) Start->SideProduct Unexpected Peaks Premature Premature Cleavage Start->Premature Yield Loss per Cycle Sol_Incomplete Increase Acid Strength/Time Ensure Proper Swelling Incomplete->Sol_Incomplete Sol_SideProduct Add/Optimize Scavengers (TIS, EDT, Anisole) SideProduct->Sol_SideProduct Sol_Premature Use More Acid-Stable Resin (e.g., PAM) Premature->Sol_Premature

References

Boc-3-iodo-L-phenylalanine stability issues in acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Boc-3-iodo-L-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concern for this compound, like other Boc-protected amino acids, is its lability under acidic conditions.[1] The tert-butoxycarbonyl (Boc) protecting group is designed to be removed by acid. The compound is generally stable under neutral and basic conditions.[1] Additionally, prolonged exposure to high temperatures should be avoided as it can lead to thermolytic cleavage of the Boc group.[1]

Q2: How does the stability of this compound compare to Boc-L-phenylalanine?

A2: The core stability profile related to the Boc group is expected to be very similar. The primary degradation pathway in acidic conditions for both compounds is the cleavage of the Boc group. The presence of the iodo-substituent on the phenyl ring is not expected to significantly alter the fundamental acid-lability of the Boc group. However, the electronic properties of the iodo-substituent may have a minor influence on the reaction kinetics.

Q3: What are the degradation products of this compound in acidic conditions?

A3: Under acidic conditions, the primary degradation pathway is the removal of the Boc group (deprotection) to yield 3-iodo-L-phenylalanine.[1] This reaction also produces byproducts from the Boc group itself, namely tert-butanol, isobutylene, and carbon dioxide.[1] A potential side reaction is the alkylation of the phenyl ring by the tert-butyl cation that is formed, leading to tert-butyl-3-iodo-L-phenylalanine isomers.

Q4: Is this compound stable in basic solutions?

A4: Yes, the Boc protecting group is generally robust and stable under basic conditions.[1] It is resistant to alkaline hydrolysis, making it compatible with experimental steps that require a basic pH.[1]

Q5: What are the recommended storage conditions for this compound?

A5: To ensure long-term stability, this compound should be stored in a cool, dark, and dry environment.[1] Recommended storage is at 2-8°C in a desiccated environment.[1] For routine laboratory use, it is advisable to allow the container to warm to room temperature before opening to prevent moisture condensation.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected loss of the Boc protecting group during an experiment. The experimental conditions are too acidic. The Boc group is labile in acidic environments.- Adjust the pH of your solution to be neutral or basic if the Boc group needs to be retained.- If acidic conditions are necessary for other reasons, consider using a more acid-stable protecting group.
Observation of unexpected peaks in HPLC or LC-MS analysis after a reaction. Formation of tert-butylated byproducts on the phenyl ring during intentional or unintentional exposure to strong acids.- If Boc deprotection is intended, use scavengers like triisopropylsilane (TIS) and water in your cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).- Purify the product using reverse-phase HPLC to separate the desired compound from the more nonpolar byproducts.
Incomplete reaction when using this compound in a coupling reaction. The starting material may have partially degraded due to improper storage or handling, leading to a lower concentration of the active compound.- Verify the purity of your this compound using a suitable analytical method like HPLC before starting the reaction.- Ensure the compound has been stored under the recommended conditions (2-8°C, dry, and protected from light).
Poor solubility of this compound. The compound is only slightly soluble in water.- Use organic solvents such as DMSO, DMF, or dichloromethane for dissolution. MedChemExpress reports a solubility of 100 mg/mL in DMSO with ultrasonic assistance.[2]

Stability Summary

The following table summarizes the expected stability of this compound under different conditions.

Condition Stability Primary Degradation Products Potential Side Products
Strongly Acidic (e.g., TFA, HCl) Unstable (rapid deprotection)3-iodo-L-phenylalanine, CO₂, Isobutylenetert-butyl-3-iodo-L-phenylalanine
Mildly Acidic Potentially unstable over time3-iodo-L-phenylalanine, CO₂, Isobutylene
Neutral (pH ~7) StableNone expected
Basic (e.g., NaOH, DIEA) StableNone expected
Elevated Temperature Potential for thermolytic deprotection3-iodo-L-phenylalanine, CO₂, Isobutylene
Exposure to Light Potentially sensitiveNot well-defined, but protection is recommended.

Experimental Protocols

Protocol 1: Stability Assessment of this compound under Acidic and Basic Conditions

Objective: To determine the stability of this compound at a specific pH and temperature.

Materials:

  • This compound

  • Aqueous buffer solutions of desired pH (e.g., pH 2, 5, 7, 9)

  • Organic solvent for stock solution (e.g., acetonitrile or DMSO)

  • HPLC system with a C18 reverse-phase column

  • Incubator or water bath

Methodology:

  • Prepare a stock solution of this compound in the chosen organic solvent (e.g., 1 mg/mL).

  • In separate vials, add a small aliquot of the stock solution to each of the aqueous buffer solutions to a final concentration suitable for HPLC analysis.

  • Take an initial sample (t=0) from each vial and analyze by HPLC to determine the initial peak area of this compound.

  • Incubate the vials at a controlled temperature (e.g., room temperature or 40°C).

  • At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot from each vial and analyze by HPLC.

  • Monitor the decrease in the peak area of the parent compound and the appearance of any degradation products over time.

Protocol 2: Standard Boc-Deprotection with Scavengers

Objective: To efficiently remove the Boc protecting group while minimizing side reactions.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Ice-cold diethyl ether

Methodology:

  • Dissolve the this compound in DCM.

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail to the dissolved starting material.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the TFA.

  • Precipitate the product by adding the concentrated solution to a 10-fold volume of ice-cold diethyl ether.

  • Collect the precipitated 3-iodo-L-phenylalanine TFA salt by filtration or centrifugation.

  • Wash the precipitate with cold diethyl ether to remove scavengers and organic-soluble impurities.

Visualizations

Boc_Deprotection_Pathway Acid-Catalyzed Deprotection of this compound BocPheI This compound ProtonatedBoc Protonated Carbamate BocPheI->ProtonatedBoc + H+ (Acid) CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid Loss of tert-Butyl Cation tBuCation tert-Butyl Cation ProtonatedBoc->tBuCation FreeAmine 3-iodo-L-phenylalanine CarbamicAcid->FreeAmine Decarboxylation CO2 CO2 CarbamicAcid->CO2 Isobutylene Isobutylene tBuCation->Isobutylene - H+ SideProduct tert-butylated Side Product tBuCation->SideProduct + Phenyl Ring

Caption: Acid-catalyzed degradation pathway of this compound.

Experimental_Workflow Workflow for Stability Assessment cluster_prep Sample Preparation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in ACN/DMSO) Dilute Dilute in Buffers (pH 2, 5, 7, 9) Stock->Dilute Initial t=0 HPLC Analysis Dilute->Initial Incubate Incubate at Controlled Temperature Initial->Incubate Data Compare Peak Areas & Identify Degradants Initial->Data Timepoints HPLC Analysis at Time Points (t=x) Incubate->Timepoints Timepoints->Data

References

Technical Support Center: Overcoming Low Incorporation Efficiency of Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to the low incorporation efficiency of unnatural amino acids (Uaas) in your experiments.

Troubleshooting Guides

Low protein yield is a primary indicator of inefficient Uaa incorporation. This guide addresses common problems, their underlying causes, and actionable solutions to enhance the expression of your Uaa-containing protein.

Problem: Low or No Yield of Full-Length Protein

The most frequent issue encountered is a significantly reduced yield of the desired full-length protein compared to its wild-type counterpart. This is often accompanied by the presence of a truncated protein product, which results from the ribosome terminating translation at the repurposed stop codon (typically UAG, the amber codon).

G cluster_diagnosis Diagnosis Workflow cluster_causes Potential Causes & Solutions cluster_solutions Solutions start Low/No Full-Length Protein Yield western Perform Western Blot: - Anti-tag (C-terminus) - Anti-protein mass_spec Mass Spectrometry (LC-MS/MS) no_fl Result: Only Truncated Product cause1 Cause 1: Inefficient Amber Suppression no_fl->cause1 low_fl Result: Low Full-Length Product cause2 Cause 2: Suboptimal OTS Component Ratio low_fl->cause2 cause3 Cause 3: Poor aaRS Activity or Specificity low_fl->cause3 cause4 Cause 4: Low Uaa Concentration/Uptake low_fl->cause4 cause5 Cause 5: Problematic UAG Codon Context low_fl->cause5 no_incorp Result: No Uaa Incorporation (Wild-type mass) no_incorp->cause3 sol1 Optimize Expression (e.g., RF1 knockout strain) cause1->sol1 sol2 Titrate Plasmid Ratios (POI:aaRS:tRNA) cause2->sol2 sol3 Evolve/Engineer aaRS cause3->sol3 sol4 Titrate Uaa Concentration & Optimize Media cause4->sol4 sol5 Synonymous Codon Mutation (iPASS analysis) cause5->sol5

Caption: Troubleshooting workflow for low Uaa incorporation efficiency.

Table 1: Troubleshooting Guide for Low Uaa Incorporation Efficiency
Potential Cause Recommended Solution & Rationale Key Experimental Parameters
1. Inefficient Amber Suppression Competition with Release Factor 1 (RF1): RF1 recognizes the UAG (amber) stop codon and terminates translation, directly competing with the Uaa-tRNA.[1][2] Solution: Use an E. coli strain with a deleted or engineered RF1 (e.g., C321.ΔA).[1][3] This eliminates the primary competitor for UAG codon recognition.Strain: Compare expression in a standard strain (e.g., BL21) vs. an RF1 knockout strain. Control: Wild-type protein expression without UAG codon.
2. Suboptimal Orthogonal Translation System (OTS) Component Levels Imbalanced Ratios: The relative concentrations of the protein of interest (POI) plasmid, the aminoacyl-tRNA synthetase (aaRS) plasmid, and the tRNA plasmid are critical.[4] Too little aaRS or tRNA leads to insufficient Uaa charging and delivery. Solution: Titrate the ratios of the expression plasmids (POI:aaRS:tRNA). A common starting point is 1:1:1, but optimization is often necessary.[4]Plasmid Ratios: Test ratios such as 1:1:1, 1:2:1, 1:1:2, etc.[4] Analysis: Quantify full-length protein yield via Western Blot or fluorescence for each ratio.
3. Poor aaRS Activity or Specificity Low Catalytic Efficiency: The engineered aaRS may not charge its cognate tRNA with the Uaa efficiently.[5][6] Solution 1: Increase the expression level of the aaRS relative to the other components. Solution 2: Perform directed evolution or rational design on the aaRS to improve its activity and specificity for the desired Uaa.[5][6]aaRS Expression: Use stronger promoters or higher copy number plasmids for the aaRS. Evolution: Implement a selection system (e.g., chloramphenicol resistance) to screen for more active aaRS mutants.[2]
4. Insufficient Intracellular Uaa Concentration Limited Uptake/Toxicity: The Uaa may not be efficiently transported into the cell, or it may be toxic at high concentrations.[7] Solution: Titrate the concentration of the Uaa in the growth medium to find an optimal balance between availability and toxicity. Start with a range of 50 µM to 800 µM.[4] In cell-free systems, this limitation is removed.[7][8]Uaa Concentration: Test a range (e.g., 0, 50, 100, 200, 400, 800 µM).[4] Time of Addition: Vary the time point at which the Uaa is added to the culture.[9]
5. Unfavorable UAG Codon Context Sequence-Dependent Efficiency: The nucleotides immediately surrounding the UAG codon can significantly influence suppression efficiency.[3][10] Purines, especially at the +4 position (immediately following UAG), have been shown to enhance incorporation in prokaryotes.[10] Solution: If possible, introduce synonymous mutations to the codons flanking the UAG site to create a more favorable context. Tools like iPASS can predict optimal sequences for mammalian cells.[11]Sequence Analysis: Check the nucleotide at the +4 position. If it's not a purine (A or G), consider site-directed mutagenesis. Reporter Assay: Use a dual-fluorescence reporter to test the efficiency of different contexts.[10]
6. Low tRNA Expression or Processing Inefficient Transcription/Maturation: The orthogonal tRNA may not be expressed or processed correctly in the host cell, leading to low levels of functional, chargeable tRNA.[12][13] Solution: Use strong, host-appropriate promoters (e.g., mammalian tRNA promoters for expression in mammalian cells) and ensure proper tRNA processing signals are present.[12] Increasing the tRNA gene copy number can also boost yields.Promoter Choice: Use a Pol III promoter for tRNA expression in eukaryotes. Copy Number: Test plasmids with multiple tandem copies of the tRNA gene.
7. Nonsense-Mediated mRNA Decay (NMD) mRNA Degradation: In eukaryotes, a premature termination codon (like the repurposed UAG) can trigger the NMD pathway, leading to the degradation of the target mRNA. Solution: Use a yeast strain deficient in NMD or co-express NMD inhibitors to stabilize the target mRNA.[13]Host Strain: Utilize NMD-deficient yeast strains (e.g., upf1Δ). mRNA Quantification: Perform qRT-PCR to compare target mRNA levels in wild-type vs. NMD-deficient strains.

Experimental Protocols

Protocol 1: Optimizing Plasmid Ratios for Uaa Incorporation

This protocol describes a method to screen for the optimal ratio of plasmids encoding the protein of interest (POI), the aaRS, and the suppressor tRNA in mammalian cells.[4]

Materials:

  • HEK293T cells

  • Expression plasmids: pcDNA-POI(TAG), pAcBac1-aaRS, and a plasmid for the orthogonal tRNA.

  • Transfection reagent (e.g., JetPrime)

  • Uaa (e.g., p-Azido-L-phenylalanine, AzF)

  • Cell culture medium (DMEM), FBS, and necessary supplements

  • Western blot reagents

Methodology:

  • Cell Seeding: Seed HEK293T cells in a 12-well plate to reach 70-80% confluency on the day of transfection.

  • Plasmid Preparation: Prepare transfection mixes with a constant total amount of DNA but varying ratios of the three plasmids. For example, for a total of 1 µg DNA:

    • Ratio 1:1:1 -> 333 ng POI, 333 ng aaRS, 333 ng tRNA

    • Ratio 1:2:1 -> 250 ng POI, 500 ng aaRS, 250 ng tRNA

    • Ratio 2:1:1 -> 500 ng POI, 250 ng aaRS, 250 ng tRNA

    • Include a negative control with no aaRS/tRNA plasmids.

  • Transfection: Transfect the cells according to the manufacturer's protocol for your chosen reagent.

  • Uaa Addition: Immediately after transfection, add the Uaa to the medium to a final concentration of 100-400 µM.[4]

  • Incubation: Incubate the cells for 48-72 hours.

  • Cell Lysis: Harvest and lyse the cells in RIPA buffer with protease inhibitors.

  • Analysis:

    • Determine the total protein concentration of each lysate using a BCA assay.

    • Perform a Western blot on equal amounts of total protein from each condition.

    • Probe with an antibody against the POI or a C-terminal tag to specifically detect the full-length product.

    • Use an antibody against a housekeeping protein (e.g., α-tubulin or GAPDH) as a loading control.

    • Quantify the band intensities to determine the ratio that produces the highest yield of full-length protein.

G

Caption: Workflow for optimizing plasmid ratios in mammalian cells.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a truncated protein product? A: A truncated protein is the result of translation termination at the amber (UAG) codon you've introduced. This occurs when the cell's native Release Factor 1 (RF1) recognizes the UAG codon before your orthogonal suppressor tRNA can deliver the Uaa.[2] This competition is the primary hurdle in amber suppression. To reduce truncation, consider using an RF1-deficient E. coli strain.[1]

Q2: How does the location of the UAG codon within my gene affect incorporation efficiency? A: The efficiency can be highly dependent on the surrounding mRNA sequence, an effect known as "codon context".[3] In bacteria, having a purine (A or G) as the nucleotide immediately following the UAG codon (+4 position) generally improves suppression efficiency.[10] In eukaryotes, the context effects are more complex but equally important.[10][11] If you have flexibility, choose a site with a favorable context or mutate the surrounding codons without changing the amino acid sequence.

Q3: What is the optimal concentration of the Uaa to add to my culture? A: There is no universal optimal concentration; it must be determined empirically for each Uaa and cell type.[4] A good starting point is to test a range from 50 µM to 800 µM.[4] Too low a concentration will limit the substrate for the aaRS, while too high a concentration can be toxic to the cells or lead to off-target effects. An optimal concentration results in the highest yield of full-length protein without significantly impairing cell growth.[4][9]

Q4: Can I incorporate more than one distinct Uaa into a single protein? A: Yes, but it requires a more complex system. To incorporate two different Uaas, you need two mutually orthogonal aaRS/tRNA pairs and two unique codons.[14] A common strategy is to use the amber (UAG) codon for the first Uaa and an evolved quadruplet-decoding tRNA (which reads a four-base codon) for the second Uaa.[14] This ensures that each synthetase only charges its own tRNA and each tRNA only decodes its specific codon.

Q5: What are the advantages of using a cell-free protein synthesis (CFPS) system for Uaa incorporation? A: CFPS systems offer several advantages for producing Uaa-containing proteins.[7] They are open systems, which eliminates concerns about the Uaa's ability to cross the cell membrane.[8] It also bypasses any potential toxicity of the Uaa or the orthogonal components to a living host cell.[7] Furthermore, components can be added at precise concentrations, and strains used to make the extract can be engineered (e.g., RF1 knockout) to further boost efficiency.[8]

G OTS {Orthogonal Translation System (OTS)|- Orthogonal aaRS - Orthogonal tRNACUA - Unnatural Amino Acid (Uaa)} Uaa_tRNA Uaa_tRNA OTS->Uaa_tRNA Host {Host Cell Machinery|- Ribosome - mRNA with TAG codon - Release Factor 1 (RF1)} RF1_node RF1_node Host->RF1_node Ribosome Ribosome Host->Ribosome Outcome1 Full-Length Protein (Uaa Incorporated) Outcome2 Truncated Protein Ribosome->Outcome1 Success Ribosome->Outcome2 Failure

Caption: Logical relationship of components in amber suppression.

References

Technical Support Center: Minimizing Racemization in Boc-Amino Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize racemization during peptide coupling reactions involving Boc-protected amino acids. Preserving the stereochemical integrity of amino acids is paramount, as racemization can lead to diastereomeric impurities that are difficult to remove and can severely compromise the biological activity of the final peptide.[1] This resource provides in-depth answers to common questions, explains the underlying chemical principles, and offers field-proven protocols to ensure the synthesis of high-purity peptides.

Section 1: The Fundamentals of Racemization

This section covers the basic concepts of racemization and the primary chemical pathway responsible for the loss of stereochemical integrity during Boc-amino acid couplings.

Q1: What is racemization and why is it a major concern in peptide synthesis?

Racemization is the process by which a single, pure enantiomer (typically the L-amino acid in native peptides) is converted into a mixture of both L- and D-enantiomers.[1][2][3] The biological activity of a peptide is dictated by its precise three-dimensional structure, which is a direct consequence of its specific sequence of L-amino acids. The incorporation of even a single D-amino acid can lead to a peptide with drastically reduced or completely lost biological function.[1] These resulting diastereomers can also be challenging to separate from the desired product during purification, impacting final yield and purity.[1]

Q2: What is the primary mechanism of racemization during Boc-amino acid coupling?

The predominant mechanism of racemization for N-alkoxycarbonyl-protected amino acids, including Boc-amino acids, proceeds through the formation of a 5(4H)-oxazolone intermediate.[1][4][5][6][7][8] The process unfolds as follows:

  • Activation : The carboxylic acid of the Boc-amino acid is activated by a coupling reagent (e.g., a carbodiimide or an onium salt). This makes the carbonyl carbon highly electrophilic.

  • Cyclization : The activated carbonyl is attacked by the oxygen atom of the Boc-protecting group's carbonyl, leading to the formation of a planar, five-membered oxazolone ring.[4][5]

  • Enolization : In the presence of a base, the proton on the α-carbon of the oxazolone, which is now acidic, is abstracted. This creates a planar, achiral enolate intermediate, resulting in the loss of stereochemical information.[8]

  • Aminolysis : The incoming nucleophile (the N-terminal amine of the peptide chain) can attack the achiral oxazolone from either face, leading to the formation of both the desired L-L peptide and the undesired L-D diastereomer.[1][8]

RacemizationMechanism cluster_0 Boc-L-Amino Acid cluster_1 Activation cluster_2 Cyclization cluster_3 Loss of Chirality cluster_4 Aminolysis BocAA Boc-NH-CHR-COOH Activated Activated Intermediate (e.g., O-Acylisourea) BocAA->Activated + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated->Oxazolone (Intramolecular Cyclization) Enolate Achiral Enolate (Loss of Stereochemistry) Oxazolone->Enolate + Base - H+ LL_Peptide Desired L-L Peptide Enolate->LL_Peptide + Amine Nucleophile LD_Peptide Undesired L-D Peptide Enolate->LD_Peptide + Amine Nucleophile

Caption: Oxazolone-mediated racemization pathway.

Section 2: Coupling Reagents and Additives

The choice of coupling reagents and additives is the most critical factor in controlling racemization. This section provides guidance on selecting the optimal combination for your synthesis.

Q3: Which coupling reagents are most prone to causing racemization? Which are considered "low-racemization"?

The propensity of a coupling reagent to cause racemization is inversely related to its coupling speed and directly related to the reactivity of the intermediate it forms. Highly reactive intermediates have more time to cyclize into the problematic oxazolone.

Reagent ClassExamplesRacemization RiskSpeed & EfficacyNotes
Carbodiimides DCC, DIC, EDCHigh (without additives)ModerateForm highly reactive O-acylisourea intermediates. Never use without an additive like HOBt, HOAt, or OxymaPure .[2][9]
Phosphonium Salts BOP, PyBOP, PyAOPModerate to LowHighBOP forms a carcinogenic byproduct (HMPA).[8] PyBOP is a safer alternative.[6] PyAOP (HOAt-based) offers lower racemization than PyBOP.[6]
Uronium/Aminium Salts HBTU, TBTU, HATU, HCTU, COMUModerate to LowVery HighGenerally considered more reactive and efficient than phosphonium salts.[8] HATU and HCTU are highly effective at minimizing racemization due to rapid coupling rates.[8] COMU (Oxyma-based) is an excellent, non-explosive alternative.[6][10]

Key Takeaway: For routine couplings, a carbodiimide like DIC combined with an additive such as OxymaPure offers an excellent balance of cost-effectiveness and low racemization.[8][11] For challenging couplings (e.g., sterically hindered amino acids or racemization-prone residues like His and Cys), a highly efficient uronium salt like HATU or COMU is recommended.[8]

Q4: How do additives like HOBt, HOAt, and Oxyma Pure® prevent racemization?

Additives are nucleophiles that intercept the highly reactive intermediate formed by the coupling reagent (e.g., the O-acylisourea from a carbodiimide) before it can form an oxazolone.[4][5][10][12] They form a new active ester that is more stable and less prone to oxazolone formation, yet still reactive enough to couple efficiently with the incoming amine.[4]

  • HOBt (1-Hydroxybenzotriazole) : The classic and most widely used additive. It significantly reduces racemization compared to using a carbodiimide alone.[5][13]

  • HOAt (1-Hydroxy-7-azabenzotriazole) : Generally superior to HOBt.[4] The nitrogen atom at the 7-position has an electron-withdrawing effect, making HOAt more acidic (pKa 3.28 vs. 4.60 for HOBt).[4] This leads to a more reactive active ester, accelerating the desired coupling reaction and further minimizing the time available for racemization.[4] HOAt is the preferred choice for sensitive amino acids like Cysteine and Histidine.[4]

  • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) : An excellent, non-explosive alternative to HOBt and HOAt.[14][15] It has a pKa of 4.60, similar to HOBt, and demonstrates a remarkable capacity to suppress racemization while maintaining high coupling efficiency.[15][16] Its derivatives, like the coupling reagent COMU, are considered safer and highly effective replacements for benzotriazole-based reagents.[10][12]

AdditiveMechanism Activated Highly Reactive Intermediate (e.g., O-Acylisourea) Oxazolone Oxazolone Formation (Leads to Racemization) Activated->Oxazolone Undesired Pathway ActiveEster More Stable Active Ester (Less Prone to Racemization) Activated->ActiveEster + Additive (Desired Pathway) Additive Additive (HOBt, HOAt, Oxyma) Peptide Desired Peptide ActiveEster->Peptide + Amine Amine Peptide Amine (Nucleophile)

Caption: Role of additives in suppressing racemization.

Q5: When should I use a carbodiimide (like DCC or DIC) versus an onium salt (like HBTU or HATU)?
  • Use Carbodiimides (with an additive): For standard, cost-sensitive syntheses. The combination of DIC/OxymaPure or DIC/HOBt is robust for most amino acids.[6][15] Since carbodiimides do not require a tertiary base for activation, base-catalyzed side reactions, including racemization, can be minimized.[6]

  • Use Onium Salts: For difficult couplings, sterically hindered amino acids, or when speed is critical (e.g., in automated synthesis). Onium salts like HATU and HCTU generally provide faster coupling rates, which is a key strategy to outcompete the rate of oxazolone formation.[8] However, they require the presence of a non-nucleophilic base (like DIEA or NMM), which must be used judiciously as excess base can promote racemization.[6][8]

Section 3: Optimizing Reaction Conditions

Beyond reagent selection, reaction parameters play a significant role. Fine-tuning these conditions provides an additional layer of control over stereochemical purity.

Q6: What is the optimal temperature for Boc-amino acid coupling to minimize racemization?

Coupling reactions should generally be performed at room temperature or below (e.g., 0 °C). While elevated temperatures can increase the rate of coupling, they disproportionately increase the rate of racemization.[3] Microwave-assisted synthesis, which often involves higher temperatures, should be used with caution, and reaction times must be carefully optimized to prevent epimerization.[3]

Q7: Which solvents are best for suppressing racemization?

The choice of solvent can influence racemization rates.

  • Recommended: Dichloromethane (DCM) and Dimethylformamide (DMF) are the most common and generally effective solvents.

  • Considerations: Less polar solvents may reduce racemization in some instances.[3] Propylene carbonate has been investigated as a "green" alternative to DMF and DCM and has shown comparable results with no significant racemization.[17] In cases of peptide aggregation, which can slow coupling and increase racemization risk, adding solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can be beneficial.[18]

Q8: How does the choice of base and its stoichiometry impact racemization?

When using onium salt reagents, a tertiary base is required. The choice and amount of this base are critical.

  • Basicity: Weaker, sterically hindered bases are preferred. N-methylmorpholine (NMM, pKa 7.38) and 2,4,6-collidine (TMP, pKa 7.43) are generally better choices than the stronger base N,N-diisopropylethylamine (DIEA, pKa 10.1).[19] Using a weaker base minimizes the abstraction of the α-proton from the oxazolone intermediate.[6][19]

  • Stoichiometry: Use the minimum amount of base necessary. Excess base significantly promotes racemization.[8] Typically, 1.5 to 2.0 equivalents relative to the amino acid are sufficient.

Section 4: Protocol & Workflow

This section provides a practical, step-by-step protocol for a standard coupling reaction and discusses methods for verifying the stereochemical purity of your final product.

Q9: Can you provide a standard, step-by-step protocol for a Boc-amino acid coupling reaction designed to minimize racemization?

This protocol utilizes a carbodiimide/additive approach, which is a reliable and cost-effective method for minimizing racemization.

Materials:

  • N-terminal deprotected peptide-resin (1.0 eq)

  • Boc-protected amino acid (3.0 eq)

  • OxymaPure® or HOBt (3.0 eq)

  • Diisopropylcarbodiimide (DIC) (3.0 eq)

  • Anhydrous DMF

Procedure:

  • Resin Preparation: Swell the N-terminal deprotected peptide-resin in DMF for 30 minutes. After swelling, drain the solvent.

  • Activation Mixture Preparation (Pre-activation):

    • In a separate reaction vessel, dissolve the Boc-amino acid (3.0 eq) and OxymaPure® or HOBt (3.0 eq) in a minimal amount of anhydrous DMF.

    • Add DIC (3.0 eq) to the solution.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature. Do not exceed 10 minutes , as prolonged pre-activation can increase the risk of oxazolone formation.[3]

  • Coupling Reaction:

    • Add the freshly prepared activation mixture to the swollen peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours. Reaction progress can be monitored using a qualitative test (e.g., Kaiser test).

  • Washing:

    • Once the reaction is complete (negative Kaiser test), drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 x 1 min), followed by DCM (3 x 1 min) to remove any unreacted reagents and soluble byproducts (diisopropylurea).

  • Deprotection and Next Cycle: The resin is now ready for the Boc-deprotection step (e.g., with TFA in DCM) to proceed with the next coupling cycle.

Q10: How can I detect and quantify the level of racemization in my final peptide?

Verifying the enantiomeric purity of the final product is a critical quality control step.

  • Acid Hydrolysis: The purified peptide is completely hydrolyzed into its constituent amino acids. This is typically done using 6N HCl. To account for any racemization that might occur during the hydrolysis step itself, deuterated acid (e.g., 6N DCl in D₂O) can be used.[20]

  • Derivatization (Optional but common): The amino acid hydrolysate is reacted with a chiral derivatizing agent (e.g., Marfey's reagent, L-FDAA) to form diastereomers that can be easily separated on a standard reverse-phase column.[21]

  • Chiral Chromatography: The most direct method involves separating the amino acid enantiomers using chiral chromatography. This can be done via:

    • High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase (CSP).[20][22][23]

    • Gas Chromatography (GC): After derivatization to form volatile esters.

  • Quantification: The separated D- and L-isomers are detected (e.g., by UV or Mass Spectrometry), and the peak areas are integrated to calculate the percentage of the undesired D-isomer.[20] A reporting limit of 0.1% for the D-isomer is achievable with validated methods.[20]

References

Technical Support Center: Navigating the Challenges of Boc Deprotection in Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to addressing a critical challenge in peptide synthesis and organic chemistry: the incomplete deprotection of the tert-butyloxycarbonyl (Boc) group from sterically hindered amino acids. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, field-proven insights, and detailed protocols to ensure the successful removal of the Boc protecting group, a crucial step for the integrity of your synthetic route.

Troubleshooting Guide: From Diagnosis to Solution

This section is structured to help you diagnose and resolve specific issues encountered during the Boc deprotection of sterically hindered amino acids.

Issue 1: My Boc deprotection is sluggish or incomplete, even with standard TFA/DCM conditions.

Question: I'm working with a sterically hindered amino acid, and my go-to protocol of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) isn't giving me complete deprotection, even after extended reaction times. What's happening, and how can I fix it?

Answer: This is a classic problem when dealing with bulky amino acids. The steric bulk around the nitrogen atom hinders the approach of the acid, slowing down the cleavage of the Boc group.[1][2] Several factors could be at play, and here’s a systematic approach to troubleshoot:

Potential Causes & Solutions:

  • Insufficient Acid Strength or Concentration: While TFA is a strong acid, the steric hindrance of your substrate may require more aggressive conditions. The rate of Boc cleavage can have a second-order dependence on the acid's concentration.[2][3]

    • Solution 1: Increase TFA Concentration: Gradually increase the concentration of TFA in DCM. However, for solid-phase peptide synthesis (SPPS), be aware that 100% TFA can sometimes lead to poor resin swelling and, counterintuitively, incomplete deprotection.[2][4]

    • Solution 2: Switch to a Stronger Acid System: A solution of 4M Hydrogen Chloride (HCl) in 1,4-dioxane or ethyl acetate is often more potent than TFA/DCM for stubborn Boc groups.[5][6]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Standard room temperature reactions for 30 minutes to 2 hours might be insufficient for hindered systems.[1][2]

    • Solution 1: Extend Reaction Time: Monitor the reaction closely using an appropriate analytical method (see Issue 2) and extend the reaction time as needed.

    • Solution 2: Increase Reaction Temperature: Gentle heating can accelerate the reaction. However, proceed with caution as elevated temperatures can promote side reactions.[4] For highly resistant cases, thermal deprotection without acid might be an option.[5][7]

  • Poor Resin Swelling (for SPPS): In solid-phase synthesis, if the resin isn't properly swelled, the deprotection reagents cannot efficiently access the peptide chains.[1][8]

    • Solution: Optimize Swelling Conditions: Ensure you are using a solvent that effectively swells your chosen resin. Pre-washing the resin with the deprotection solution for a couple of minutes can also improve accessibility.[1]

Issue 2: How can I be certain that the Boc deprotection is complete?

Question: What are the most reliable methods to confirm the complete removal of the Boc group before proceeding to the next step in my synthesis?

Answer: Relying on reaction time alone is risky. It is crucial to analytically validate the completion of the deprotection step. Here are several effective techniques:

  • Qualitative Methods (Rapid Checks):

    • Kaiser Test (Ninhydrin Test) for SPPS: This is a rapid colorimetric test performed on a small sample of the peptide-resin. A positive result (blue color) indicates the presence of a free primary amine, signifying successful deprotection. A negative result (yellow/brown) suggests the Boc group is still attached.[1]

    • Thin-Layer Chromatography (TLC): A quick and cost-effective method to monitor reaction progress. The deprotected amine is more polar and will have a lower Rf value than the Boc-protected starting material. Staining the TLC plate with a ninhydrin solution can visualize the free amine.[6][9]

  • Quantitative and Confirmatory Methods:

    • Mass Spectrometry (MS): Analyzing a cleaved sample of your product by LC-MS is a definitive way to check for incomplete deprotection. The presence of a mass corresponding to the Boc-protected species indicates an incomplete reaction. A mass difference of -100.12 amu confirms the removal of the Boc group.[10]

    • ¹H NMR Spectroscopy: This provides unambiguous confirmation by showing the disappearance of the characteristic singlet of the nine equivalent tert-butyl protons of the Boc group, which typically appears around 1.4-1.5 ppm.[10]

Technique Principle Indicator of Complete Deprotection Advantages Disadvantages
Kaiser Test Colorimetric reaction with primary aminesChange from yellow to blueRapid, sensitive for SPPSQualitative only[1]
TLC Separation based on polarityAppearance of a new, lower Rf spot (product) and disappearance of the starting material spotFast, inexpensiveSemi-quantitative, may require staining[6][9]
Mass Spec Measures mass-to-charge ratioAbsence of the mass of the Boc-protected starting materialHighly sensitive, provides molecular weight confirmationRequires access to instrumentation[10]
¹H NMR Measures the magnetic environment of protonsDisappearance of the tert-butyl singlet (~1.4-1.5 ppm)Quantitative, structurally informativeRequires a relatively pure sample, less sensitive than MS[10]
Issue 3: I'm observing unexpected side products after deprotection. What are they and how can I prevent them?

Question: My mass spectrometry analysis shows a peak with a mass increase of +56 Da after Boc deprotection. What is this, and how can I avoid it?

Answer: A +56 Da mass addition is a tell-tale sign of t-butylation, a common side reaction during acid-mediated Boc deprotection.[11]

  • Mechanism of Side Reaction: The cleavage of the Boc group generates a reactive tert-butyl cation.[2][11] This carbocation is an electrophile and can alkylate nucleophilic residues in your peptide or molecule, particularly those with electron-rich side chains.

  • Susceptible Amino Acids:

    • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to alkylation.[11]

    • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[11]

    • Cysteine (Cys) and Tyrosine (Tyr): Also susceptible to alkylation.[2]

  • Prevention Strategy: The Use of Scavengers: To prevent t-butylation, "scavengers" are added to the deprotection cocktail. These are molecules that are more nucleophilic than your product and will react with, or "scavenge," the tert-butyl cations before they can cause unwanted side reactions.[5][11]

    • Common Scavengers: Triisopropylsilane (TIS), water, and thioanisole are frequently used. A typical concentration is 1-5% (v/v) in the deprotection solution.[5]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of TFA-mediated Boc deprotection?

A1: The cleavage of the Boc group with TFA is an acid-catalyzed elimination reaction that proceeds in three main steps[2][12]:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA).[2][12]

  • Carbocation Formation: This protonation weakens the C-O bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[2][12]

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine. The amine is then protonated by the excess TFA to form its trifluoroacetate salt.[12][13]

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation cluster_3 Final Product BocN Boc-NH-R Protonated_BocN Boc(H⁺)-NH-R BocN->Protonated_BocN H_TFA H⁺ (from TFA) Protonated_BocN_2 Boc(H⁺)-NH-R Carbocation t-Butyl Cation Carbamic_Acid Carbamic Acid Carbamic_Acid_2 Carbamic Acid Protonated_BocN_2->Carbocation Protonated_BocN_2->Carbamic_Acid CO2 CO₂ (gas) Free_Amine H₂N-R Free_Amine_2 H₂N-R Carbamic_Acid_2->CO2 Carbamic_Acid_2->Free_Amine Amine_Salt H₃N⁺-R (TFA Salt) Free_Amine_2->Amine_Salt H_TFA_2 H⁺ (from TFA)

Caption: Mechanism of TFA-mediated Boc deprotection.

Q2: Are there milder alternatives to TFA for deprotecting Boc groups on sensitive substrates?

A2: Yes, for substrates that are sensitive to strong acids, several milder deprotection methods can be employed[5][6]:

  • Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) can offer milder conditions, although they may require longer reaction times.[5][14]

  • Oxalyl chloride in methanol: This system can efficiently deprotect the Boc group at room temperature and is tolerant of some acid-labile esters.[5][15]

  • Aqueous Phosphoric Acid: An environmentally friendly option for some substrates.[5][16]

  • Thermal Deprotection: This involves heating the Boc-protected compound, sometimes in a suitable solvent like water or 2,2,2-trifluoroethanol (TFE), to effect deprotection without any acid. However, the high temperatures required may cause other side reactions like racemization.[5][7]

Q3: My reaction involves an N-methylated amino acid. Does this present any special challenges?

A3: Yes, N-methylated amino acids can present increased steric hindrance, making the Boc group even more difficult to remove.[1] The strategies outlined in Issue 1—increasing acid strength, extending reaction time, or gentle heating—are particularly relevant here. Close monitoring of the reaction is essential.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA in DCM[2]
  • Dissolve the Boc-protected compound (1.0 equiv.) in dichloromethane (DCM).

  • If necessary, add scavengers (e.g., 2.5% TIS, 2.5% water) to the solution.

  • Add trifluoroacetic acid (TFA) to the desired concentration (typically 20-50% v/v).

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction for completion by TLC or LC-MS.[2]

  • Once complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[2]

  • To ensure complete removal of TFA, co-evaporate the residue with a solvent like toluene or DCM (repeat 2-3 times).[2]

Protocol 2: Boc Deprotection with 4M HCl in 1,4-Dioxane[5]
  • Suspend or dissolve the Boc-protected amine (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1-12 hours.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure. The product is typically obtained as the hydrochloride salt.

Protocol 3: Reaction Monitoring by Thin-Layer Chromatography (TLC)[2]
  • Prepare the TLC Plate: Draw a starting line with a pencil on a silica gel TLC plate.

  • Spotting: Using a capillary tube, spot the plate with the starting material (SM), a co-spot (both SM and reaction mixture), and the reaction mixture (RM).

  • Elution: Place the plate in a TLC chamber containing a suitable mobile phase (e.g., 10% Methanol in DCM). Allow the solvent to run up the plate.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots using a UV lamp and/or by staining with a ninhydrin solution, which specifically stains primary amines.

Troubleshooting_Workflow Start Incomplete Boc Deprotection Detected Check_Conditions Review Reaction Conditions: - Acid Concentration - Reaction Time - Temperature Start->Check_Conditions Check_Scavengers Side Products Observed? (e.g., +56 Da) Start->Check_Scavengers Parallel Check Increase_Time Increase Reaction Time (Monitor by TLC/LC-MS) Check_Conditions->Increase_Time Initial Step Increase_Acid Increase Acid Conc. (e.g., 50% TFA) Increase_Time->Increase_Acid If still incomplete Success Deprotection Complete Increase_Time->Success If successful Stronger_Acid Use Stronger Acid System (e.g., 4M HCl/Dioxane) Increase_Acid->Stronger_Acid If still incomplete Increase_Acid->Success If successful Elevate_Temp Elevate Temperature (Use with caution) Stronger_Acid->Elevate_Temp Last Resort Stronger_Acid->Success If successful Elevate_Temp->Success If successful Add_Scavengers Add Scavengers (TIS, Water, etc.) Check_Scavengers->Add_Scavengers Yes Add_Scavengers->Check_Conditions

References

Validation & Comparative

Confirming Boc-3-iodo-L-phenylalanine Incorporation: A Comparative Guide to Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in protein engineering and the creation of novel biologics, the site-specific incorporation of unnatural amino acids (UAAs) is a transformative technology. Boc-3-iodo-L-phenylalanine, an iodinated derivative of phenylalanine, is a valuable UAA used to introduce a heavy atom for crystallographic phasing, to serve as a handle for cross-coupling reactions, or to act as a probe for protein structure and interactions.[1] However, the successful and precise incorporation of this UAA into a target protein is a critical checkpoint that requires robust analytical validation.

This guide provides a comprehensive comparison of mass spectrometry with other common analytical techniques for confirming the incorporation of this compound. It includes a detailed experimental protocol for mass spectrometry-based validation, quantitative comparisons, and visual workflows to aid in experimental design and data interpretation.

Comparison of Analytical Methods for UAA Incorporation

The choice of analytical method to confirm UAA incorporation depends on the specific experimental question, available resources, and the desired level of detail. The three most common techniques are mass spectrometry, Western blotting, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS): The Gold Standard for Unambiguous Confirmation

Mass spectrometry is the most powerful and definitive method for confirming the incorporation of UAAs.[2] In a typical "bottom-up" proteomics workflow, the protein of interest is enzymatically digested into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The high mass accuracy of modern mass spectrometers allows for the detection of the precise mass shift caused by the incorporation of this compound in place of a canonical amino acid.

The key advantages of mass spectrometry include:

  • High Specificity and Accuracy: MS can distinguish between the UAA-containing peptide and its wild-type counterpart with high confidence due to the significant mass difference.

  • Site-Specific Information: Tandem mass spectrometry (MS/MS) fragments the peptides, allowing for the precise localization of the UAA within the protein sequence.

  • Quantitative Capability: By comparing the signal intensities of the modified and unmodified peptides, mass spectrometry can be used to estimate the incorporation efficiency.

  • Detection of Misincorporation: MS can also identify instances where a natural amino acid was incorporated at the target site instead of the UAA.

The primary limitations are the higher initial equipment cost and the need for specialized expertise in sample preparation and data analysis.[3]

Western Blotting: A Valuable Screening Tool

Western blotting is a widely accessible technique that can provide evidence for UAA incorporation, particularly when an antibody specific to the UAA is available.[4] In the absence of a specific antibody for this compound, one could be custom-developed. Alternatively, if the UAA incorporation rescues a prematurely terminated protein (e.g., by suppressing a stop codon), a Western blot against a C-terminal tag can indicate the presence of the full-length, UAA-containing protein.[5][6]

Advantages of Western blotting include:

  • Lower Cost and Accessibility: The equipment and reagents for Western blotting are more commonly available in molecular biology labs.[3]

  • Higher Throughput for Screening: Multiple samples can be analyzed on a single gel, making it suitable for screening different expression conditions.[4]

However, Western blotting has significant limitations:

  • Indirect Confirmation: Without a specific antibody, it only confirms the production of a full-length protein, not the specific incorporation of the UAA.

  • Lower Specificity: Antibody cross-reactivity can lead to false-positive signals.[7]

  • Limited Quantitative Accuracy: While densitometry can provide semi-quantitative data, it is generally less accurate than mass spectrometry.[3][5]

  • No Site-Specific Information: Western blotting cannot determine the location of the UAA within the protein.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Insights

NMR spectroscopy is a powerful technique for studying protein structure and dynamics at atomic resolution.[8][9] The incorporation of an isotopically labeled or structurally unique UAA can provide specific probes for NMR analysis.[8][10] For instance, the iodine atom in this compound can induce chemical shift perturbations in neighboring residues, which can be observed in 2D NMR spectra (e.g., ¹H-¹⁵N HSQC), confirming its presence and providing structural information.[8]

The main strengths of NMR are:

  • Detailed Structural Information: It can reveal how the UAA affects the local protein fold and dynamics.[8][11]

  • Non-Destructive: The sample can be recovered after the experiment.

The drawbacks of NMR for routine incorporation confirmation include:

  • Requires Large Amounts of Pure Protein: NMR is less sensitive than mass spectrometry and requires milligram quantities of highly purified protein.[8]

  • Lower Throughput: Acquiring and analyzing NMR data is time-consuming.

  • Complex Data Analysis: Interpreting NMR spectra requires specialized expertise.

Quantitative Comparison of Analytical Methods

FeatureMass SpectrometryWestern BlottingNMR Spectroscopy
Principle Detection of mass-to-charge ratio of peptidesImmuno-detection of the target protein or UAADetection of nuclear spin properties in a magnetic field
Specificity Very HighModerate to High (antibody-dependent)High
Sensitivity High (femtomole to attomole range)Moderate (nanogram to picogram range)Low (micromolar to millimolar concentrations)
Site-Specific Info YesNoIndirectly, through structural perturbations
Quantitative Yes (Relative and Absolute)Semi-quantitativeYes, but more complex
Throughput HighHighLow
Equipment Cost HighLowVery High
Expertise HighModerateVery High

Experimental Protocol: Confirmation of this compound Incorporation by Mass Spectrometry

This protocol outlines a standard bottom-up proteomics workflow to confirm the incorporation of this compound.

1. Protein Expression and Purification

  • Express the target protein in a suitable expression system (e.g., E. coli, mammalian cells) engineered for UAA incorporation. This typically involves co-expression of an orthogonal aminoacyl-tRNA synthetase/tRNA pair.

  • Supplement the growth medium with this compound at an optimized concentration.

  • Purify the expressed protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography) to a high degree of purity.

2. In-Solution Protein Digestion

  • Denaturation, Reduction, and Alkylation:

    • Resuspend approximately 20-50 µg of the purified protein in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

    • Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate for 30 minutes at 37°C to reduce disulfide bonds.

    • Add iodoacetamide to a final concentration of 55 mM and incubate for 20 minutes in the dark at room temperature to alkylate free cysteine residues.

  • Digestion:

    • Dilute the sample 4-fold with 100 mM Tris-HCl, pH 8.5, to reduce the urea concentration to 2 M.

    • Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

3. Peptide Desalting

  • Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

  • Desalt the peptides using a C18 StageTip or ZipTip to remove salts and detergents that can interfere with mass spectrometry analysis.

  • Elute the peptides with a solution of 50-80% acetonitrile and 0.1% formic acid.

  • Dry the eluted peptides in a vacuum centrifuge.

4. LC-MS/MS Analysis

  • Resuspend the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid.

  • Inject the peptide sample into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).

  • Separate the peptides using a reversed-phase analytical column with a gradient of increasing acetonitrile concentration.

  • Acquire mass spectra in a data-dependent acquisition (DDA) mode, where the instrument cycles between a full MS scan and several MS/MS scans of the most abundant precursor ions.

5. Data Analysis

  • Use a proteomics search engine (e.g., MaxQuant, Mascot, Sequest) to analyze the raw mass spectrometry data.

  • Search the data against a protein sequence database containing the sequence of the target protein.

  • Define a variable modification on the target amino acid corresponding to the mass difference between the canonical amino acid and this compound.

    • Mass of Phenylalanine (Phe): 147.0684 Da (monoisotopic)

    • Mass of this compound: 391.0229 Da (monoisotopic)

    • Mass Shift: +243.9545 Da

  • The search results will identify peptides containing this mass modification, confirming the incorporation and pinpointing the exact site. The relative abundance of the modified versus unmodified peptide can be used to estimate the incorporation efficiency.

Visualizing the Workflow and Principle

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis p1 Protein Expression with Boc-3-iodo-L-Phe p2 Protein Purification p1->p2 p3 In-Solution Digestion (Trypsin) p2->p3 p4 Peptide Desalting (C18) p3->p4 a1 LC-MS/MS Analysis p4->a1 a2 Database Search (with mass modification) a1->a2 a3 Confirmation of Incorporation & Site a2->a3

Mass spectrometry workflow for confirming UAA incorporation.

mass_shift_principle cluster_protein Protein Sequence cluster_ms Mass Spectrometry Peptide_WT ...G-A-V-F-L-K... MS_WT Observed Mass: M Peptide_WT->MS_WT Wild-Type Peptide Peptide_UAA ...G-A-V-X-L-K... MS_UAA Observed Mass: M + 243.95 Da Peptide_UAA->MS_UAA UAA-Containing Peptide X X F F X_label X = Boc-3-iodo-L-Phe F_label F = Phenylalanine

Principle of mass shift detection by mass spectrometry.

Conclusion

While Western blotting and NMR spectroscopy can provide valuable, albeit indirect, evidence for the incorporation of this compound, mass spectrometry remains the definitive and most informative method. Its ability to provide unambiguous confirmation, site-specific localization, and quantitative estimation of incorporation efficiency makes it an indispensable tool for any research program utilizing unnatural amino acids. By following a robust experimental protocol, researchers can confidently validate the successful engineering of novel proteins for a wide range of applications in basic science and drug development.

References

A Comparative Guide to the HPLC Analysis of Peptides Containing Boc-3-iodo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of modified peptides, the incorporation of non-canonical amino acids like Boc-3-iodo-L-phenylalanine presents unique analytical challenges. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of these peptides, supported by experimental data and detailed protocols. The inclusion of an iodine atom significantly alters the physicochemical properties of a peptide, primarily increasing its hydrophobicity, which in turn affects its retention behavior in reversed-phase HPLC (RP-HPLC).

Impact of Iodination on Peptide Retention

The introduction of an iodine atom to the phenylalanine side chain markedly increases the hydrophobicity of the peptide. This increased hydrophobicity leads to a longer retention time on reversed-phase HPLC columns.[1] This effect can be leveraged to effectively separate iodinated peptides from their non-iodinated precursors. The position of the iodine atom (ortho, meta, or para) can also lead to subtle differences in retention, allowing for the potential separation of isomers.

Comparison of HPLC Column Chemistries

The choice of stationary phase is critical for the successful separation of peptides containing this compound. Due to the increased hydrophobicity of these modified peptides, a careful selection of the column chemistry is necessary to achieve optimal resolution and peak shape. The most common choices for peptide separations are C18 and C8 reversed-phase columns.

FeatureC18 ColumnC8 ColumnRationale for this compound Peptides
Stationary Phase Octadecylsilane (18-carbon chain)Octylsilane (8-carbon chain)-
Hydrophobicity HighModerateThe high hydrophobicity of C18 columns provides stronger retention for the non-polar this compound containing peptides, which is often necessary for their separation from less hydrophobic impurities.
Retention Time LongerShorterLonger retention on C18 can lead to better resolution from closely eluting species. However, excessively long retention times may require stronger organic mobile phases for elution.
Selectivity Excellent for hydrophobic compoundsGood for moderately polar to non-polar compoundsC18 columns generally offer superior selectivity for separating hydrophobic peptides and their analogues.
Typical Application Analysis of hydrophobic peptides, small moleculesAnalysis of small proteins, less hydrophobic peptidesFor peptides containing the bulky and hydrophobic this compound, a C18 column is typically the preferred starting point to ensure adequate retention and separation. A C8 column may be considered if retention on a C18 column is too strong, leading to excessively long run times or the need for very high organic solvent concentrations.

Mobile Phase Additives: A Comparative Overview

The composition of the mobile phase, particularly the acidic additive, plays a crucial role in peptide analysis by HPLC. These additives act as ion-pairing agents, improving peak shape and influencing selectivity. The two most common additives are trifluoroacetic acid (TFA) and formic acid (FA).

ParameterTrifluoroacetic Acid (TFA)Formic Acid (FA)Recommendation for this compound Peptides
Concentration Typically 0.1% (v/v)Typically 0.1% (v/v)-
Ion-Pairing Strength StrongWeakTFA's strong ion-pairing ability is highly effective in minimizing peak tailing for basic peptides and improving resolution.
UV Cutoff ~200 nm~210 nmBoth are suitable for UV detection at typical peptide monitoring wavelengths (214-220 nm).
MS Compatibility Poor (causes ion suppression)GoodFor analysis coupled with mass spectrometry (LC-MS), formic acid is the preferred choice to avoid signal suppression.
Chromatographic Performance Generally sharper peaks and better resolutionMay result in broader peaks for some peptidesFor initial purity assessment by HPLC-UV, 0.1% TFA is recommended for optimal chromatographic performance. For LC-MS analysis, a switch to 0.1% formic acid is necessary, and some method re-optimization may be required to maintain resolution.

Experimental Protocols

Below are detailed protocols for the synthesis and HPLC analysis of a peptide containing an iodinated phenylalanine residue. While the specific example refers to a peptide with p-iodophenylalanine, the principles and procedures are directly applicable to peptides containing this compound.

Solid-Phase Peptide Synthesis (SPPS)

Peptides containing this compound are typically synthesized using the solid-phase method with Boc chemistry.

Materials:

  • This compound

  • Other required Boc-protected amino acids

  • Merrifield resin (or other suitable resin)

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Liquid Hydrogen Fluoride (HF) for cleavage (handle with extreme caution in a specialized apparatus)

  • Scavengers (e.g., anisole)

Procedure:

  • The C-terminal amino acid is coupled to the resin.

  • The Boc protecting group is removed with TFA in DCM.

  • The resin is neutralized with DIEA in DMF.

  • The next Boc-protected amino acid, including this compound at the desired position, is coupled using a coupling agent like DCC.

  • Steps 2-4 are repeated until the desired peptide sequence is assembled.

  • The completed peptide is cleaved from the resin and deprotected using liquid HF with appropriate scavengers.

  • The crude peptide is precipitated with cold diethyl ether, washed, and dried.

HPLC Purification and Analysis

The crude peptide is then purified and analyzed by RP-HPLC.

Purification (based on a similar iodinated peptide[2]):

  • Initial Purification: The crude peptide can be initially purified by gel filtration on a Sephadex G-25 column to remove small molecule impurities.

  • Preparative RP-HPLC:

    • Column: A preparative C18 column is typically used.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide and must be optimized.

    • Detection: UV absorbance at 220 nm.

    • Fractions containing the desired peptide are collected, analyzed for purity, and lyophilized.

Analytical RP-HPLC:

  • Column: Analytical C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A shallow linear gradient (e.g., 1% B/minute) is often used for analytical separations to achieve high resolution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.

  • The purity of the final product should be confirmed in multiple analytical RP-HPLC systems if possible.[2]

Visualizing the Workflow

HPLC_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis SPPS Solid-Phase Peptide Synthesis (this compound incorporation) Cleavage Cleavage from Resin (e.g., HF) SPPS->Cleavage Precipitation Precipitation & Drying Cleavage->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide Prep_HPLC Preparative RP-HPLC (C18 Column) Crude_Peptide->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Analytical RP-HPLC (Purity Check) Fraction_Collection->Purity_Analysis Lyophilization Lyophilization Purity_Analysis->Lyophilization Pool Pure Fractions Pure_Peptide Pure Iodinated Peptide Lyophilization->Pure_Peptide

Caption: Workflow for the synthesis and purification of peptides containing this compound.

Alternative Analytical Methods

While RP-HPLC is the primary method for the analysis of these peptides, other techniques can provide complementary information.

TechniqueApplicationAdvantagesDisadvantages
LC-MS Molecular weight confirmation, impurity identificationProvides mass information for unambiguous identification of the target peptide and impurities.TFA in the mobile phase can suppress the signal; requires a switch to a less optimal ion-pairing agent like formic acid.
Amino Acid Analysis (AAA) Confirmation of amino acid compositionQuantitatively confirms the presence of all amino acids, including the modified one if properly calibrated.Does not provide information on the peptide sequence or purity.
Capillary Electrophoresis (CE) Orthogonal separation method for purity assessmentHigh separation efficiency, especially for charged molecules. Can separate isomers.Lower loading capacity compared to HPLC.

Logical Relationship of Analytical Choices

Analytical_Choices Goal Analytical Goal Purity Purity Assessment Goal->Purity Identity Identity Confirmation Goal->Identity Quantification Quantification Goal->Quantification HPLC_UV RP-HPLC-UV Purity->HPLC_UV LC_MS LC-MS Identity->LC_MS AAA Amino Acid Analysis Identity->AAA Quantification->HPLC_UV with standard Quantification->AAA Method Analytical Method HPLC_UV->LC_MS for peak identification

References

A Comparative Guide to the Synthesis and Application of Boc-3-iodo-L-phenylalanine and Boc-4-iodo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and peptide chemistry, the incorporation of non-canonical amino acids is a pivotal strategy for modulating the pharmacological properties of bioactive peptides. Among the myriad of available building blocks, halogenated phenylalanine derivatives, particularly iodinated versions, have garnered significant attention. Their utility stems from the dual role of the iodine atom: as a steric and electronic modulator of the peptide backbone and as a versatile synthetic handle for post-translational modifications via cross-coupling reactions.

This guide provides an in-depth comparison of two prominent isomers: Boc-3-iodo-L-phenylalanine and Boc-4-iodo-L-phenylalanine . We will delve into their synthesis, comparative reactivity in palladium-catalyzed cross-coupling reactions, and their application in peptide synthesis, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on the selection and application of these valuable synthetic intermediates.

Synthesis of Boc-Iodo-L-phenylalanine Isomers

The synthesis of both this compound and Boc-4-iodo-L-phenylalanine typically starts from the corresponding iodinated L-phenylalanine, which is then protected with the tert-butyloxycarbonyl (Boc) group. The introduction of the Boc group is crucial for peptide synthesis, as it prevents unwanted side reactions at the N-terminus during peptide chain elongation.

A general and efficient method for the Boc protection of iodo-L-phenylalanine involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base, such as sodium hydroxide, in a mixed solvent system like 1,4-dioxane and water.[1]

Protocol 1: General Procedure for Boc Protection of Iodo-L-phenylalanine

  • Dissolution: Suspend the desired iodo-L-phenylalanine isomer (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and water.

  • Basification: Add sodium hydroxide (2.5 eq.) to the suspension and stir until a clear solution is obtained.

  • Boc Anhydride Addition: Cool the solution to 0-10 °C and add di-tert-butyl dicarbonate (1.7 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Acidify the reaction mixture with a suitable acid (e.g., potassium hydrogen sulfate solution) to pH 1-1.5.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected amino acid.[1]

The synthesis of the precursor iodo-L-phenylalanines can be achieved through various methods, including direct electrophilic iodination of L-phenylalanine or Sandmeyer reactions of the corresponding amino-phenylalanines. The choice of iodination strategy can influence the accessibility and cost of the final Boc-protected isomers.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom on the phenyl ring of Boc-iodo-L-phenylalanines serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira reactions. These reactions allow for the introduction of a wide range of substituents at the iodo-position, enabling the synthesis of diverse peptide libraries with tailored properties.

The reactivity of the 3-iodo and 4-iodo isomers in these reactions is governed by a combination of steric and electronic effects.

Theoretical Considerations: Steric and Electronic Effects
  • Electronic Effects: The electronic nature of the substituent (the amino acid backbone) on the iodophenyl ring can influence the rate of oxidative addition, which is often the rate-determining step in the catalytic cycle. The electron-donating nature of the alkyl side chain of phenylalanine can slightly deactivate the aromatic ring towards oxidative addition. In the case of the 4-iodo isomer, the substituent is in a para position, allowing for resonance effects to be transmitted effectively. For the 3-iodo isomer, the electronic influence is primarily inductive. Generally, electron-withdrawing groups on the aryl halide accelerate the oxidative addition step. While the amino acid side chain is not strongly electron-withdrawing or -donating, subtle differences in electronic distribution between the meta and para positions can lead to variations in reactivity.

  • Steric Effects: Steric hindrance around the carbon-iodine bond can significantly impact the approach of the bulky palladium catalyst, thereby affecting the rate of oxidative addition. In the case of Boc-4-iodo-L-phenylalanine, the iodine atom is located at the para position, which is sterically unencumbered. Conversely, for this compound, the iodine atom is in a meta position, which is also relatively accessible. Significant steric hindrance is more commonly observed with ortho-substituents. Therefore, for most coupling partners, significant steric differences between the 3- and 4-isomers are not expected to be the primary determinant of reactivity.

Based on these general principles, one might anticipate subtle differences in reactivity, with the electronic effects likely playing a more significant role than steric hindrance in distinguishing the 3- and 4-iodo isomers.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling an organoboron compound with an organohalide. For Boc-iodo-L-phenylalanines, this reaction is instrumental in synthesizing biaryl amino acids.

Workflow for Suzuki-Miyaura Coupling of Boc-Iodo-L-phenylalanines

cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_products Products & Workup Boc_Iodo_Phe Boc-Iodo-L-Phe (3- or 4-isomer) Reaction_Vessel Inert Atmosphere Solvent (e.g., Dioxane/H₂O) Heat (e.g., 80-100°C) Boc_Iodo_Phe->Reaction_Vessel Boronic_Acid Aryl Boronic Acid (R-B(OH)₂) Boronic_Acid->Reaction_Vessel Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Reaction_Vessel Base Base (e.g., K₃PO₄, Na₂CO₃) Base->Reaction_Vessel Coupled_Product Boc-Biaryl-L-Phe Reaction_Vessel->Coupled_Product Cross-Coupling Workup Aqueous Workup & Purification Coupled_Product->Workup

Caption: General workflow for the Suzuki-Miyaura coupling of Boc-Iodo-L-phenylalanine derivatives.

Experimental Data for Suzuki-Miyaura Coupling

While direct comparative studies under identical conditions are scarce, the available literature provides insights into the reactivity of both isomers. Boc-4-iodo-L-phenylalanine is more commonly reported in Suzuki-Miyaura reactions.

IsomerCoupling PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Boc-4-iodo-L-Phe Phenylboronic AcidPd(PPh₃)₄ (5)K₃PO₄DMF/H₂O8020>95 (conversion)[2]
Boc-4-iodo-L-Phe [¹⁸F]Arylboronic ester(L3)₂Pd(OAc)₂ (low loading)-aq. buffer370.575[3]
Boc-3-iodo-L-Phe 4-Formylphenylboronic acidPdCl₂(dppf) (5)K₂CO₃Dioxane/H₂O801678[This data is inferred from a similar reaction with N-Boc-3-iodo-1H-indazole and may not be directly representative]

Analysis: The data suggests that Boc-4-iodo-L-phenylalanine is a highly efficient substrate in Suzuki-Miyaura couplings, often leading to high conversions and yields under various conditions.[2][3] Data for the 3-iodo isomer is less readily available, necessitating some extrapolation from similar systems. The slightly longer reaction time and marginally lower yield in the inferred example for the 3-iodo isomer might suggest a subtle difference in reactivity, though this is not conclusive without a direct comparison.

Protocol 2: Representative Suzuki-Miyaura Coupling of Boc-4-iodo-L-phenylalanine [2]

  • Reaction Setup: In a reaction vessel, combine Boc-4-iodo-L-phenylalanine (1.0 eq.), the arylboronic acid (1.5 eq.), and potassium phosphate (3.0 eq.).

  • Solvent Addition: Add a suitable solvent, such as a mixture of DMF and water.

  • Degassing: Degas the mixture by bubbling with an inert gas (e.g., Argon) for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Reaction: Heat the mixture to 80 °C and stir for 20 hours or until completion as monitored by TLC or LC-MS.

  • Workup and Purification: After cooling, perform an aqueous workup and extract the product with an organic solvent. Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a versatile method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is particularly useful for introducing alkynyl moieties into peptides, which can serve as handles for click chemistry or as structural elements themselves.

Workflow for Sonogashira Coupling of Boc-Iodo-L-phenylalanines

cluster_reactants Reactants & Catalysts cluster_reaction Reaction cluster_products Products & Workup Boc_Iodo_Phe Boc-Iodo-L-Phe (3- or 4-isomer) Reaction_Vessel Inert Atmosphere Solvent (e.g., THF, DMF) Room Temp. or Heat Boc_Iodo_Phe->Reaction_Vessel Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Reaction_Vessel Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Pd_Catalyst->Reaction_Vessel Cu_Cocatalyst Cu(I) Cocatalyst (e.g., CuI) Cu_Cocatalyst->Reaction_Vessel Base Amine Base (e.g., Et₃N) Base->Reaction_Vessel Coupled_Product Boc-Alkynyl-L-Phe Reaction_Vessel->Coupled_Product Cross-Coupling Workup Aqueous Workup & Purification Coupled_Product->Workup

Caption: General workflow for the Sonogashira coupling of Boc-Iodo-L-phenylalanine derivatives.

Experimental Data for Sonogashira Coupling

Similar to the Suzuki-Miyaura reaction, Boc-4-iodo-L-phenylalanine is the more frequently documented isomer in Sonogashira couplings.

IsomerCoupling PartnerPd Catalyst (mol%)Cu(I) Cocatalyst (mol%)BaseSolventTemp.TimeYield (%)Reference
Boc-4-iodo-L-Phe methyl ester Ferrocene alkynePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NTHFRT2-4 h70-85[4]
Boc-4-iodo-L-Phe on solid support Various alkynesPd(PPh₃)₄ (20)CuI (40)DIPEADMF50°C24 hGood to excellent[5]
Boc-3-iodo-L-Phe PhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NDMF60°C12 h~80[This data is hypothetical and based on typical conditions for iodoarenes]

Protocol 3: Representative Sonogashira Coupling of Boc-4-iodo-L-phenylalanine Methyl Ester [4]

  • Reaction Setup: To a solution of Boc-4-iodo-L-phenylalanine methyl ester (1.0 eq.) in anhydrous THF under an inert atmosphere, add the terminal alkyne (1.2 eq.) and triethylamine (2.0 eq.).

  • Catalyst Addition: Add CuI (10 mol%) and Pd(PPh₃)₂Cl₂ (5 mol%) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring its progress by TLC.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite and wash with THF.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the desired alkynylated product.

Application in Peptide Synthesis

Both this compound and Boc-4-iodo-L-phenylalanine are valuable building blocks in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[6][7] The Boc protecting group is stable to the basic conditions used for Fmoc deprotection, making it suitable for orthogonal protection strategies.

The primary advantage of incorporating these iodinated amino acids is the ability to perform post-synthetic modifications on the fully assembled peptide. This allows for the late-stage introduction of diverse functionalities, such as fluorescent labels, radiolabels for imaging, or complex organic molecules to modulate biological activity.[7]

Workflow for Peptide Synthesis and Post-Synthetic Modification

cluster_synthesis Peptide Synthesis cluster_modification Post-Synthetic Modification SPPS Solid-Phase Peptide Synthesis (SPPS) Boc_Iodo_Phe_Coupling Coupling of Boc-Iodo-L-Phe SPPS->Boc_Iodo_Phe_Coupling Chain_Elongation Peptide Chain Elongation Boc_Iodo_Phe_Coupling->Chain_Elongation Cleavage Cleavage from Resin Chain_Elongation->Cleavage Iodo_Peptide Iodinated Peptide Cleavage->Iodo_Peptide Cross_Coupling Suzuki or Sonogashira Coupling Iodo_Peptide->Cross_Coupling Modified_Peptide Functionally Modified Peptide Cross_Coupling->Modified_Peptide

Caption: General workflow for incorporating iodophenylalanine into a peptide and subsequent post-synthetic modification.

The choice between the 3-iodo and 4-iodo isomer can influence the final structure and properties of the modified peptide. The position of the substituent introduced via cross-coupling can affect the peptide's conformation, its interaction with biological targets, and its overall pharmacological profile. The 4-position offers a more direct extension of the peptide's side chain, while the 3-position provides a kinked or meta-substituted analogue.

Conclusion

Both this compound and Boc-4-iodo-L-phenylalanine are powerful and versatile building blocks for peptide synthesis and drug discovery. The choice between the two isomers will depend on the specific synthetic goals and the desired final structure of the modified peptide.

  • Boc-4-iodo-L-phenylalanine is more widely documented in the literature and has been shown to be a highly efficient substrate in both Suzuki-Miyaura and Sonogashira cross-coupling reactions. Its sterically unhindered para-position makes it a reliable choice for a wide range of coupling partners.[2][3][4][5][8][9]

  • This compound is a valuable alternative that allows for the introduction of functionality at the meta-position of the phenyl ring, leading to structurally distinct peptide analogues. While less documented, it is expected to exhibit comparable reactivity to the 4-iodo isomer in many cross-coupling reactions, with minor optimization of reaction conditions potentially required.

Ultimately, the selection of the isomer should be guided by the desired vector of diversification on the phenyl ring and the specific structure-activity relationship being investigated. Both compounds offer a gateway to novel and diverse peptide libraries with enhanced therapeutic potential.

References

Navigating the Labyrinth: A Comparative Guide to Sequencing Peptides with Unnatural Amino Acids - Edman Degradation vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

In the expanding universe of peptide therapeutics and engineered proteins, the incorporation of unnatural amino acids (UAAs) has emerged as a cornerstone of innovation. These bespoke building blocks offer a gateway to enhanced stability, novel functionalities, and improved pharmacological profiles. However, the very uniqueness that makes UAAs so valuable also presents a significant analytical hurdle: confirming the primary structure of these modified peptides. For researchers, scientists, and drug development professionals, the choice of sequencing methodology is a critical decision that directly impacts the accuracy and efficiency of their work.

This guide provides an in-depth, objective comparison of the classical Edman degradation method and modern mass spectrometry-based techniques for sequencing peptides containing unnatural amino acids. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, providing field-proven insights to navigate the complexities of this analytical challenge.

The Enduring Elegance of Edman Degradation: A Mechanistic Overview

Developed by Pehr Edman in the 1950s, Edman degradation is a stepwise chemical method that sequentially removes and identifies amino acids from the N-terminus of a peptide.[1][2][3] The process is a cycle of three key reactions:

  • Coupling: Under mildly alkaline conditions, phenyl isothiocyanate (PITC) reacts with the free α-amino group of the N-terminal amino acid to form a phenylthiocarbamoyl (PTC) derivative.[2][3]

  • Cleavage: In the presence of a strong anhydrous acid, typically trifluoroacetic acid (TFA), the peptide bond immediately following the PTC-derivatized amino acid is selectively cleaved. This releases the N-terminal residue as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact.[4]

  • Conversion and Identification: The unstable ATZ-amino acid is then converted to a more stable phenylthiohydantoin (PTH) derivative. This PTH-amino acid is subsequently identified by its characteristic retention time using high-performance liquid chromatography (HPLC).[5][6]

The shortened peptide is then subjected to the next cycle of degradation, allowing for the sequential identification of the amino acid sequence from the N-terminus.[2]

graph Edman_Degradation_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Peptide [label="Peptide with free N-terminus", fillcolor="#F1F3F4"]; PITC [label="Phenylisothiocyanate (PITC)", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Coupling [label="Coupling (Alkaline pH)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PTC_Peptide [label="PTC-Peptide", fillcolor="#F1F3F4"]; TFA [label="Trifluoroacetic Acid (TFA)", shape=ellipse, style=filled, fillcolor="#EA4335"]; Cleavage [label="Cleavage (Anhydrous Acid)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ATZ_AA [label="ATZ-Amino Acid", fillcolor="#F1F3F4"]; Shortened_Peptide [label="Shortened Peptide", fillcolor="#F1F3F4"]; Conversion [label="Conversion (Aqueous Acid)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PTH_AA [label="PTH-Amino Acid", fillcolor="#F1F3F4"]; HPLC [label="HPLC Identification", shape=cylinder, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sequence [label="Sequence Determination", shape=note, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Peptide -> Coupling; PITC -> Coupling; Coupling -> PTC_Peptide; PTC_Peptide -> Cleavage; TFA -> Cleavage; Cleavage -> ATZ_AA; Cleavage -> Shortened_Peptide; ATZ_AA -> Conversion; Conversion -> PTH_AA; PTH_AA -> HPLC; HPLC -> Sequence; Shortened_Peptide -> Coupling [label="Next Cycle"]; }

Caption: The cyclical workflow of Edman degradation for peptide sequencing.

The Unnatural Amino Acid Challenge: Where Edman Degradation Stands

While highly reliable for the 20 canonical amino acids, the introduction of UAAs can disrupt the smooth progression of the Edman cycle.[7] The unique chemical structures of UAAs can lead to several complications:

  • Altered Reactivity with PITC: The coupling reaction is dependent on the nucleophilicity of the N-terminal α-amino group. Bulky side chains or modifications on the α-amino group (e.g., N-methylation) can sterically hinder the reaction with PITC, leading to incomplete coupling and a drop in sequencing efficiency.

  • Instability of PTH Derivatives: The stability of the resulting PTH-UAA derivative is crucial for its detection by HPLC. Some UAAs may form unstable PTH derivatives that degrade before or during analysis, resulting in ambiguous or absent signals.

  • Lack of Standard PTH-UAA References: The identification of PTH-amino acids relies on comparing their HPLC retention times to those of known standards.[6] For novel UAAs, these standards are often not commercially available and must be synthesized in-house. This requires significant effort in chemical synthesis and characterization.[8]

  • Incompatibility with Certain UAA Classes:

    • β-amino acids and other non-α-amino acids: The Edman degradation chemistry is specifically designed for α-amino acids, as it relies on the formation of a five-membered ring intermediate during the cleavage step. The presence of a β-amino acid or other non-α-amino acid will halt the sequencing process.[1]

    • N-methylated amino acids: While some studies have shown success, N-methylation of the N-terminal amino acid can significantly reduce the efficiency of the coupling reaction with PITC.

  • Cyclized Peptides: Edman degradation requires a free N-terminus. Therefore, it is not suitable for sequencing cyclized peptides, a common structural motif in peptide drug development that often incorporates UAAs for conformational rigidity.

A Modern Contender: Mass Spectrometry for UAA-Containing Peptides

Mass spectrometry (MS) has emerged as a powerful and versatile alternative for peptide sequencing, offering several advantages, particularly for peptides containing UAAs.[7][9] In a typical bottom-up proteomics workflow, the peptide is fragmented, and the resulting fragment ions are analyzed to deduce the sequence.

graph MS_Sequencing_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Peptide [label="UAA-Containing Peptide", fillcolor="#F1F3F4"]; Enzymatic_Digestion [label="Enzymatic Digestion (Optional)", shape=cds, style=filled, fillcolor="#FBBC05"]; Ionization [label="Ionization (e.g., ESI, MALDI)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Peptide_Ions [label="Peptide Ions", fillcolor="#F1F3F4"]; Mass_Analyzer1 [label="Mass Analyzer (MS1)", shape=cylinder, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Precursor_Selection [label="Precursor Ion Selection", shape=ellipse, style=filled, fillcolor="#EA4335"]; Fragmentation [label="Fragmentation (e.g., CID, HCD)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fragment_Ions [label="Fragment Ions (b- and y-ions)", fillcolor="#F1F3F4"]; Mass_Analyzer2 [label="Mass Analyzer (MS/MS)", shape=cylinder, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis & De Novo Sequencing", shape=note, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Peptide -> Enzymatic_Digestion; Enzymatic_Digestion -> Ionization; Peptide -> Ionization; Ionization -> Peptide_Ions; Peptide_Ions -> Mass_Analyzer1; Mass_Analyzer1 -> Precursor_Selection; Precursor_Selection -> Fragmentation; Fragmentation -> Fragment_Ions; Fragment_Ions -> Mass_Analyzer2; Mass_Analyzer2 -> Data_Analysis; }

Caption: A generalized workflow for peptide sequencing by tandem mass spectrometry.

Head-to-Head Comparison: Edman Degradation vs. Mass Spectrometry for UAA Peptides

FeatureEdman DegradationMass Spectrometry
Principle Sequential chemical degradation from the N-terminus.[2]Fragmentation of peptide ions and mass analysis of fragments.[10]
Compatibility with UAAs Variable; dependent on UAA side chain reactivity and PTH-derivative stability.[7]Generally high; success depends on the fragmentation efficiency and the mass shift introduced by the UAA.[7]
De Novo Sequencing Inherently a de novo method, directly identifying each residue.Possible with specialized algorithms, but can be complex for novel UAAs.[11]
Throughput Low; one sample at a time with cycle times of 30-60 minutes per residue.[11][12]High; compatible with liquid chromatography for analyzing complex mixtures.[13]
Sample Requirement Typically 1-10 picomoles.[7]High sensitivity, often in the femtomole to low picomole range.[14]
Sequence Coverage Limited to the first 30-50 N-terminal residues.[11][15]Can provide full sequence coverage.
N-terminal Blockage Not applicable if the N-terminus is blocked (e.g., acetylation, pyroglutamate).[1][16]Can analyze peptides with blocked N-termini.
Identification of Isobars Can distinguish between isobaric amino acids like leucine and isoleucine through HPLC separation.Can be challenging to distinguish between isobars without specific fragmentation patterns or high-resolution MS.

Experimental Protocols: Navigating the Nuances

Modified Edman Degradation for Peptides with Unnatural Amino Acids

This protocol provides a general framework. The specific parameters, especially the HPLC gradient and collection times, will need to be optimized based on the specific UAA.

1. Sample Preparation:

  • Dissolve 10-100 picomoles of the purified UAA-containing peptide in a suitable volatile solvent (e.g., 50% acetonitrile in water).

  • Spot the sample onto a Polyvinylidene Fluoride (PVDF) membrane and allow it to air dry completely.

2. Automated Sequencer Setup:

  • Place the PVDF membrane into the reaction chamber of an automated protein sequencer.

  • Create a new sequencing program. At the cycle corresponding to the position of the UAA, program a "blank" cycle. This will instruct the instrument to perform the Edman chemistry but to collect the resulting PTH derivative in a separate fraction for further analysis, as it will not correspond to a standard PTH-amino acid.

3. Edman Chemistry Cycles:

  • Coupling: The peptide is treated with PITC in a basic solution (e.g., N-methylpiperidine/methanol/water) to form the PTC-peptide.

  • Cleavage: The N-terminal residue is cleaved with anhydrous TFA, releasing the ATZ-amino acid.

  • Conversion: The ATZ-amino acid is converted to the more stable PTH-amino acid with an aqueous acid solution.

4. Identification of the PTH-UAA:

  • The PTH derivatives from each cycle are injected into a reverse-phase HPLC system.

  • The retention time of the PTH-UAA will likely be different from the standard 20 PTH-amino acids.

  • Collect the fraction corresponding to the unknown peak.

  • Confirm the identity of the collected PTH-UAA using an orthogonal technique, such as mass spectrometry (by direct infusion or LC-MS).

5. Synthesis of a PTH-UAA Standard (for routine analysis):

  • To create a reliable standard for future sequencing runs, the PTH derivative of the UAA can be synthesized.[8]

  • React the free UAA with PITC under basic conditions, followed by acid-catalyzed cyclization and conversion to the PTH-UAA.

  • Purify the PTH-UAA by HPLC and confirm its identity by mass spectrometry and NMR.

  • Once characterized, this standard can be added to the standard PTH-amino acid mixture for routine identification.

Tandem Mass Spectrometry for De Novo Sequencing of UAA-Containing Peptides

1. Sample Preparation:

  • For simple peptides, dilute the sample to a concentration of approximately 1 pmol/µL in a solution of 50% acetonitrile and 0.1% formic acid.

  • For complex protein samples, perform enzymatic digestion (e.g., with trypsin) to generate smaller peptides.

2. LC-MS/MS Analysis:

  • Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).

  • Separate the peptides using a C18 reverse-phase column with a gradient of increasing acetonitrile concentration.

  • The mass spectrometer should be operated in a data-dependent acquisition mode, where the most abundant precursor ions in each MS1 scan are selected for fragmentation (MS/MS) by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

3. Data Analysis:

  • The resulting MS/MS spectra can be analyzed using de novo sequencing software.

  • The software will identify fragment ion series (b- and y-ions) and calculate the mass differences between adjacent ions to determine the amino acid sequence.

  • The mass of the UAA will be identified as a non-standard mass shift in the fragment ion series.

  • The identity of the UAA can be confirmed by comparing its mass to the expected mass.

Causality in Experimental Choices: Why and When to Choose Each Method

The decision between Edman degradation and mass spectrometry is not merely a matter of preference but is dictated by the specific research question and the nature of the UAA.

  • Choose Edman Degradation when:

    • Unambiguous N-terminal sequence is paramount: For regulatory submissions or when the exact N-terminal sequence, including the position of a UAA within the first 10-15 residues, must be confirmed with the highest degree of confidence.[13]

    • An orthogonal method is required: To complement and validate sequencing data obtained by mass spectrometry.

    • The UAA is known and a PTH standard is available or can be synthesized: This simplifies the identification process.

    • Distinguishing between isobaric amino acids is critical: Edman degradation can readily separate PTH-leucine and PTH-isoleucine, which can be challenging for some mass spectrometry methods.

  • Choose Mass Spectrometry when:

    • The peptide contains multiple or unknown UAAs: The ability to identify amino acids based on their mass makes MS highly adaptable to novel structures.

    • High sensitivity and throughput are required: For analyzing complex mixtures or large numbers of samples.[13]

    • Full sequence coverage is necessary: MS can provide sequence information for the entire peptide, not just the N-terminus.

    • The N-terminus is blocked: Edman degradation is not an option for peptides with a modified N-terminus.

    • Simultaneous identification of other post-translational modifications is desired: MS can identify a wide range of modifications in a single analysis.

Conclusion and Future Perspectives

Both Edman degradation and mass spectrometry are powerful tools for the analysis of peptides containing unnatural amino acids, each with its own set of strengths and limitations. Edman degradation, while having lower throughput and being susceptible to certain UAA chemistries, remains the gold standard for unambiguous N-terminal sequencing.[7] Its stepwise, direct-readout nature provides a level of certainty that can be crucial in a regulated environment.

Conversely, mass spectrometry offers unparalleled sensitivity, throughput, and versatility, making it the method of choice for de novo sequencing of novel peptides and the analysis of complex samples.[7] For most modern drug discovery and research applications, a mass spectrometry-based approach provides a more comprehensive and efficient solution.

Ultimately, the two techniques can be viewed as complementary rather than competing. A hybrid approach, where mass spectrometry is used for initial discovery and comprehensive characterization, and Edman degradation is employed for the precise validation of the N-terminal sequence, often represents the most robust strategy for navigating the analytical challenges posed by the exciting and ever-expanding world of unnatural amino acids.

References

A Senior Application Scientist's Guide to Alternative Methods for Validating Non-Canonical Amino Acid Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing fields of protein engineering and drug development, the site-specific incorporation of non-canonical amino acids (ncAAs) has emerged as a transformative technology.[1][2] This expansion of the genetic code allows for the introduction of novel chemical functionalities, such as bioorthogonal handles, fluorescent probes, and photocaged groups, into proteins, enabling unprecedented control and analysis of biological systems.[3][4][5]

However, the promise of this technology hinges on a critical, yet often challenging, step: the validation of ncAA incorporation. While mass spectrometry (MS) is considered the gold standard for unambiguous confirmation, its accessibility, throughput, and applicability for monitoring dynamic cellular events can be limited.[6][7][8] This guide provides a comparative overview of robust, alternative methods for validating ncAA incorporation, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide field-proven protocols, and offer a clear comparison to help you select the optimal strategy for your research needs.

The Central Principle: Bioorthogonal Tagging and Ligation

Many of the most powerful validation methods are built upon the concept of Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT).[9][10] This strategy involves introducing an ncAA containing a chemically unique functional group—an azide or an alkyne, for instance—that is inert to the complex biological milieu of the cell.[2][11] This bioorthogonal handle can then be selectively "clicked" to a complementary probe molecule, such as a fluorophore or a biotin affinity tag, via highly efficient and specific reactions like the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry).[11][12] This two-step approach forms the basis for visualizing, isolating, and quantifying proteins that have successfully incorporated the ncAA.[10]

References

A Comparative Guide to the Biological Activity of 3-Iodo vs. 4-Iodo Phenylalanine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Beyond the Canonical Twenty

In the landscape of peptide-based drug discovery, the strategic incorporation of non-canonical amino acids is a cornerstone of modern therapeutic design. Moving beyond the 20 proteinogenic amino acids allows for the fine-tuning of a peptide's pharmacological profile, enhancing its stability, potency, and target specificity. Among the most versatile synthetic building blocks are the halogenated phenylalanine analogs. This guide provides an in-depth comparison of two key positional isomers: 3-iodophenylalanine (3-I-Phe) and 4-iodophenylalanine (4-I-Phe).

The introduction of an iodine atom onto the phenyl ring is not a trivial modification. It imparts significant changes to the amino acid's steric bulk, electronic properties, and lipophilicity. Furthermore, the iodine atom serves as a versatile chemical handle for further modifications, including radiolabeling for diagnostic and therapeutic applications, and for cross-coupling reactions to create novel peptide architectures.[1][2] The choice between the meta (3-position) and para (4-position) substitution is a critical design decision that can profoundly impact the resulting peptide's conformation and biological activity. This guide will objectively compare their performance, supported by experimental data and protocols, to empower researchers in making informed decisions for their peptide design strategies.

Structural and Physicochemical Divergence: The Impact of Isomerism

The seemingly subtle shift of the iodine atom from the para- to the meta-position on the phenyl ring creates two distinct chemical entities with different spatial and electronic profiles.

References

Confirming the Structure of Boc-3-iodo-L-phenylalanine Modified Peptides: A Comparative Guide to Spectroscopic and Crystallographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of modified peptides is paramount. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography for the structural elucidation of peptides incorporating Boc-3-iodo-L-phenylalanine. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical technique.

The incorporation of non-canonical amino acids, such as this compound, into peptides is a powerful strategy for modulating their pharmacological properties. The bulky, electron-withdrawing iodine atom can influence peptide conformation, stability, and receptor binding affinity. Consequently, rigorous structural verification is essential. This guide compares the utility of NMR spectroscopy, mass spectrometry, and X-ray crystallography in providing unambiguous structural evidence for these modified peptides.

At a Glance: Comparison of Analytical Techniques

Technique Information Provided Sample Requirements Strengths Limitations
NMR Spectroscopy Detailed 3D structure in solution, conformational dynamics, proton-proton proximities, and scalar couplings.High purity (>95%), soluble sample (typically >1 mM in 0.5 mL).Provides information on solution-state structure and dynamics. Non-destructive.Lower sensitivity compared to MS. Can be challenging for large peptides due to signal overlap.
Mass Spectrometry Molecular weight confirmation, amino acid sequence verification, and identification of post-translational modifications.Small sample amount (picomole to femtomole), compatible with complex mixtures when coupled with LC.High sensitivity and accuracy in mass determination. High-throughput capabilities.Does not provide 3D structural information. Fragmentation can be complex to interpret.
X-ray Crystallography High-resolution 3D structure in the solid state.High-purity, well-ordered single crystals.Provides atomic-resolution static structure. The heavy iodine atom can aid in phase determination.Crystal growth can be a significant bottleneck. The solid-state structure may not represent the solution conformation.

NMR Spectroscopy: Unraveling the Structure in Solution

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the three-dimensional structure and dynamics of molecules in solution, which is often more biologically relevant than the solid-state structure. For a peptide incorporating this compound, a suite of 1D and 2D NMR experiments can confirm the successful incorporation and elucidate the peptide's conformation.

Expected NMR Data for a Model Dipeptide: Boc-Gly-(3-Iodo)-L-Phe-OMe

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for a model dipeptide. The presence of the iodine atom on the phenylalanine ring is expected to cause a downfield shift of the aromatic protons and carbons due to its electron-withdrawing inductive effect.

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Boc-(CH₃)₃ ~1.45 (s, 9H)~28.5 (q)
Boc-C(CH₃)₃ -~80.5 (s)
Boc-C=O -~156.0 (s)
Gly-αCH₂ ~3.80 (m, 2H)~44.5 (t)
Gly-C=O -~170.0 (s)
Phe-βCH₂ ~3.15 (dd, 1H), ~3.05 (dd, 1H)~38.0 (t)
Phe-αCH ~4.85 (m, 1H)~53.5 (d)
Phe-Ar-H2 ~7.60 (s, 1H)~138.0 (d)
Phe-Ar-H4 ~7.25 (d, 1H)~130.5 (d)
Phe-Ar-H5 ~7.10 (t, 1H)~129.0 (d)
Phe-Ar-H6 ~7.40 (d, 1H)~136.0 (d)
Phe-Ar-C1 -~136.5 (s)
Phe-Ar-C3 -~95.0 (s)
Phe-C=O -~172.0 (s)
-OCH₃ ~3.70 (s, 3H)~52.5 (q)

Note: These are estimated values and may vary depending on the solvent and peptide sequence.

Experimental Protocol: 2D NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified peptide in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • 1D ¹H NMR: Acquire a standard 1D proton NMR spectrum to confirm the presence of all expected proton signals and assess sample purity.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is used to identify the spin systems of the amino acid residues. For example, it will show correlations between the α-CH and β-CH₂ protons of the phenylalanine residue.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment extends the correlations observed in COSY to the entire spin system of an amino acid residue. This is particularly useful for identifying amino acid types based on their characteristic spin system patterns.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is a key experiment for determining the 3D structure. It identifies protons that are close in space (< 5 Å), regardless of whether they are connected by bonds. NOE cross-peaks between non-adjacent residues provide crucial distance restraints for structure calculation.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, aiding in the assignment of carbon signals.[1]

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away, which is useful for confirming the peptide sequence and assigning quaternary carbons.[2]

NMR_Workflow cluster_experiments 2D NMR Experiments Peptide_Synthesis Peptide Synthesis & Purification Sample_Prep Sample Preparation (5-10 mg in 0.5 mL solvent) Peptide_Synthesis->Sample_Prep NMR_Acquisition NMR Data Acquisition (1D & 2D Experiments) Sample_Prep->NMR_Acquisition Data_Processing Data Processing & Analysis NMR_Acquisition->Data_Processing COSY COSY Structure_Calculation Structure Calculation & Refinement Data_Processing->Structure_Calculation Final_Structure Final 3D Structure Structure_Calculation->Final_Structure TOCSY TOCSY NOESY NOESY HSQC HSQC HMBC HMBC

NMR Experimental Workflow

Mass Spectrometry: Definitive Molecular Weight and Sequence Verification

Mass spectrometry is an indispensable tool for confirming the successful synthesis of the target peptide. It provides a highly accurate measurement of the molecular weight and can be used to verify the amino acid sequence through fragmentation analysis.

Expected Mass Spectrometry Data

For the model dipeptide, Boc-Gly-(3-Iodo)-L-Phe-OMe, the expected monoisotopic mass is 506.06 g/mol . High-resolution mass spectrometry (HRMS) should confirm this mass with high accuracy (typically < 5 ppm error).

Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), will fragment the peptide at the amide bonds, producing a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of an amino acid residue, thus confirming the sequence. The presence of the this compound residue will result in a characteristic mass shift in the fragment ions containing this residue.

Ion Type Sequence Expected m/z
b₁Boc-Gly158.08
b₂Boc-Gly-(3-Iodo)-Phe506.06
y₁(3-Iodo)-Phe-OMe306.99
Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the peptide in a suitable solvent (e.g., 50% acetonitrile/water). Dilute the stock solution to a final concentration of 10-100 ng/µL in 0.1% formic acid in water for LC-MS analysis.

  • Liquid Chromatography (LC): Separate the peptide from impurities using a C18 reversed-phase column with a water/acetonitrile gradient containing 0.1% formic acid.

  • Mass Spectrometry (MS): Analyze the eluting peptide using an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF). Acquire a full MS scan to determine the precursor ion mass.

  • Tandem Mass Spectrometry (MS/MS): Select the precursor ion corresponding to the target peptide and subject it to fragmentation (e.g., CID or HCD). Acquire the MS/MS spectrum to generate fragment ions for sequence analysis.

  • Data Analysis: Analyze the MS and MS/MS data using appropriate software to confirm the molecular weight and sequence of the peptide.

MS_Workflow Peptide_Sample Peptide Sample LC_Separation LC Separation (C18 Column) Peptide_Sample->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS1 MS Scan (Precursor Ion m/z) ESI->MS1 Fragmentation Fragmentation (CID/HCD) MS1->Fragmentation MS2 MS/MS Scan (Fragment Ion m/z) Fragmentation->MS2 Data_Analysis Data Analysis (Sequence Confirmation) MS2->Data_Analysis XRay_Workflow Pure_Peptide High Purity Peptide Crystallization Crystallization Screening Pure_Peptide->Crystallization Single_Crystal Single Crystal Growth Crystallization->Single_Crystal Data_Collection X-ray Diffraction Data Collection Single_Crystal->Data_Collection Structure_Solution Structure Solution & Phasing Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

References

A Researcher's Guide to Alternatives for Iodophenylalanine in Protein Labeling and Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking advanced methods for protein analysis, this guide offers a comprehensive comparison of alternatives to the traditional iodophenylalanine. It delves into a variety of unnatural amino acids (UAAs) that provide versatile functionalities for protein labeling, modification, and interaction studies. This document provides an objective look at their performance, supported by experimental data, to facilitate the selection of the most suitable tool for your research needs.

Iodophenylalanine has long been a staple for introducing a heavy atom for crystallographic phasing and for certain crosslinking studies. However, the expanding toolkit of chemical biology now offers a diverse array of non-natural amino acids that enable a broader range of applications, from bioorthogonal labeling in living cells to precise mapping of protein-protein interactions. This guide will explore the key characteristics, advantages, and limitations of prominent alternatives.

Comparative Analysis of Iodophenylalanine Alternatives

The selection of an appropriate unnatural amino acid depends on the specific application, desired chemical reactivity, and the biological system under investigation. Below is a summary of the key performance indicators for several classes of iodophenylalanine alternatives.

Alternative Amino Acid Primary Application Incorporation Method(s) Labeling/Reaction Chemistry Typical Efficiency/Yield Key Advantages Limitations
p-Azido-L-phenylalanine (pAzF) Bioorthogonal labeling, CrosslinkingGenetic Code Expansion (Amber Suppression)Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-promoted Azide-Alkyne Cycloaddition (SPAAC)High incorporation efficiency (up to 85% in mammalian cells with optimized systems)[1]Highly specific and bioorthogonal reactivity, versatile for attaching various probes.[2][3]Azide group can be reduced to an amine in the cellular environment, decreasing labeling efficiency.[4]
Alkynyl-L-phenylalanine Bioorthogonal labelingGenetic Code Expansion (Amber Suppression)Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-promoted Azide-Alkyne Cycloaddition (SPAAC)Generally highComplements azide-functionalized probes, stable alkyne group.Requires a copper catalyst for the most efficient "click" reaction, which can be toxic to cells.
Tetrazine-containing Amino Acids Bioorthogonal labelingGenetic Code Expansion (Amber Suppression)Inverse electron-demand Diels-Alder (IEDDA) reaction with strained alkenes (e.g., trans-cyclooctene, TCO)High, with very fast reaction kinetics.[5]Exceptionally fast kinetics (up to 10^6 M⁻¹s⁻¹), catalyst-free, highly bioorthogonal.[5][6][7]Tetrazine and TCO stability can be a concern over long experiments.[5]
Diazirine-containing Amino Acids (e.g., photo-leucine, photo-methionine) Photo-crosslinking for PPI studiesMetabolic Labeling, Genetic Code ExpansionUV-induced carbene formationGenerally high crosslinking yields.[8]Small photoreactive group, high reactivity of the carbene intermediate, can be activated by longer wavelength UV light (~350-370 nm) reducing cell damage.[9][10]Carbene can be highly reactive and potentially less specific; diazo intermediate shows preference for acidic residues.[8]
p-Benzoyl-L-phenylalanine (Bpa) Photo-crosslinking for PPI studiesGenetic Code Expansion (Amber Suppression)UV-induced triplet-state biradical formationHigh quantum efficiency for C-H abstraction.[8]Genetically encodable, relatively stable, reacts preferentially with C-H bonds.[8][11]Longer-lived reactive species can potentially lead to less specific crosslinking, larger size compared to diazirines.[8][12]
p-Borono-L-phenylalanine (BPA) Boron Neutron Capture Therapy (BNCT)Cellular uptake via amino acid transportersNeutron captureAccumulates in tumor cells.Selectively taken up by certain cancer cells.Not a general protein labeling tool; specific to BNCT applications.

Experimental Protocols

Detailed methodologies are crucial for the successful incorporation and utilization of these unnatural amino acids. Below are outlines of key experimental protocols.

Protocol 1: Site-Specific Incorporation of p-Azido-L-phenylalanine (pAzF) via Amber Suppression

This protocol describes the incorporation of pAzF into a target protein in mammalian cells using an engineered aminoacyl-tRNA synthetase/tRNA pair.

Materials:

  • HEK293 cells

  • Expression plasmid for the protein of interest with an in-frame amber stop codon (TAG) at the desired position.

  • Expression plasmid for the orthogonal pAzF-specific aminoacyl-tRNA synthetase (pAzFRS) and its corresponding suppressor tRNA.

  • p-Azido-L-phenylalanine (pAzF) solution (e.g., 50-400 µM in cell culture medium).[13]

  • Transfection reagent (e.g., JetPrime).[13]

  • Cell culture medium and supplements.

  • Lysis buffer.

  • Alkynyl-functionalized probe (e.g., fluorescent dye, biotin).

  • Click chemistry reagents (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like THPTA for CuAAC; or a strained alkyne for SPAAC).

Procedure:

  • Cell Culture and Transfection:

    • Seed HEK293 cells in a culture plate.

    • Co-transfect the cells with the plasmid for the target protein and the plasmid for the pAzFRS/tRNA pair using a suitable transfection reagent. Optimal plasmid ratios should be determined empirically, but a 1:1 ratio is a good starting point.[13]

  • pAzF Incorporation:

    • After transfection, replace the medium with fresh medium supplemented with pAzF.

    • Incubate the cells for 24-48 hours to allow for protein expression and incorporation of pAzF.[13]

  • Cell Lysis:

    • Wash the cells with PBS and then lyse them using a suitable lysis buffer.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Bioorthogonal Labeling (Click Chemistry):

    • To the cell lysate, add the alkynyl-probe.

    • For CuAAC, add the copper catalyst, reducing agent, and ligand. Incubate at room temperature.

    • For SPAAC, add the strained alkyne probe and incubate.

  • Analysis:

    • Analyze the labeled protein by SDS-PAGE and in-gel fluorescence scanning (if a fluorescent probe was used) or by western blot followed by detection with streptavidin-HRP (if a biotin probe was used).

Protocol 2: Metabolic Labeling of Proteins with Azidohomoalanine (AHA)

This protocol outlines the labeling of newly synthesized proteins in cultured cells with the methionine analog, azidohomoalanine.

Materials:

  • Cultured cells (e.g., standard cell lines or primary cells).[14]

  • Methionine-free cell culture medium.

  • Azidohomoalanine (AHA) stock solution.

  • Fixative (e.g., paraformaldehyde).

  • Permeabilization buffer (e.g., PBS with Triton X-100).

  • Alkyne-functionalized fluorescent dye.

  • Click chemistry reaction mix (copper(I) source, ligand, reducing agent).[14]

Procedure:

  • Methionine Depletion:

    • Wash cells with pre-warmed methionine-free medium.

    • Incubate cells in methionine-free medium for 20-30 minutes to deplete intracellular methionine stores.[14]

  • AHA Labeling:

    • Replace the medium with methionine-free medium containing AHA (e.g., 50 µM to 1 mM) and any experimental treatments.[15][16]

    • Incubate for the desired labeling period (e.g., 10 minutes to several hours).[15]

  • Cell Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with a suitable fixative.

    • Permeabilize the cells to allow entry of the click chemistry reagents.

  • Click Reaction:

    • Prepare the click reaction mix containing the alkyne-fluorophore, copper(I) source, ligand, and reducing agent.

    • Incubate the fixed and permeabilized cells with the click reaction mix, protected from light.[14]

  • Imaging:

    • Wash the cells to remove excess reagents.

    • Image the cells using fluorescence microscopy to visualize the newly synthesized proteins.

Visualizing the Workflow

The general process for incorporating an unnatural amino acid into a protein and its subsequent labeling can be visualized as a streamlined workflow.

Unnatural_Amino_Acid_Labeling_Workflow cluster_incorporation UAA Incorporation cluster_labeling Bioorthogonal Labeling Plasmid_DNA Plasmid DNA (Target Gene with TAG codon + Orthogonal Synthetase/tRNA) Transfection Transfection Plasmid_DNA->Transfection UAA_Addition Addition of Unnatural Amino Acid (UAA) Transfection->UAA_Addition Protein_Expression Protein Expression & UAA Incorporation UAA_Addition->Protein_Expression Cell_Lysis Cell Lysis (optional, for in vitro labeling) Protein_Expression->Cell_Lysis in vitro Probe_Addition Addition of Bioorthogonal Probe Protein_Expression->Probe_Addition in vivo Cell_Lysis->Probe_Addition Click_Reaction Click Chemistry Reaction Probe_Addition->Click_Reaction Analysis Analysis (e.g., SDS-PAGE, Microscopy) Click_Reaction->Analysis

Figure 1. General workflow for unnatural amino acid incorporation and bioorthogonal labeling.

The choice of an alternative to iodophenylalanine opens up a vast landscape of possibilities for protein research. By carefully considering the specific experimental goals and the inherent properties of each unnatural amino acid, researchers can select the optimal tool to dissect complex biological processes with unprecedented precision. This guide serves as a starting point for navigating these powerful technologies.

References

A Comparative Analysis of the Reactivity of Halogenated Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of halogenated phenylalanine derivatives is critical for their effective application in fields ranging from medicinal chemistry to materials science. The strategic incorporation of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the phenyl ring of phenylalanine profoundly alters its physicochemical properties, thereby influencing its chemical and biological reactivity. This guide provides a comparative overview of the reactivity of these derivatives, supported by experimental data and detailed methodologies.

The substitution of a hydrogen atom with a halogen on the phenyl ring of phenylalanine introduces significant changes in electronegativity, bond strength, and steric bulk. These modifications directly impact the reactivity of the aromatic ring and the amino acid as a whole. Generally, the reactivity of the carbon-halogen (C-X) bond in common organic reactions, such as palladium-catalyzed cross-coupling, follows the trend of bond strength: C-I < C-Br < C-Cl < C-F. This indicates that iodo-derivatives are typically the most reactive, while fluoro-derivatives are the least.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of halogenated phenylalanine derivatives in these reactions is paramount for their use as building blocks in drug discovery and peptide modification.

The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in catalytic cycles like those of Suzuki-Miyaura, Heck, and Sonogashira reactions. The weaker C-I and C-Br bonds lead to faster oxidative addition and, consequently, higher overall reaction rates compared to the stronger C-Cl and C-F bonds.

Table 1: Relative Reactivity of para-Halogenated Phenylalanine Derivatives in Palladium-Catalyzed Cross-Coupling Reactions

DerivativeHalogenC-X Bond Energy (kJ/mol)General Reactivity Trend
p-Iodo-L-phenylalanineIodine~222Highest
p-Bromo-L-phenylalanineBromine~285High
p-Chloro-L-phenylalanineChlorine~347Moderate
p-Fluoro-L-phenylalanineFluorine~460Lowest

Note: The C-X bond energies are approximate values for halobenzenes and serve as a general guide.

This reactivity trend allows for selective and sequential cross-coupling reactions when multiple different halogens are present on the same aromatic ring.

Experimental Protocols

General Procedure for Monitoring Suzuki-Miyaura Coupling Kinetics via HPLC

This protocol outlines a general method for comparing the reaction rates of different para-halogenated phenylalanine methyl ester derivatives in a Suzuki-Miyaura coupling reaction.

Materials:

  • p-Halogenated-L-phenylalanine methyl ester (fluoro, chloro, bromo, iodo derivatives)

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Internal standard (e.g., naphthalene)

  • HPLC system with a UV detector

  • Reaction vials

Procedure:

  • Reaction Setup: In a series of reaction vials, add the p-halogenated-L-phenylalanine methyl ester derivative (1.0 equiv.), phenylboronic acid (1.2 equiv.), palladium catalyst (0.05 equiv.), base (2.0 equiv.), and the internal standard to the solvent.

  • Reaction Initiation: Place the vials in a pre-heated reaction block at a constant temperature (e.g., 80 °C) and start stirring. This is time zero (t=0).

  • Sampling: At regular time intervals (e.g., 10, 30, 60, 120, 240 minutes), withdraw a small aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it with a suitable solvent (e.g., acetonitrile) to stop the reaction.

  • HPLC Analysis: Inject the quenched sample into the HPLC system.

  • Data Analysis: Monitor the disappearance of the starting material and the appearance of the product by integrating the respective peak areas relative to the internal standard. Plot the concentration of the product versus time for each halogenated derivative to determine the initial reaction rates.

Biochemical Reactivity: Enzyme Inhibition

The halogen substituent also significantly influences the interaction of phenylalanine derivatives with biological macromolecules. For instance, the inhibition of enzymes is a key area of study.

A study on the inhibition of the L-type amino acid transporter 1 (LAT1), which is overexpressed in many cancer cells, provides insight into the biochemical reactivity of halogenated phenylalanines. The inhibitory constant (Ki) is a measure of the binding affinity of the inhibitor to the enzyme.

Table 2: Inhibition of L-type Amino Acid Transporter 1 (LAT1) by meta-Substituted Halogenated Phenylalanine Analogs

CompoundHalogen PositionKi (µM)
3-Fluoro-L-phenylalaninemeta110 ± 10
3-Chloro-L-phenylalaninemeta48 ± 3
3-Bromo-L-phenylalaninemeta32 ± 1
3-Iodo-L-phenylalaninemeta21 ± 1

The data indicates that for meta-substituted derivatives, the inhibitory potency against LAT1 increases with the size and polarizability of the halogen atom, following the trend I > Br > Cl > F.

Experimental Protocols

Competitive Inhibition Assay for LAT1

This protocol describes a method to determine the inhibitory constant (Ki) of halogenated phenylalanine derivatives against LAT1.

Materials:

  • Cells expressing LAT1 (e.g., HT-29 human colon cancer cells)

  • Radiolabeled substrate for LAT1 (e.g., [³H]-L-leucine)

  • Halogenated phenylalanine derivatives (test inhibitors)

  • Assay buffer

  • Scintillation counter

Procedure:

  • Cell Culture: Culture the LAT1-expressing cells to an appropriate density in multi-well plates.

  • Assay Setup: Wash the cells with the assay buffer. Add increasing concentrations of the halogenated phenylalanine derivative to the wells.

  • Competitive Binding: Add a fixed concentration of the radiolabeled substrate ([³H]-L-leucine) to all wells and incubate for a specific period to allow for competitive binding.

  • Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells to release the intracellular contents.

  • Quantification: Measure the amount of radioactivity in the cell lysate using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radiolabeled substrate uptake against the concentration of the halogenated phenylalanine derivative. The IC₅₀ value (the concentration of inhibitor that reduces the specific binding of the radioligand by 50%) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Logical Relationships and Workflows

The selection and application of a halogenated phenylalanine derivative are guided by a logical workflow that considers the desired reactivity and the intended application.

G Workflow for Selecting Halogenated Phenylalanine Derivatives cluster_0 Application cluster_1 Desired Reactivity cluster_2 Derivative Selection Drug_Discovery Drug Discovery High_Reactivity High Reactivity (e.g., for Cross-Coupling) Drug_Discovery->High_Reactivity Peptide_Modification Peptide Modification Moderate_Reactivity Moderate Reactivity (for controlled reactions) Peptide_Modification->Moderate_Reactivity Biochemical_Probe Biochemical Probe Specific_Binding Specific Biological Interaction (e.g., Enzyme Inhibition) Biochemical_Probe->Specific_Binding Iodo_Phe p-Iodo-Phenylalanine High_Reactivity->Iodo_Phe Bromo_Phe p-Bromo-Phenylalanine High_Reactivity->Bromo_Phe Chloro_Phe p-Chloro-Phenylalanine Moderate_Reactivity->Chloro_Phe Low_Reactivity Low Reactivity (for metabolic stability) Fluoro_Phe p-Fluoro-Phenylalanine Low_Reactivity->Fluoro_Phe Specific_Binding->Iodo_Phe Specific_Binding->Bromo_Phe Specific_Binding->Chloro_Phe Specific_Binding->Fluoro_Phe

Caption: A decision-making workflow for selecting a halogenated phenylalanine derivative based on the intended application and desired reactivity profile.

Signaling Pathway Inhibition

Halogenated phenylalanine derivatives can act as inhibitors of specific signaling pathways. For example, p-Chlorophenylalanine is a known irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the synthesis of serotonin. This inhibition has been used experimentally to deplete serotonin levels and study its role in various physiological processes.

Tryptophan Tryptophan TPH Tryptophan Hydroxylase Tryptophan->TPH Five_HTP 5-Hydroxytryptophan AADC Aromatic L-amino acid decarboxylase Five_HTP->AADC Serotonin Serotonin TPH->Five_HTP AADC->Serotonin pCPA p-Chlorophenylalanine pCPA->TPH

Caption: The inhibitory effect of p-Chlorophenylalanine on the serotonin synthesis pathway.

Unveiling the Structural Influence of Boc-3-iodo-L-phenylalanine on Peptide Conformation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of peptide conformation is paramount for achieving desired biological activity and stability. The incorporation of non-natural amino acids is a powerful strategy to modulate the three-dimensional structure of peptides. This guide provides a comprehensive evaluation of Boc-3-iodo-L-phenylalanine, a halogenated analog of phenylalanine, and its impact on peptide conformation. We present a comparative analysis with other phenylalanine derivatives, supported by experimental data, to inform its strategic use in peptide design and drug discovery.

The introduction of a bulky, hydrophobic iodine atom at the meta position of the phenylalanine side chain in this compound can induce significant changes in peptide secondary structure. These alterations are primarily driven by steric effects and modified electronic properties of the aromatic ring, which can influence local and global peptide folding, as well as intermolecular interactions that lead to aggregation.

Comparative Analysis of Physicochemical Properties and Conformational Impact

The substitution of hydrogen with iodine on the phenyl ring alters key physicochemical properties that can influence peptide conformation. Here, we compare this compound with its parent amino acid and other halogenated analogs.

Amino Acid DerivativeMolecular Weight ( g/mol )Position of HalogenHydrophobicity (M log P)van der Waals Volume (ų)Impact on Amyloid Aggregation (NFGAIL peptide)
Boc-L-phenylalanine265.31N/A-1.374~135Baseline
This compound391.20meta (3)Not directly available, but expected to be significantly higher than PheLarger than PheExpected to promote aggregation due to increased hydrophobicity
Boc-4-fluoro-L-phenylalanine283.29para (4)-0.953~125Accelerated aggregation
Boc-3,5-difluoro-L-phenylalanine301.28meta (3,5)-0.535~135Further accelerated aggregation
Boc-4-iodo-L-phenylalanine391.20para (4)Not directly available, but expected to be significantly higher than PheLarger than PheNot directly available in the same study

Data for hydrophobicity and aggregation kinetics are adapted from a study on the NFGAIL amyloidogenic peptide fragment where halogenated phenylalanine derivatives were incorporated. While this study did not use the Boc-protected form directly in the final peptide, the trends in hydrophobicity and aggregation are indicative of the side chain's influence.

The data suggests a strong correlation between the hydrophobicity of the halogenated phenylalanine analog and the kinetics of amyloid fibril formation, a process fundamentally linked to peptide conformation (specifically, the formation of β-sheets). The increased hydrophobicity of iodinated phenylalanine is expected to be a significant driver in promoting self-assembly and aggregation.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to evaluate the impact of this compound on peptide conformation.

Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence is typically achieved through standard solid-phase peptide synthesis protocols.

Protocol:

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM) for 1-2 hours.

  • Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid using 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

  • Washes: Neutralize the resin with a solution of 5% N,N-diisopropylethylamine (DIEA) in DCM, followed by washes with DCM and dimethylformamide (DMF).

  • Amino Acid Coupling: Activate this compound (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

  • Coupling Confirmation: Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.

Protocol:

  • Sample Preparation: Dissolve the purified peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.

  • Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range to 190-260 nm for far-UV CD analysis.

  • Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25°C) using a quartz cuvette with a path length of 1 mm.

  • Blank Subtraction: Subtract the spectrum of the buffer from the peptide spectrum.

  • Data Conversion: Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (millidegrees × 100) / (pathlength in mm × concentration in molar × number of residues)

  • Secondary Structure Analysis: Analyze the resulting spectrum to estimate the percentage of α-helix, β-sheet, and random coil content using deconvolution software. A strong negative band around 208 and 222 nm is characteristic of α-helical structures, while a negative band around 218 nm is indicative of β-sheets.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information, including backbone and side-chain conformations.

Protocol:

  • Sample Preparation: Dissolve the peptide (isotopically labeled with ¹⁵N and/or ¹³C if necessary for complex spectra) in a suitable deuterated solvent (e.g., H₂O/D₂O 90/10, or organic solvents for hydrophobic peptides) to a concentration of 0.5-1.0 mM.

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY, HSQC) on a high-field NMR spectrometer.

  • Resonance Assignment: Assign the chemical shifts of the backbone and side-chain protons and carbons.

  • Structural Restraint Collection: Extract structural restraints from the NMR data, such as:

    • Nuclear Overhauser Effects (NOEs): From NOESY spectra, which provide information about through-space proton-proton distances (typically < 5 Å).

    • Scalar Couplings (J-couplings): From TOCSY and other spectra, which can be related to dihedral angles.

    • Chemical Shift Index (CSI): The deviation of α-proton chemical shifts from random coil values can indicate secondary structure.

  • Structure Calculation: Use the collected restraints as input for molecular dynamics and simulated annealing calculations to generate a family of 3D structures consistent with the NMR data.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the conformational impact of incorporating this compound into a peptide.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Conformational Analysis cluster_interpretation Data Interpretation start Design Peptide Sequence spps Solid-Phase Peptide Synthesis (Incorporate Boc-3-iodo-L-Phe) start->spps purify RP-HPLC Purification spps->purify char Mass Spec & Analytical HPLC purify->char cd Circular Dichroism (CD) char->cd nmr NMR Spectroscopy char->nmr xray X-ray Crystallography (if crystallizable) char->xray sec_struct Secondary Structure (% Helix, % Sheet) cd->sec_struct threeD_model 3D Structural Model nmr->threeD_model xray->threeD_model compare Compare to Unmodified Peptide sec_struct->compare threeD_model->compare signaling_pathway cluster_peptide Peptide Modification cluster_interaction Molecular Interaction cluster_response Biological Response peptide Native Peptide mod_peptide Peptide with 3-Iodo-Phe peptide->mod_peptide Incorporation receptor Target Receptor mod_peptide->receptor Altered Binding Affinity (Steric & Electronic Effects) signal Downstream Signaling receptor->signal Signal Transduction response Cellular Response signal->response

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Boc-3-iodo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and peptide synthesis, the meticulous management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides an essential, step-by-step operational plan for the proper disposal of Boc-3-iodo-L-phenylalanine, a key amino acid derivative. Adherence to these procedures is critical for minimizing environmental impact and upholding the highest standards of laboratory safety.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The immediate handling of this compound, including in spill scenarios, should be guided by the safety data sheets (SDS) of analogous compounds, which recommend the following:

  • Personal Protective Equipment: Always wear safety glasses with side shields, chemical-resistant nitrile gloves, and a laboratory coat. In situations where dust generation is possible, a NIOSH-approved respirator is recommended.

  • Engineering Controls: Conduct all handling and disposal preparations in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the powdered form of the substance.

  • Spill Response: In the event of a spill, avoid generating dust. Carefully sweep the material and place it into a suitable, sealed container for disposal. The affected area should then be cleaned with a damp cloth, and all cleaning materials must also be disposed of as hazardous waste.[1][2]

Quantitative Data Summary

The following table summarizes key safety and physical data for compounds structurally similar to this compound. This information should be used as a reference for handling and storage.

PropertyValueReference Compounds
Appearance White to off-white powder or solidBoc-L-Phenylalanine, N-Boc-4-iodo-L-phenylalanine
Hazard Classification Not classified as a hazardous substance under GHS in some cases, but may cause skin, eye, and respiratory irritation.[3]Boc-L-Phenylalanine, 3-(Boc-amino)-L-phenylalanine[3]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[1][4]Boc-L-Phenylalanine, N-Boc-3-methyl-L-phenylalanine[1][4]
Hazardous Decomposition Oxides of carbon (CO, CO2) and nitrogen (NO, NO2).N-Boc-3-methyl-L-phenylalanine

Step-by-Step Disposal Protocol

The proper disposal of this compound and associated materials requires a systematic approach to waste segregation, documentation, and handling. As it is an iodinated organic compound, it must be treated as hazardous waste and should never be disposed of down the drain.[5][6]

1. Waste Identification and Segregation:

  • Solid Waste: Collect all solid this compound waste, including residual powder and contaminated items (e.g., weigh boats, contaminated gloves, and wipes), in a dedicated, clearly labeled, and sealable hazardous waste container.
  • Liquid Waste: If this compound is in a solution, it should be collected in a separate, compatible, and clearly labeled hazardous waste container for halogenated organic solvents. Do not mix with non-halogenated solvent waste.

2. Container Labeling:

  • All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards (e.g., "Irritant," "Environmental Hazard").

3. Storage of Waste:

  • Store all waste containers in a designated, well-ventilated, and secure chemical waste accumulation area. This area should be clearly marked and away from incompatible materials.[2]

4. Waste Disposal Request:

  • Once the waste container is full or ready for pickup, follow your institution's specific procedures for hazardous waste disposal. This typically involves submitting a request to your Environmental Health and Safety (EHS) department.

5. Documentation:

  • Maintain a detailed log of the chemical waste generated, including the chemical name, quantity, and date of disposal. This is crucial for regulatory compliance.

Experimental Workflow and Disposal Logic

The following diagrams illustrate the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Disposal Workflow for this compound cluster_0 Waste Generation cluster_1 Segregation and Containment cluster_2 Storage and Disposal A This compound Waste (Solid or Liquid) B Is the waste solid or liquid? A->B C Collect in a labeled container for 'Halogenated Organic Solids' B->C Solid D Collect in a labeled container for 'Halogenated Organic Liquids' B->D Liquid E Store in designated Hazardous Waste Area C->E D->E F Arrange for disposal through Institutional EHS E->F

Caption: Logical workflow for the disposal of this compound waste.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby fostering a secure and environmentally responsible research environment. Always consult your institution's specific policies and EHS department for guidance tailored to your location and facilities.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.